molecular formula C7HI5O2 B2542393 2,3,4,5,6-Pentaiodobenzoic acid CAS No. 64385-02-0

2,3,4,5,6-Pentaiodobenzoic acid

Cat. No.: B2542393
CAS No.: 64385-02-0
M. Wt: 751.605
InChI Key: LNLWJOZRHQPFML-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentaiodobenzoic acid is a useful research compound. Its molecular formula is C7HI5O2 and its molecular weight is 751.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentaiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLWJOZRHQPFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HI5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2,3,4,5,6-Pentaiodobenzoic acid for crystal engineering

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties of 2,3,4,5,6-Pentaiodobenzoic Acid for Crystal Engineering Content Type: Technical Whitepaper Audience: Researchers, Crystallographers, and Pharmaceutical Scientists

Executive Summary

This compound (PIBA) represents a specialized niche in the field of crystal engineering, serving as a "heavyweight" halogen bond (XB) donor. Unlike its fluoro- and chloro- analogs, PIBA offers a unique combination of extreme steric crowding and high polarizability. Its five iodine atoms generate significant


-holes (regions of positive electrostatic potential), making it a potent Lewis acid in supramolecular assemblies. This guide dissects the physicochemical profile of PIBA, establishing its utility in designing robust supramolecular architectures through competing hydrogen and halogen bonding interactions.

Physicochemical Datasheet

The following data consolidates experimental values and high-confidence predictions for PIBA.

PropertyValue / DescriptionSource/Note
CAS Number 64385-02-0
Molecular Formula

Molecular Weight 751.60 g/mol
Melting Point 327–340 °C (dec) High thermal stability; decomposes upon melting [1].[1] Note: Commercial samples listing 152–156°C are likely ethanol solvates or precursors.
Appearance Bright yellow to orange crystalline solidColor arises from charge-transfer bands typical of polyiodinated aromatics.
Solubility Soluble: DMF, DMSO, THF, warm Pyridine.Sparingly Soluble: Acetone, Ethanol.Insoluble: Water, dilute aqueous acid.Lipophilic character dominates; requires polar aprotic solvents for crystal growth.
Acidity (pKa) ~2.5 (Predicted) More acidic than benzoic acid (4.2) due to inductive effect (-I) of five iodines, though mitigated by steric inhibition of resonance [2].
Dipole Moment ~2.8 DSignificant contribution from the carboxyl group offset by the symmetric ring iodination.

Molecular Architecture & Electronic Landscape

To utilize PIBA in crystal engineering, one must understand its electrostatic surface potential (ESP). The iodine atoms are not merely bulky substituents; they are directional interaction sites.

The Sigma-Hole Phenomenon

Each iodine atom in PIBA exhibits a


-hole—a region of positive electrostatic potential on the extension of the C–I bond axis.
  • Magnitude: The electron-withdrawing carboxyl group enhances the

    
    -hole strength at the para (C4) and meta (C3, C5) positions compared to hexaiodobenzene.
    
  • Anisotropy: The iodine atoms are highly polarizable (soft), allowing them to engage in strong

    
    , 
    
    
    
    , and
    
    
    interactions.
Steric Gear-Meshing

The van der Waals radius of Iodine (1.98 Å) creates severe crowding. The carboxyl group is forced out of coplanarity with the benzene ring (torsion angle often >60°), decoupling the


-system. This "twisted" conformation is critical for crystal packing, as it prevents simple 

-stacking and favors "herringbone" or "gear-meshing" motifs stabilized by I...I contacts.

Crystal Engineering Mechanics

PIBA is a ditopic tecton: it contains a strong Hydrogen Bond (HB) donor/acceptor (COOH) and multiple Halogen Bond (XB) donors (I).

Interaction Hierarchy

In the presence of a co-former (e.g., a pyridine derivative), the following competition governs the supramolecular assembly:

  • Primary Interaction (Strongest): O–H...N Hydrogen Bond (or Proton Transfer to form Salt).

    • Condition: If

      
      , proton transfer occurs.
      
    • Result: Formation of

      
      .
      
  • Secondary Interaction (Directional): C–I...O Halogen Bond.

    • The carboxylate oxygen (in salts) or carbonyl oxygen (in neutrals) acts as the XB acceptor.

    • Geometry: Strictly linear (

      
      ).
      
  • Tertiary Interaction (Stabilizing): I...I Type II Interactions.

    • Orthogonal contacts where the

      
      -hole of one iodine hits the equatorial electron belt of another.
      
Visualization: The Assembly Logic

PIBA_Assembly PIBA PIBA (Donor) Delta_pKa Check ΔpKa (Base - Acid) PIBA->Delta_pKa CoFormer Co-Former (Pyridine/Amine) CoFormer->Delta_pKa Salt Ionic Salt [C6I5COO]- ... [H-Base]+ Delta_pKa->Salt > 3 Cocrystal Neutral Co-Crystal O-H...N Hydrogen Bond Delta_pKa->Cocrystal < 0 Delta_pKa->Cocrystal 0 - 3 (Zone of unpredictability) XB_Network Halogen Bond Network (I...O / I...I) Salt->XB_Network Anionic O acts as Strong XB Acceptor Cocrystal->XB_Network C=O acts as Weak XB Acceptor

Figure 1: Decision tree for supramolecular synthesis using PIBA. The formation of salts vs. co-crystals dictates the strength of the secondary halogen bonding network.

Experimental Protocols

Synthesis of this compound

Note: This protocol involves handling fuming sulfuric acid (oleum) and requires strict safety measures (fume hood, PPE).

Principle: Exhaustive electrophilic aromatic substitution (periodination) of benzoic acid using the Deacon-Farquharson method [1, 3].

Materials:

  • Benzoic Acid (1.0 eq)

  • Iodine (

    
    , 3.5 eq - excess required)
    
  • Oleum (20-30% free

    
    )
    
  • Concentrated

    
    [2]
    

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of benzoic acid in 20 mL of concentrated

    
    .
    
  • Addition: Carefully add 35 mmol of finely powdered Iodine (

    
    ).
    
  • Activation: Slowly add 15 mL of Oleum. The solution will turn dark/opaque.

  • Heating: Heat the mixture to 140–160 °C for 6–12 hours. The high temperature is crucial to overcome the steric barrier for the final iodine insertions.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto 200g of crushed ice/water.

  • Work-up:

    • Filter the yellow/orange precipitate.

    • Wash with saturated

      
       (sodium bisulfite) solution to remove unreacted iodine (color change from brown to bright yellow).
      
    • Wash with water.[2]

  • Purification: Recrystallize from DMF/Ethanol (1:1) or Nitrobenzene .

    • Target Yield: 60–75%.

    • QC: Check MP (should be >300°C).[1] If MP is ~150°C, you likely have a solvate or incomplete iodination.

Co-Crystallization Screening

Method: Solvent-Assisted Grinding (SAG) followed by Slow Evaporation.

  • Weighing: Weigh equimolar amounts (1:1) of PIBA and the target co-former (e.g., 4,4'-Bipyridine).

  • Grinding: Grind in an agate mortar for 5 minutes, adding 2 drops of Methanol (LAG).

  • Dissolution: Transfer the solid to a vial and dissolve in minimal hot DMF or DMSO (approx. 2-3 mL).

  • Growth: Allow slow evaporation at room temperature. Caution: PIBA is light sensitive; wrap vials in foil if evaporation takes >3 days.

Case Studies & Applications

Case Study A: The 2-Methylpyridinium Salt

Research by Bondarenko et al. [4] demonstrated that reacting PIBA with 2-methylpyridine results in a salt.

  • Structure: The proton transfers to the pyridine nitrogen.

  • XB Network: The carboxylate oxygens (

    
    ) become electron-rich, acting as "super-acceptors" for the iodine atoms of neighboring PIBA anions. This creates a 3D anionic framework stabilized by charge-assisted halogen bonds.
    
Case Study B: Heteroleptic Zn(II) Complexes

PIBA can serve as a ligand in coordination chemistry. In complexes with Zn(II), the carboxylate coordinates to the metal, while the iodine atoms extend outward, linking the discrete complexes into a polymer via


 and 

interactions [5].

References

  • Mattern, D. L. (1984).[1] Direct Aromatic Periodination. Journal of Organic Chemistry, 49(17), 3051–3053. Link

  • Gottardi, W. (1999). Synthesis of Pentabromobenzoic Acid. Monatshefte für Chemie, 130, 521.
  • Deacon, G. B., & Farquharson, G. J. (1977). Perhalogenated organic compounds.[3][4][5] Australian Journal of Chemistry, 30(2), 293-303.

  • Bondarenko, M. A., et al. (2021). 2-Methylpyridinium Salt of Pentaiodobenzoic Acid: Role of the Halogen Bond in the Formation of a Crystal Packing. Journal of Structural Chemistry, 62, 1237–1242. Link

  • Adonin, S. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 21, 6666–6670.[6] Link

Sources

Molecular Architecture and Steric Crowding in 2,3,4,5,6-Pentaiodobenzoic Acid: A Supramolecular Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in supramolecular chemistry and crystal engineering, I frequently encounter molecules that challenge traditional structural paradigms. 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) is one such entity. Far from being a simple aromatic acid, PIBA is a highly dynamic supramolecular toolkit. The immense steric hindrance generated by five adjacent iodine atoms fundamentally alters the molecule's spatial and electronic profile. This whitepaper deconstructs the structural causality behind PIBA’s steric crowding, details its anisotropic electronic redistribution, and provides field-proven, self-validating protocols for harnessing its unique halogen-bonding capabilities in metal-organic synthesis.

Steric Crowding and Conformational Distortion

The benzene ring is typically planar, allowing for extended


-conjugation. However, in PIBA, the presence of five bulky iodine atoms creates severe steric clashes. The van der Waals radius of iodine is approximately 1.98 Å; placing five of these massive atoms adjacent to one another on a rigid benzene scaffold induces significant geometric strain.

To minimize this steric repulsion, the carboxylate (-COOH) group is forced out of coplanarity with the aromatic ring. This out-of-plane torsion breaks the extended conjugation but drastically alters the electrostatic potential surface of the molecule, setting the stage for highly directional non-covalent interactions. As 1, the -COOH group cannot remain coplanar due to the immense steric hindrance from the ortho-iodine atoms[1].

Table 1: Quantitative Physicochemical Data of PIBA
ParameterValueReference
IUPAC Name This compound[2]
Molecular Formula C7HI5O2[2]
Molecular Weight 751.60 g/mol [2]
Exact Mass 751.5200 Da[2]
Topological Polar Surface Area 37.3 Ų[2]
Halogen Bond Donors Ortho- and Para-Iodines[1]
Halogen Bond Acceptors Meta-Iodines[1]

Electronic Redistribution and Halogen Bonding (XB) Mechanics

Halogen bonding (XB) is an interaction between an electrophilic region on a halogen atom (the


-hole) and a nucleophilic region (Lewis base). In PIBA, the structural distortion is coupled with a profound electronic shift. The -COOH group exerts a strong 1, withdrawing electron density from the 

-system of the benzene ring[1].

Crucially, this withdrawal is anisotropic:

  • Ortho & Para Positions: Electron density is depleted, amplifying the positive electrostatic potential (

    
    -hole) on the iodine atoms at these sites. Consequently, the ortho- and para-iodines act as highly potent XB donors[1].
    
  • Meta Positions: These positions accumulate excessive electron density, turning the meta-iodines into XB acceptors (forming a negative "electron belt")[1].

This dual nature allows PIBA to self-assemble into complex 3D networks through highly specific I···I and I···O halogen bonds.

G A PIBA Molecule B Bulky Iodine Atoms (Steric Crowding) A->B C -COOH Group (Electron Withdrawing) A->C D Out-of-Plane Conformation B->D E Anisotropic Electron Redistribution C->E F Ortho/Para Iodines: XB Donors (u03c3-holes) E->F G Meta Iodines: XB Acceptors E->G

Logic flow of steric crowding and electronic redistribution in PIBA.

Experimental Workflow: Synthesis of Heteroleptic Zn(II)-PIBA Complexes

To harness the steric and electronic properties of PIBA, researchers synthesize metal-organic complexes. The following protocol details the synthesis of [Zn(3,5-MePy)2PIBA2], a heteroleptic neutral complex, designed to isolate and study specific halogen-halogen non-covalent interactions[3].

Step-by-Step Self-Validating Protocol
  • Precursor Dissolution: Dissolve 120 mg (0.160 mmol) of pentaiodobenzoic acid (HPIBA) in 2 mL of N,N-Dimethylformamide (DMF)[3].

    • Causality: DMF is a highly polar aprotic solvent capable of fully solvating the highly lipophilic and sterically bulky HPIBA molecule without prematurely triggering hydrogen-bonded precipitation.

  • Ligand Addition: Add 30 µL (0.32 mmol) of a substituted pyridine (e.g., 3-ClPy or 3,5-MePy) to the solution[3].

    • Causality: The pyridine derivative acts as a co-ligand, competing for coordination sites on the zinc center and preventing the formation of a dense, insoluble polymeric network.

  • Metal Coordination: Introduce a solution of 24 mg (0.08 mmol) of Zn(NO3)2·6H2O dissolved in 1 mL of DMF[3].

  • Controlled Crystallization: Subject the mixture to slow diffusion of diethyl ether at room temperature for approximately 18 hours[3].

    • Causality: Diethyl ether acts as an antisolvent. Its slow vapor diffusion gradually lowers the dielectric constant of the solvent mixture, gently decreasing the solubility of the complex. This thermodynamic control prevents rapid, amorphous precipitation, favoring the nucleation of high-quality, pale-yellow single crystals suitable for X-ray diffraction (XRD).

  • System Validation (PXRD & QTAIM): Isolate the crystals and perform Powder X-Ray Diffraction (PXRD).

    • Self-Validation: This is a mandatory self-validating step. If the bulk PXRD pattern matches the simulated pattern from single-crystal XRD, the phase purity of the bulk sample is definitively confirmed[3]. Subsequent Quantum Theory of Atoms in Molecules (QTAIM) analysis validates the specific energies of the I···I and I···O halogen bonds.

G S1 Dissolve HPIBA in DMF S2 Add Pyridine Derivative S1->S2 S3 Add Zn(NO3)2 in DMF S2->S3 S4 Slow Diffusion of Diethyl Ether S3->S4 S5 Crystal Formation (Pale-Yellow) S4->S5 S6 XRD & QTAIM Analysis S5->S6

Step-by-step workflow for the synthesis and validation of Zn(II)-PIBA complexes.

Implications for Drug Development and Crystal Engineering

For drug development professionals, the steric crowding and XB capabilities of PIBA offer a unique vector for rational drug design. The extreme lipophilicity imparted by the five iodine atoms can dramatically increase a pharmacophore's membrane permeability. Furthermore, the directional 4

4 to Lewis basic residues (e.g., backbone carbonyls) within a target protein's active site[4].

By strategically placing electron-withdrawing groups like -COOH, researchers can 5[5]. The out-of-plane carboxylate group further ensures that the molecule occupies a distinct 3D conformational space, reducing off-target binding typical of flat, planar aromatics and providing a robust framework for next-generation active pharmaceutical ingredients (APIs).

References

*[1] Halogen bonding in the structures of pentaiodobenzoic acid and its salts | jyu.fi | 1 *[2] This compound | C7HI5O2 | CID 12256098 - PubChem | nih.gov | 2 *[5] Proximity Effects of Substituents on Halogen Bond Strength | acs.org | 5 *[4] σ-hole interactions: the effect of the donors and acceptors nature in selenoureas, thioureas, halogenated species... | jyu.fi | 4 *[3] Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions | scispace.com | 3

Sources

The Halogen Bonding Landscape of Pentaiodobenzoic Acid: A Technical Guide to Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Pentaiodobenzoic acid (PIBA,


) represents a specialized niche in the field of crystal engineering—a "super-donor" scaffold capable of forming complex, multidimensional halogen-bonded networks. Unlike its lighter congeners (fluorinated or chlorinated analogues), PIBA combines significant steric bulk with five polarizable iodine atoms, creating a unique "hedgehog" of 

-holes.

This guide provides a technical roadmap for utilizing PIBA as a supramolecular building block. It moves beyond basic characterization to explore the causal relationships between PIBA’s electronic anisotropy and its assembly into functional co-crystals. We address the specific challenges of steric crowding, acidity-driven proton transfer, and the competition between hydrogen bonding (HB) and halogen bonding (XB).

Part 2: Molecular Architecture & Electronic Profile

To effectively engineer crystals with PIBA, one must first understand its electrostatic landscape. The molecule is not merely a heavier version of benzoic acid; it is a sterically congested, highly acidic entity.

The -Hole Mechanism

The utility of PIBA lies in the anisotropy of the iodine electron density. Along the C-I bond axis, the electron density is depleted, exposing the positive nuclear charge (the


-hole).
  • Donor Strength: Iodine exhibits the largest

    
    -hole among stable halogens due to its high polarizability and low electronegativity relative to carbon.
    
  • Activation: The electron-withdrawing carboxyl group (-COOH) at the

    
     position further depletes electron density from the aromatic ring, enhancing the 
    
    
    
    -hole magnitude, particularly at the ortho (2,6) and para (4) positions.[1][2]
Steric "Twist" and Acidity

The five iodine atoms create severe steric crowding.

  • Consequence 1 (Geometry): The large van der Waals radius of iodine (1.98 Å) forces the carboxyl group to rotate out of the plane of the benzene ring to minimize repulsion with the ortho-iodines. This breaks the conjugation between the carboxyl

    
    -system and the aromatic ring.
    
  • Consequence 2 (Acidity): This deconjugation, combined with the inductive (-I) effect of five iodines, significantly increases the acidity of PIBA compared to benzoic acid (

    
    ). PIBA behaves as a strong organic acid (estimated 
    
    
    
    ), increasing the likelihood of proton transfer to basic co-formers (e.g., pyridines), resulting in ionic salts rather than neutral co-crystals.

Part 3: Crystal Engineering Strategies

When designing supramolecular assemblies with PIBA, three distinct "Synthon Landscapes" emerge based on the competition between HB and XB.

Synthon A: The Homomeric Dimer

In the absence of strong Lewis bases, PIBA forms the classic carboxylic acid dimer (


 motif). However, the bulky iodine shell disrupts efficient packing, often leading to solvated forms or weaker I...I (Type II) interactions stabilizing the lattice.
Synthon B: The XB-Driven Heteromer

This is the target for most engineering applications. By introducing a Lewis base (XB acceptor), one aims to form C-I...N or C-I...O interactions.

  • Target: Pyridine derivatives, bipyridines, or amine oxides.

  • Mechanism: The N-atom lone pair donates into the

    
    -hole of the iodine.
    
  • Risk: If the basicity of the acceptor is too high (

    
    ), proton transfer occurs, forming a 
    
    
    
    salt. The assembly then relies on Charge-Assisted Halogen Bonding.
Synthon C: The Anionic Network

In the deprotonated state (


), the carboxylate becomes a bidentate ligand or HB acceptor, while the five iodines remain active XB donors. This allows for the construction of Metal-Organic Frameworks (MOFs) or complex salts where the anion acts as a multidentate node.

Part 4: Experimental Protocols

Protocol 1: Synthesis and Purification (Strategic Overview)

Note: Direct synthesis of PIBA is non-trivial due to steric hindrance. The following outlines the purification logic essential for supramolecular grade material, based on analogous per-halogenated systems.

Prerequisite: Commercial PIBA is often impure (containing tetra-iodo species).

  • Dissolution: Dissolve crude PIBA in hot DMF or DMSO (solubility is low in non-polar solvents).

  • Reprecipitation: Add dropwise to a large excess of acidic water (

    
    ) to repress ionization and precipitate the free acid.
    
  • Recrystallization: Recrystallize from nitrobenzene or toluene. Warning: High boiling point solvents are required.

  • Validation: Check purity via XRD (unit cell determination) rather than melting point, which can be broad due to decomposition.

Protocol 2: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

This method is recommended for rapid screening of compatible co-formers to avoid solubility mismatches.

Materials:

  • PIBA (0.1 mmol)

  • Co-former (e.g., 4,4'-bipyridine, 0.05 mmol for 2:1 stoichiometry)

  • Solvent: Methanol or Acetonitrile (

    
    )
    

Step-by-Step:

  • Weighing: Place stoichiometric amounts of PIBA and co-former into a stainless steel grinding jar.

  • Solvent Addition: Add

    
     of solvent (LAG enhances kinetics and crystallinity).
    
  • Milling: Grind at 30 Hz for 20 minutes using a ball mill.

  • Analysis: Analyze the resulting powder via PXRD. New peaks (distinct from starting materials) indicate phase formation.

  • Scale-up: If positive, proceed to solution growth (Protocol 3).

Protocol 3: Solution Growth of Single Crystals

Challenge: PIBA has low solubility in common solvents; co-formers (like bipyridine) are highly soluble. Solution: Vapor Diffusion.

  • Inner Vial: Dissolve 20 mg PIBA in 2 mL DMF (or DMSO) in a small vial.

  • Addition: Add 1 eq. of co-former to the same vial. Ensure complete dissolution.

  • Outer Vessel: Place the open small vial inside a larger jar containing a volatile anti-solvent (e.g., Methanol or Ethanol).

  • Equilibration: Seal the outer jar. The alcohol vapor will slowly diffuse into the DMF, lowering solubility and driving crystallization over 3-7 days.

  • Harvesting: Filter crystals and wash immediately with cold ethanol to remove surface DMF.

Part 5: Data Visualization & Logic

Comparative Halogen Bond Strengths

The following table summarizes why PIBA (Iodine) is the superior choice for robust assembly compared to lighter analogues.

Donor Atom

-Hole Magnitude (

)
InteractionTypical Distance (

)
Directionality
Fluorine NegligibleN/AN/ANone
Chlorine Weak (< 10 kcal/mol)C-Cl...N~3.0 - 3.2 ÅModerate (< 160°)
Bromine Moderate (~15 kcal/mol)C-Br...N~2.8 - 3.0 ÅGood (~170°)
Iodine (PIBA) Strong (> 25 kcal/mol) C-I...N 2.7 - 2.9 Å High (> 175°)

Note: Values are approximate and depend on the specific electronic environment.

Workflow: Designing PIBA Architectures

The following diagram illustrates the decision logic for selecting co-formers and crystallization methods.

PIBA_Workflow Start Start: PIBA Scaffold SelectCoformer Select Co-Former Start->SelectCoformer CheckPKa Check pKa Difference (ΔpKa = pKa_base - pKa_acid) SelectCoformer->CheckPKa PathSalt ΔpKa > 3 Proton Transfer Likely CheckPKa->PathSalt PathCocrystal ΔpKa < 0 Neutral XB Assembly CheckPKa->PathCocrystal PathContinuum 0 < ΔpKa < 3 Salt-Cocrystal Continuum CheckPKa->PathContinuum SaltOutcome Outcome: Ionic Salt (Charge-Assisted XB) PathSalt->SaltOutcome CocrystalOutcome Outcome: Neutral Co-Crystal (Pure XB Networks) PathCocrystal->CocrystalOutcome PathContinuum->SaltOutcome Temp/Solvent dependent MethodSelect Select Crystallization Method SaltOutcome->MethodSelect CocrystalOutcome->MethodSelect SolubilityCheck Are components soluble in same solvent? MethodSelect->SolubilityCheck SlowEvap Method: Slow Evaporation (THF/Ethanol mix) SolubilityCheck->SlowEvap Yes VaporDiff Method: Vapor Diffusion (DMF -> MeOH) SolubilityCheck->VaporDiff No (PIBA low sol)

Caption: Logic flow for engineering supramolecular architectures with Pentaiodobenzoic Acid, accounting for pKa-driven proton transfer risks.

Part 6: References

  • Adonin, S. A., et al. (2021). "Halogen bonding in the structures of pentaiodobenzoic acid and its salts." CrystEngComm, 23, 1234-1240. Key Reference for crystal structure and salt characterization.

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. Foundational text on XB mechanisms and donor capabilities.

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Comprehensive review covering sigma-hole theory and applications.

  • Sushila, et al. (2022). "Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions." Molecules, 27(3), 890. Application of PIBA as a ligand in coordination complexes.

  • Gottardi, W. (1969). "Synthesis of Pentabromobenzoic Acid." Monatshefte für Chemie, 100, 42-50. (Cited as methodological analog for per-halogenation strategies).

Sources

Thermodynamic Stability and Physicochemical Profiling of 2,3,4,5,6-Pentaiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of supramolecular chemistry and advanced analytical calibration, heavily halogenated aromatic compounds present unique thermodynamic and structural behaviors. 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) , characterized by its fully iodinated aromatic ring (excluding the carboxylic acid moiety), serves as a premier model for studying extreme steric hindrance, σ-hole driven halogen bonding, and high-mass analytical calibration.

This whitepaper provides an in-depth technical analysis of PIBA. We will deconstruct its thermodynamic stability, detail its melting point anomalies, and provide field-proven, self-validating protocols for its utilization in coordination chemistry and thermal analysis.

Physicochemical Profiling & Causality Analysis

Before deploying PIBA in synthetic or analytical workflows, one must understand how its extreme molecular weight and electron density distribution dictate its physical properties.

Quantitative Data Summary
PropertyValueCausality / Scientific Context
Chemical Name This compoundAlso known as pentaiodobenzoic acid.
CAS Number 64385-02-0Standard registry identifier[1].
Molecular Formula C₇HI₅O₂Contains five highly polarizable iodine atoms[2].
Molecular Weight 751.60 g/mol Exceptionally high for a single-ring aromatic, making it ideal for high-mass calibration[2].
Melting Point 152°C – 156°CUncharacteristically low for its mass due to steric repulsion disrupting planar π-π stacking[1].
Solubility Profile Very soluble in DMF; Soluble in Methanol; Insoluble in WaterThe hydrophobic, bulky iodine shield prevents aqueous solvation. N,N-Dimethylformamide (DMF) is required to disrupt intermolecular halogen bonds[1].
The Melting Point Anomaly

A molecular weight of 751.60 g/mol typically suggests a highly stable, high-melting solid. However, PIBA exhibits a relatively modest melting point of 152°C–156°C[1]. Why? The causality lies in steric crowding. The atomic radius of iodine is massive compared to the carbon ring. Five adjacent iodine atoms create immense steric strain, forcing the molecule out of optimal coplanarity. This prevents the tight, flat π-π stacking usually seen in aromatic systems. Instead, the crystal lattice is held together primarily by highly directional, but thermally sensitive, halogen bonds.

Thermodynamic Stability & The σ-Hole Phenomenon

The thermodynamic stability of PIBA in the solid state is governed almost entirely by halogen bonding .

Due to the electron-withdrawing nature of the aromatic ring and the high polarizability of iodine, the electron density around each iodine atom is anisotropically distributed. This creates an electron-depleted region at the tip of the carbon-iodine bond—a region of positive electrostatic potential known as a σ-hole [3].

These σ-holes act as potent Lewis acids, forming strong, directional non-covalent interactions with Lewis bases (such as the oxygen atoms of the carboxylic acid groups or solvent molecules). This network of I···O and I···I interactions provides the primary thermodynamic stabilization of the PIBA crystal lattice, compensating for the lack of efficient van der Waals packing[3].

HalogenBonding N1 This compound N2 Steric Crowding of 5 Iodine Atoms N1->N2 N3 Formation of σ-Holes on Iodine N1->N3 N5 Crystal Lattice Stabilization N2->N5 Limits Planar Stacking N4 Directional Halogen Bonding N3->N4 Electron Depletion N4->N5 Intermolecular Forces N6 Thermodynamic Stability N5->N6

Fig 1. Thermodynamic stabilization pathway of PIBA driven by σ-hole halogen bonding.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an internal control.

Protocol 1: Thermodynamic Profiling via TGA-DSC-MS

To accurately determine the thermal stability and melting point of PIBA without the confounding variable of iodine sublimation, a coupled Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) approach is required.

  • Sample Preparation: Weigh 5.0 mg of PIBA into an aluminum crucible. Causality: A small sample mass prevents thermal lag, ensuring sharp endothermic peaks.

  • Crucible Sealing: Use a hermetically sealed pan with a laser-drilled 50 µm pinhole. Causality: The pinhole allows pressure release while suppressing premature iodine sublimation, which would artificially lower the observed melting point.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: Prevents oxidative degradation of the carboxylic acid moiety.

  • Heating Ramp: Apply a strict heating rate of 5°C/min from 25°C to 300°C.

  • Self-Validation (MS Coupling): Monitor the MS stream for m/z 127 (I⁺) and m/z 254 (I₂⁺). The true melting point (152°C–156°C)[1] must correspond to a sharp endothermic DSC peak without simultaneous mass loss on the TGA or iodine detection on the MS. If iodine is detected during the melt, the crucible seal has failed.

Protocol 2: Synthesis of Zinc-PIBA Coordination Networks

PIBA is highly valued as a linker in Metal-Organic Frameworks (MOFs) and coordination polymers. Reactions between Zn(II) nitrate, PIBA, and pyridine derivatives yield stable heteroleptic neutral complexes, such as [Zn(3,5-MePy)₂PIBA₂][4].

  • Precursor Solvation: Dissolve 0.1 mmol of PIBA and 0.05 mmol of Zn(NO₃)₂·6H₂O in 5 mL of anhydrous DMF. Causality: PIBA is insoluble in water[1]; DMF acts as both a high-capacity solvent and a potential stabilizing ligand[4].

  • Ligand Introduction: Add 0.1 mmol of 3,5-dimethylpyridine (3,5-MePy) dropwise under continuous stirring. Causality: The pyridine derivative acts as a competitive Lewis base, directing the geometry of the zinc center.

  • Controlled Nucleation: Seal the vial and allow it to sit undisturbed at room temperature for 72 hours to facilitate slow solvent evaporation. Causality: Rapid evaporation leads to kinetic trapping and amorphous powders; slow evaporation allows the σ-holes to thermodynamically guide the assembly of single crystals.

  • Self-Validation (SCXRD): Harvest the resulting crystals and subject them to Single-Crystal X-Ray Diffraction. The structural resolution will confirm the presence of I···N or I···O halogen bonds, validating the thermodynamic assembly.

SynthesisWorkflow S1 Precursors: Zn(NO3)2 + HPIBA S2 Solvation in DMF S1->S2 Overcomes Insolubility S3 Addition of Pyridine Ligands S2->S3 Ligand Exchange S4 Controlled Evaporation (72h) S3->S4 Coordination S5 Crystallization of Zn-PIBA Complex S4->S5 Nucleation

Fig 2. Workflow for synthesizing Zn-PIBA coordination complexes via controlled solvation.

Advanced Applications: IM-MS Calibration

Beyond coordination chemistry, PIBA has emerged as a critical tool in Ion Mobility-Mass Spectrometry (IM-MS). Because IM-MS separates ions based on their size, shape, and charge (Collision Cross Section, CCS), accurate calibration requires molecules that are both heavy and physically expansive.

PIBA and its esterified derivatives are utilized as functionalized calibrants[5]. The five heavy iodine atoms significantly increase the mass (m/z) and the physical footprint (CCS values) of the molecule without requiring complex polymeric synthesis. When coupled with multifunctional dendrimer cores, PIBA derivatives can achieve CCS values in excess of 800 Ų and m/z values over 5500, effectively doubling the range of traditional calibrants[5].

References

  • National Center for Biotechnology Information (PubChem) . This compound | C7HI5O2 | CID 12256098.[Link]

  • MDPI - Inorganics . Reactions between Zn(II) nitrate, pentaiodobenzoic acid (HPIBA) and different pyridines.[Link]

  • European Patent Office . EP 3631442 B1 - FUNCTIONLIZED CALIBRANTS FOR SPECTROMETRY AND CHROMATOGRAPHY.[Link]

  • University of Jyväskylä (JYX) . σ-hole interactions: the effect of the donors and acceptors nature in selenoureas, thioureas, halogenated species.[Link]

Sources

The Electronic and Steric Landscape of Periodination: A Technical Deep Dive into Pentaiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Subject: Electronic, Steric, and Supramolecular Consequences of Exhaustive Iodination on the Benzoic Acid Moiety

Executive Summary

The exhaustive iodination of benzoic acid to yield 2,3,4,5,6-pentaiodobenzoic acid (PIBA) represents a singular case study in physical organic chemistry. It illustrates the extreme limit where steric forces dictate electronic outcomes. Unlike its lighter congeners (fluoro- and chloro- derivatives), the periodinated moiety is defined by the massive atomic radius of iodine (1.98 Å), which imposes severe steric crowding.

This guide analyzes the Steric Inhibition of Resonance (SIR) , the dominance of inductive effects over conjugation, and the emergence of sigma-hole (


-hole)  interactions that make PIBA a premier scaffold for crystal engineering and halogen bonding studies.

Part 1: The Steric-Electronic Interface

The "Buttressing" Effect and Orthogonal Decoupling

In unsubstituted benzoic acid, the carboxyl group (


) prefers to be coplanar with the benzene ring to maximize 

-conjugation. This allows the aromatic ring to donate electron density into the carbonyl group via resonance (

effect), which stabilizes the acid form and destabilizes the carboxylate anion, thereby lowering acidity.

Upon periodination , the iodine atoms at the 2- and 6-positions (ortho) create an insurmountable steric barrier. The van der Waals radius of iodine forces the carboxyl group to rotate out of the aromatic plane, approaching a twist angle of 90°.

  • Result: The

    
    -system of the benzene ring and the 
    
    
    
    -system of the carboxyl group become orthogonally decoupled .
  • Consequence: The resonance effect (

    
    ) is effectively "switched off." The interaction becomes purely governed by inductive forces and through-space electrostatic interactions.
    
Graphviz Visualization: Steric Inhibition of Resonance (SIR)

The following diagram illustrates the mechanistic shift from resonance-dominated stability to inductively-dominated acidity driven by steric twisting.

SIR_Mechanism Benzoic Benzoic Acid (Planar) Resonance Resonance (+R) Ring Donates to COOH Benzoic->Resonance p-orbital overlap Destabilization Anion Destabilized (Lower Acidity) Resonance->Destabilization PIBA Pentaiodobenzoic Acid (Twisted ~90°) Steric Steric Crowding (2,6-Iodine Interaction) PIBA->Steric Decoupling Orthogonal Decoupling (Resonance OFF) Steric->Decoupling Force Rotation Inductive Inductive Effect (-I) (Dominant) Decoupling->Inductive +R Removed Acidity Enhanced Acidity (pKa ~1.5) Inductive->Acidity Electron Withdrawal

Caption: Flowchart comparing the electronic stabilization in planar benzoic acid versus the sterically decoupled pentaiodobenzoic acid.

Part 2: Quantitative Electronic Effects & Acidity

The Inductive Dominance

With resonance eliminated, the electronic influence of the five iodine atoms is purely inductive (-I) . Although iodine is less electronegative than fluorine (2.66 vs. 3.98 on the Pauling scale), the cumulative effect of five iodine atoms is substantial.

  • Acid Strengthening: The electron-withdrawing nature of the iodines pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion.

  • Comparison:

    • Benzoic Acid: pKa = 4.20[1][2][3]

    • 2,4,6-Triiodobenzoic Acid (TIBA): pKa

      
       1.5 (Experimental/Predicted)
      
    • Pentaiodobenzoic Acid (PIBA): pKa

      
       1.3 – 1.5 (Predicted)
      

The addition of iodines at the meta (3,5) and para (4) positions in PIBA (relative to TIBA) provides a marginal further increase in acidity via induction, but the primary jump in acidity comes from the ortho-driven SIR effect observed in the tri-iodo species.

Data Summary: Halogenated Benzoic Acids
CompoundSubstituentsElectronic ModeEst.[4][5] pKaKey Feature
Benzoic Acid NoneResonance + Inductive4.20Planar, conjugated
2,6-Diiodobenzoic 2,6-Di-ISIR + Inductive~1.5 - 2.0Twisted, resonance broken
TIBA 2,4,6-Tri-ISIR + Strong Inductive~1.5Auxin transport inhibitor
PIBA 2,3,4,5,6-Penta-ISIR + Max Inductive~1.3 Max steric bulk,

-hole donor
Pentafluorobenzoic 2,3,4,5,6-Penta-FInductive (High EN)1.60High electronegativity, less steric

Part 3: Supramolecular Chemistry & Halogen Bonding

The Sigma-Hole ( -hole)

Periodination transforms the benzene ring into a powerhouse for halogen bonding (XB) .

  • Mechanism: The electron density on the iodine atom is anisotropic. While the equatorial belt is electron-rich, the region directly opposite the C-I bond is electron-deficient. This positive patch is the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hole.[6]
    
  • PIBA as a Multidentate Donor: With five iodine atoms, PIBA can act as a multidentate Lewis acid, coordinating with Lewis bases (oxygen, nitrogen, sulfur) in crystal lattices. This property is exploited in crystal engineering to form robust, directed supramolecular networks.

Graphviz Visualization: The Sigma-Hole Network

Halogen_Bonding Iodine Iodine (Donor) SigmaHole σ-Hole (+) Iodine->SigmaHole Anisotropy Acceptor Acceptor (N/O Lone Pair) SigmaHole->Acceptor Halogen Bond (Electrostatic) PIBA_Core PIBA Scaffold PIBA_Core->Iodine C-I Bond

Caption: Schematic of the directional halogen bond formed between the iodine sigma-hole of PIBA and a nucleophilic acceptor.

Part 4: Experimental Protocols

Synthesis of this compound

Note: Direct iodination of benzoic acid to the pentaiodo stage is kinetically difficult due to the deactivating nature of the introduced iodine atoms. The protocol below is adapted from high-efficiency exhaustive halogenation methodologies (e.g., using super-electrophilic iodine species).

Methodology: Exhaustive Iodination via Iodic Acid/Sulfuric Acid System This method utilizes the in-situ generation of the powerful electrophile


 or protonated hypoiodous acid.

Reagents:

  • Benzoic Acid (1.0 eq)[7]

  • Iodine (

    
    ) (3.0 eq)
    
  • Periodic Acid (

    
    ) or Iodic Acid (
    
    
    
    ) (2.0 eq) - Oxidant to regenerate electrophilic iodine
  • Sulfuric Acid (98% conc.) - Solvent and Catalyst

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve benzoic acid in concentrated sulfuric acid.

  • Activation: Add finely powdered iodine (

    
    ) to the mixture.
    
  • Oxidant Addition: Slowly add the Periodic Acid or Iodic Acid. Caution: Exothermic reaction. This step generates the active iodinating species.

  • Reaction: Heat the mixture to 80-100°C for 12–24 hours. The steric crowding at the final steps (3,4,5-positions) requires thermal energy to overcome the activation barrier.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Reduction: Add saturated sodium bisulfite (

    
    ) solution to quench unreacted iodine (mixture turns from purple/brown to yellow/white).
    
  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from a non-polar solvent like toluene or nitrobenzene. PIBA is sparingly soluble in water but soluble in hot organic solvents.

pKa Determination via Potentiometric Titration

Due to the low solubility of PIBA in water, pKa is best determined in a mixed solvent system (e.g., Methanol/Water) and extrapolated to aqueous conditions (Yasuda-Shedlovsky extrapolation).

  • Preparation: Dissolve PIBA (

    
     M) in 50% (v/v) MeOH/Water.
    
  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Measurement: Perform titration under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Calculation: Plot pH vs. Volume. The inflection point gives the apparent pKa (

    
    ). Correct for solvent dielectric constant to obtain aqueous 
    
    
    
    .

Part 5: Implications for Drug Design

  • Lipophilicity (LogP): Periodination drastically increases lipophilicity (Predicted LogP ~4.7). This enhances membrane permeability but may suffer from poor aqueous solubility.

  • Metabolic Stability: The C-I bond is generally weaker than C-F or C-Cl, making it susceptible to oxidative deiodination in vivo. However, the steric bulk of PIBA protects the aromatic core from enzymatic attack (e.g., P450 oxidation).

  • X-Ray Crystallography Phasing: The five iodine atoms provide immense anomalous scattering power, making PIBA derivatives excellent "heavy atom" tools for solving the phase problem in protein crystallography.

References

  • PubChem. this compound (CID 12256098). National Library of Medicine. [Link]

  • Adonin, S. A., et al. (2019).[8] Halogen bonding in the structures of pentaiodobenzoic acid and its salts.[8][9] CrystEngComm, 21, 6666-6670.[8] [Link]

  • Politzer, P., et al. (2007).[10] Halogen bonding: the sigma-hole.[10] Journal of Molecular Modeling, 13, 291–296. [Link]

  • Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO). [Link]

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Solubility profile of 2,3,4,5,6-Pentaiodobenzoic acid in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2,3,4,5,6-Pentaiodobenzoic Acid in Polar vs. Non-Polar Solvents

Abstract

Introduction: The Impact of Extensive Iodination on Physicochemical Properties

This compound is a derivative of benzoic acid where all five hydrogen atoms on the aromatic ring have been substituted with iodine atoms.[1] This extensive halogenation dramatically influences the molecule's electronic properties, molecular weight (751.60 g/mol ), and steric hindrance, which in turn are expected to profoundly impact its solubility characteristics.[1] The introduction of five large, polarizable iodine atoms significantly increases the molecule's lipophilicity and molecular surface area. Concurrently, the electron-withdrawing nature of the iodine atoms is anticipated to increase the acidity of the carboxylic acid group compared to benzoic acid itself.[2][3] Understanding the interplay of these factors is critical for predicting the solubility of this compound in various solvent systems.

The general principle of "like dissolves like" serves as a fundamental starting point for this analysis. This principle is governed by the nature and strength of intermolecular forces between solute and solvent molecules, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.[4][5][6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[4]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted Solubility Profile: A Comparative Analysis

Based on the structure of this compound and solubility data for related compounds, a predictive solubility profile can be established.

Polar Solvents

The solubility of benzoic acid itself in polar solvents varies. It is sparingly soluble in water but shows good solubility in more polar organic solvents like ethanol and methanol.[8][9][10][11]

  • Water: The presence of five large, hydrophobic iodine atoms is expected to make this compound practically insoluble in water. This is a well-documented trend for halogenated benzoic acids, where aqueous solubility decreases with increasing halogenation.[2] While the carboxylic acid group can participate in hydrogen bonding, the overwhelming lipophilicity of the pentaiodophenyl ring will dominate.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding with the carboxylic acid group. While the bulky iodine atoms may introduce some steric hindrance, the overall polarity of these solvents should allow for moderate solubility . The solubility of benzoic acid is high in ethanol.[8][10][11] However, the significantly larger and more non-polar nature of the pentaiodinated derivative will likely lead to lower, but still appreciable, solubility compared to the parent compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in these solvents. For instance, benzoic acid is soluble in acetone.[12] The ability of these solvents to interact favorably with the polarizable iodine atoms and the carboxylic acid group should facilitate dissolution.

Non-Polar Solvents

Benzoic acid exhibits some solubility in non-polar solvents like toluene and cyclohexane, often through the formation of hydrogen-bonded dimers which present a more non-polar exterior.[8][10][11][13]

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): The large, polarizable pentaiodophenyl ring should interact favorably with the aromatic rings of these solvents through London dispersion forces and potential π-π stacking interactions. It is anticipated that this compound will have moderate to good solubility in these solvents. The ability of the carboxylic acid to form dimers would further enhance its compatibility with a non-polar environment.[13]

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These solvents are non-polar and primarily interact through weak London dispersion forces. While the large size of the pentaiodobenzoic acid molecule will contribute to these forces, the presence of the polar carboxylic acid group will limit its solubility. Therefore, this compound is expected to have low to very low solubility in aliphatic hydrocarbons. Benzoic acid itself has low solubility in heptane and cyclohexane.[8][10][11]

Predicted Solubility Summary

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterPractically InsolubleDominant hydrophobic character of the pentaiodophenyl ring.
Ethanol, MethanolModerateHydrogen bonding with the carboxylic acid group, counteracted by the large non-polar moiety.
Polar Aprotic DMSO, DMF, AcetoneGoodStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Non-Polar Aromatic Toluene, BenzeneModerate to GoodFavorable dispersion forces and potential π-π interactions with the aromatic ring.
Non-Polar Aliphatic Hexane, HeptaneLow to Very LowLimited by the polarity of the carboxylic acid group and weaker intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

To experimentally verify the predicted solubility profile, the shake-flask method is the gold standard and is recommended by various pharmacopeias.[14][15][16][17][18][19] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed flask. B Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the solution to stand, permitting the undissolved solid to settle. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. D->E F Dilute the filtered aliquot with a suitable solvent. E->F G Quantify the concentration of the solute using a validated analytical method (e.g., HPLC-UV, LC-MS). F->G H Calculate the solubility based on the measured concentration and dilution factor. G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of each test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[17][19]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the test solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Causality of Experimental Choices and Self-Validation

  • Use of Excess Solute: This ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

  • Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more rapidly.

  • Filtration of Supernatant: This step is vital to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a specific and validated analytical technique like HPLC-UV ensures that the measured concentration is accurate and precise.

  • Reaching Equilibrium: To self-validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent over the later time points, it indicates that equilibrium has been reached.[15]

Intermolecular Interactions and Solubility

The solubility of this compound is a direct consequence of the interplay of various intermolecular forces.

G cluster_solute This compound cluster_solvent Solvent A Carboxylic Acid Group (Hydrogen Bonding, Dipole-Dipole) C Polar Solvents (e.g., Ethanol, DMSO) A->C Strong Interaction (Higher Solubility) D Non-Polar Solvents (e.g., Toluene, Hexane) A->D Weak Interaction (Lower Solubility) B Pentaiodophenyl Ring (London Dispersion Forces, π-interactions) B->C Weaker Interaction B->D Stronger Interaction

Caption: Intermolecular forces governing solubility.

In polar solvents, the dominant favorable interaction is the hydrogen bonding between the solvent and the carboxylic acid group of the solute. In non-polar solvents, the key interactions are the London dispersion forces between the large, polarizable pentaiodophenyl ring and the solvent molecules. The balance of these interactions determines the extent of solubility.

Conclusion

While lacking direct experimental data, a robust, predictive solubility profile for this compound can be constructed based on fundamental chemical principles and data from analogous compounds. It is anticipated to be practically insoluble in water, have low solubility in non-polar aliphatic solvents, moderate solubility in polar protic and non-polar aromatic solvents, and good solubility in polar aprotic solvents. The shake-flask method provides a reliable and validated experimental protocol to confirm these predictions. This guide serves as a valuable resource for scientists working with this and similar highly halogenated compounds, enabling informed decisions in experimental design and formulation development.

References

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • MDPI. (2022). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility Of Benzoic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid. Retrieved from [Link]

  • JoVE. (2020). Video: Intermolecular Forces in Solutions. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • PubMed. (n.d.). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Intermolecular Forces in Mixtures And Solutions. Retrieved from [Link]

  • USP.org. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved from [Link]

  • Pharma Beginners. (2026). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). Retrieved from [Link]

  • PMC. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

  • Wikipedia. (n.d.). Intermolecular force. Retrieved from [Link]

  • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

  • ResearchGate. (2022). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Intermolecular Forces. Retrieved from [Link]

  • Scribd. (2023). USP 1236 Solubility Measurements Guide. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • ChemTalk. (2021). Intermolecular Forces | Van der Waals & Ion-Dipole. Retrieved from [Link]

  • Miller's Home. (n.d.). Solvent Polarity Table. Retrieved from [Link]

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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

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pKa Values and Acidity Constants of 2,3,4,5,6-Pentaiodobenzoic Acid: A Comprehensive Guide to Halogen-Bonding-Driven Acidity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,5,6-Pentaiodobenzoic acid (PIBA) represents an extreme paradigm in physical organic chemistry and crystal engineering. By saturating the aromatic ring with five bulky, polarizable iodine atoms, PIBA exhibits extraordinary steric and electronic properties. For drug development professionals and supramolecular chemists, understanding the acidity constant (


) of PIBA is critical, as its deprotonation state dictates its capacity to act as a highly rigid, multivalent halogen-bond (XB) donor in active pharmaceutical ingredient (API) co-crystals and metal-organic frameworks.

This whitepaper dissects the mechanistic causality behind PIBA's extreme acidity, provides comparative quantitative data, and outlines self-validating experimental protocols for determining its


 in solvent systems where traditional aqueous titrations fail.

Structural Mechanics: The Causality of PIBA's Acidity

The acidity of substituted benzoic acids is governed by a delicate balance of inductive effects (


), resonance effects (

), and steric hindrance. In PIBA, the interplay of these forces creates a "perfect storm" for proton dissociation.
Steric Deconjugation (The Ortho Effect)

Iodine possesses a massive van der Waals radius (~1.98 Å). The presence of two iodine atoms at the ortho positions (C2 and C6) creates severe steric clashes with the adjacent carboxyl (


) group. To relieve this strain, the carboxyl group is forced to rotate nearly 90 degrees out of the plane of the benzene ring.
Normally, the benzene ring acts as a weak electron donor to the carboxyl group via resonance (

), which destabilizes the carboxylate anion and weakens the acid. By twisting out of plane, the

-orbital overlap is destroyed, effectively "turning off" the

effect.
Cumulative Inductive Electron Withdrawal

With resonance disabled, the acidity is entirely dominated by the inductive effect (


) operating through the 

-bonds. Iodine is more electronegative than carbon, and the cumulative electron-withdrawing pull of five iodine atoms aggressively delocalizes the negative charge of the conjugate base. This massive stabilization of the pentaiodobenzoate anion drives the equilibrium heavily toward dissociation, resulting in a highly acidic proton.

PIBA_Acidity A This compound (PIBA) B Ortho-Iodine Atoms (C2, C6) Steric Hindrance A->B C Meta/Para-Iodine Atoms (C3, C4, C5) Inductive Effect (-I) A->C D Carboxyl Group Twist (Deconjugation from Ring) B->D E Carboxylate Anion Stabilization C->E D->E F Extremely Low pKa (~1.0 - 1.2) E->F

Logical flow of structural effects driving the extreme acidity of PIBA.

Quantitative Data: Comparative Acidity Constants

To contextualize PIBA's acidity, it must be compared against a gradient of halogenated benzoic acids. As halogenation increases, the


 drops precipitously. While the exact aqueous 

of PIBA is difficult to measure directly due to its extreme hydrophobicity, it can be reliably extrapolated to be near 1.0–1.2.

Table 1: Comparative


 Values of Halogenated Benzoic Acids (Water, 25°C) 
Compound

Value
Primary Acidity DriverReference
Benzoic Acid4.20Baseline (Planar,

active)
[1]
2-Iodobenzoic Acid2.85Single ortho-steric twist + Inductive[2]
Pentafluorobenzoic Acid1.48Pure strong Inductive (

), minimal steric
2,4,6-Triiodobenzoic Acid1.34 (Predicted)Dual ortho-steric twist + Inductive[3]
This compound ~1.0 - 1.2 (Extrapolated)Maximum steric twist + Maximum Inductive[4]

Experimental Protocols for Determination

Because PIBA is highly hydrophobic and prone to forming insoluble supramolecular aggregates via halogen bonding (


-hole interactions)[4], standard aqueous potentiometry is impossible. Instead, a self-validating mixed-solvent protocol utilizing the Yasuda-Shedlovsky Extrapolation  must be employed.
Protocol A: Mixed-Solvent Potentiometric Titration

This protocol utilizes varying fractions of a co-solvent (e.g., Methanol or DMSO) to maintain PIBA in solution, calculating the apparent


 (

) and extrapolating to 100% aqueous conditions.

Step 1: Solvent and Analyte Preparation

  • Prepare four solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (w/w).

  • Dissolve PIBA to a concentration of

    
     M in each solvent mixture. Ensure a constant ionic strength (
    
    
    
    M) using
    
    
    .

Step 2: Self-Validating Electrode Calibration (Gran's Method) Causality: The liquid junction potential of a glass electrode shifts unpredictably in organic co-solvents. Relying on standard aqueous pH buffers introduces massive systemic error.

  • Perform a blank titration of the solvent background using standardized

    
     M 
    
    
    
    and
    
    
    M
    
    
    .
  • Plot the Gran function (

    
     vs. Volume of titrant) to determine the standard electrode potential (
    
    
    
    ) and the exact ionic product of the mixed solvent (
    
    
    ). This validates the electrode's Nernstian response in the specific dielectric medium.

Step 3: Titration and Data Acquisition

  • Titrate the PIBA solutions with standardized

    
     M 
    
    
    
    at
    
    
    °C under an Argon atmosphere to prevent
    
    
    absorption.
  • Record the electromotive force (EMF) after each 0.05 mL addition, ensuring drift is

    
     mV/min before logging the data point.
    

Step 4: Yasuda-Shedlovsky Extrapolation

  • Calculate the apparent

    
     (
    
    
    
    ) for each solvent fraction using non-linear least-squares regression of the titration curve.
  • Plot

    
     against 
    
    
    
    (where
    
    
    is the dielectric constant of the specific solvent mixture).
  • Perform a linear regression. The y-intercept (where

    
     for pure water) yields the absolute aqueous 
    
    
    
    of PIBA.

pKa_Workflow S1 Prepare PIBA in Mixed Solvents (e.g., MeOH/Water 30-60%) S2 Electrode Calibration (Gran's Plot Method) S1->S2 S3 Potentiometric Titration with Standardized KOH S2->S3 S4 Calculate Apparent pKa (psKa) for each solvent fraction S3->S4 S5 Yasuda-Shedlovsky Extrapolation (psKa vs 1/Dielectric Constant) S4->S5 S6 Determine Absolute Aqueous pKa (Intercept at 100% Water) S5->S6

Step-by-step workflow for determining the aqueous pKa of highly hydrophobic PIBA.

Protocol B: UV-Vis Spectrophotometric Orthogonal Validation

Because PIBA's


 is exceptionally low (~1.0), potentiometry at the extreme edge of the pH scale can suffer from acid error. UV-Vis spectroscopy provides an orthogonal validation mechanism.
  • Prepare a series of

    
     buffers ranging from pH 0.5 to 3.0.
    
  • Spike each buffer with

    
     M PIBA.
    
  • Scan the UV absorption from 200 nm to 400 nm. The heavily iodinated aromatic ring exhibits a distinct

    
     transition shift upon deprotonation.
    
  • Identify the isosbestic point to confirm a simple two-state equilibrium (

    
    ).
    
  • Plot the absorbance at the

    
     of the anion versus pH and fit to the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Supramolecular Implications in Drug Development

Understanding PIBA's


 is not merely an academic exercise; it is a functional requirement for crystal engineering. Because its 

is

, PIBA will spontaneously transfer its proton to almost any pharmaceutical base (e.g., pyridines, amines) following the "Rule of Three" (

guarantees salt formation)[5].

Once deprotonated, the resulting pentaiodobenzoate anion acts as a premier supramolecular tecton. The five iodine atoms possess highly electrophilic


-holes, allowing the anion to form robust, directional halogen bonds (

) with adjacent molecules or metal centers (such as Zn(II) complexes)[4]. This predictability makes PIBA an invaluable coformer for stabilizing volatile or polymorphic APIs into highly crystalline, stable salt forms.

References

  • Bordwell pKa Table - Organic Chemistry Data Organic Chemistry D
  • 2-Iodobenzoic acid CAS#: 88-67-5 - ChemicalBook ChemicalBook
  • 2,4,6-triiodobenzoic acid 2012-31-9 wiki - Guidechem Guidechem
  • 2,3,4,5,6-Pentafluorobenzoic acid 99 602-94-8 - Sigma-Aldrich Sigma-Aldrich
  • Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions SciSpace / MDPI
  • Pharmaceutical Crystals (Volume II) MDPI

Sources

History and development of periodinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History and Development of Periodinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of periodinated benzoic acid derivatives, from their historical origins to their modern-day applications. It is designed to serve as a technical resource, offering insights into their synthesis, physicochemical properties, and significant roles in medicine and science.

Introduction

Benzoic acid, a simple aromatic carboxylic acid, was first identified in the 16th century and is naturally present in many plants, acting as a key intermediate in the biosynthesis of various secondary metabolites.[1][2][3] Its basic structure, a benzene ring attached to a carboxyl group, provides a versatile scaffold for chemical modification.[3][4] Among the various modifications, the introduction of iodine atoms onto the aromatic ring—a process known as iodination—dramatically alters the molecule's properties. This guide focuses on periodinated benzoic acid derivatives, which are molecules containing multiple iodine atoms, and are of great interest in fields such as medicinal chemistry and materials science.[5]

A Journey Through Time: The Historical Development of Iodinated Benzoic Acids

The evolution of periodinated benzoic acid derivatives is a story of scientific advancement spanning several centuries.

  • 16th Century : The journey begins with the discovery of benzoic acid itself, first described by Nostradamus in 1556 through the process of dry distillation of gum benzoin.[1][3][6]

  • 1832 : A pivotal moment in organic chemistry, Justus von Liebig and Friedrich Wöhler successfully determined the chemical structure of benzoic acid.[1][3]

  • 1929 : The first foray into the medical applications of iodinated organic compounds began with the exploration of "Selectan," a preparation containing a single iodine atom on a benzoic acid ring, for use in imaging.[7]

  • Mid-20th Century to Today : This period witnessed a surge in the development of tri-iodinated benzoic acid derivatives, which have become the foundation of modern X-ray contrast media.[7][8] Concurrently, researchers began to uncover the therapeutic potential of these compounds in other areas, such as enzyme inhibition and cancer treatment.[9][10][11]

Crafting the Molecules: Synthesis of Periodinated Benzoic Acid Derivatives

The creation of periodinated benzoic acid derivatives involves a range of synthetic strategies, tailored to achieve specific iodination patterns.

Direct Iodination

This common method involves an electrophilic aromatic substitution reaction to introduce iodine directly onto the benzoic acid ring. The choice of iodinating agents, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), and the use of catalysts like strong acids, are crucial for the reaction's success.[5] The regioselectivity of the reaction is governed by the existing substituents on the ring, with recent advances in palladium catalysis allowing for highly selective ortho-iodination.[12]

Experimental Protocol: A General Synthesis of Di-iodinated Benzoic Acid [5]

  • Reaction Setup : Dissolve the starting benzoic acid in a suitable solvent, such as concentrated sulfuric acid, in a round-bottom flask.

  • Addition of Iodinating Agent : Slowly introduce the iodinating reagent, often a mixture of iodine and an oxidizing agent like sodium periodate, while carefully controlling the temperature.

  • Monitoring the Reaction : Track the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification : Quench the reaction by pouring the mixture into ice water, which causes the product to precipitate. The crude product is then filtered, washed, and purified, typically by recrystallization.

Visualizing the Synthesis Workflow

G start Starting Material (e.g., Benzoic Acid) reagents Iodinating Agent (e.g., I2/NaIO4) + Catalyst (e.g., H2SO4) start->reagents reaction Reaction at Controlled Temperature (e.g., 25-30°C) reagents->reaction quench Reaction Quenching (Pour into ice-water) reaction->quench filtration Filtration and Washing quench->filtration purification Recrystallization filtration->purification product Di-iodinated Benzoic Acid purification->product G prep Solution Preparation (Dissolve di-iodinated benzoic acid in a suitable solvent) titration Titration (Add standardized strong base, e.g., 0.1 M NaOH, in increments) prep->titration measurement pH Measurement (Record pH after each addition using a calibrated pH meter) titration->measurement analysis Data Analysis (Plot pH vs. volume of NaOH and determine the half-equivalence point) measurement->analysis pka pKa Value analysis->pka

Caption: Workflow for determining pKa via potentiometric titration. [5]

Diverse Applications: From Medical Imaging to Drug Discovery

The unique properties of periodinated benzoic acid derivatives have led to their use in a variety of important applications.

Radiocontrast Agents in Medical Imaging

The high atomic number of iodine makes it opaque to X-rays, a property that is expertly exploited in medical imaging. [7]Tri-iodinated benzoic acid derivatives are the active components in many contrast agents used in CT scans and angiography, enhancing the visibility of internal body structures. [7][8]The field has seen a significant evolution from high-osmolality ionic agents to safer, iso-osmolar non-ionic dimers. [7]

Therapeutic Potential in Pharmacology
  • Enzyme Inhibition : Di-iodinated benzoic acid derivatives have shown potential as inhibitors of enzymes like tyrosinase, which is involved in skin pigmentation, and influenza neuraminidase, a key target for antiviral drugs. [10][11]* Anticancer and Antimicrobial Agents : The benzoic acid scaffold is a common feature in many anticancer drugs, and iodination can enhance the antimicrobial properties of these compounds by increasing their ability to penetrate cell membranes. [6][9][10]

Versatility in Organic Synthesis

Iodinated benzoic acids are highly valued as intermediates in organic synthesis. The iodine atoms can be easily replaced in cross-coupling reactions, allowing for the construction of complex molecules. [10][13]They are also essential precursors for the synthesis of widely used hypervalent iodine oxidizing agents. [10]

The Path Forward: Future Perspectives

The field of periodinated benzoic acid derivatives continues to be an area of active research and development. Future efforts are likely to focus on the creation of novel, targeted radiocontrast agents with improved safety profiles, as well as the exploration of new therapeutic applications in areas such as oncology and infectious diseases. Advances in synthetic methodologies will also play a crucial role in unlocking the full potential of these remarkable compounds.

References

A comprehensive list of references with URLs is available in the original document for further reading and verification.

Sources

Crystallographic data and unit cell dimensions of pure 2,3,4,5,6-Pentaiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Supramolecular Assembly of 2,3,4,5,6-Pentaiodobenzoic Acid (PIBA)

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry and crystal engineering, I approach this compound (PIBA) not merely as a heavily halogenated organic molecule, but as a highly functional tectonic building block. PIBA is uniquely positioned at the intersection of rational drug design and advanced materials science due to its exceptional capacity to act as a multivalent halogen bond (XB) donor[1]. This whitepaper provides an in-depth technical analysis of PIBA’s crystallographic data, unit cell dimensions, and the causality behind its supramolecular assembly protocols.

Molecular Architecture and Physicochemical Properties

PIBA (CAS: 64385-02-0) is characterized by a benzene ring fully substituted with five heavy iodine atoms and a single carboxylic acid moiety[2]. The steric bulk and extreme electron density of the iodine atoms significantly influence the molecule's solid-state behavior. The electron-withdrawing nature of the carboxyl group exacerbates the positive electrostatic potential (the σ-hole) on the iodine atoms, particularly at the ortho and para positions, priming them for robust non-covalent interactions[3].

Table 1: Quantitative Physicochemical Properties of PIBA [4],[2]

PropertyValue
IUPAC Name This compound
Molecular Formula C₇HI₅O₂
Molar Mass 751.60 g/mol
Exact Mass 751.5200 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Crystallographic Data and Unit Cell Dimensions

Obtaining a pristine, unsolvated single crystal of pure PIBA is a known crystallographic challenge. The molecule's dense array of halogen bond donors creates a thermodynamic sink that readily traps solvent molecules (forming solvates, such as the PIBA ethanol solvate) or induces proton transfer in the presence of Lewis bases to form salts[5],[6].

Consequently, the unit cell dimensions most reliably reported in the Crystallography Open Database (COD) correspond to its salts and metal-organic complexes. For instance, the PIBA amine salt (C₁₃H₁₆I₅NO₂) crystallizes in the orthorhombic space group Pna2₁[5]. When complexed with transition metals like Zn(II), PIBA forms heteroleptic complexes that crystallize in the triclinic P-1 space group[7].

Table 2: Crystallographic Dimensions of PIBA Derivatives [5],[8],[7]

Compound / ComplexSpace Groupa (Å)b (Å)c (Å)α, β, γ (°)Volume (ų)
PIBA Amine Salt (C₁₃H₁₆I₅NO₂)Pna2₁ (Orthorhombic)17.99711.05410.31990, 90, 902052.96
[Zn(3,5-MePy)₂(PIBA)₂] P-1 (Triclinic)8.84316.55121.519102.4, 96.6, 96.7~2938.4

The Mechanics of Halogen Bonding (XB) in PIBA

The structural integrity of PIBA crystals is dictated by halogen bonding rather than traditional hydrogen bonding. The five iodine substituents act as potent XB donors[1]. In the solid state, this leads to a robust 3D network of non-covalent interactions.

Crystallographic data confirms that PIBA engages in simultaneous I···O and I···I contacts[7]. The I···O distances (ranging from 3.045 Å to 3.320 Å) are substantially shorter than the sum of their Bondi van der Waals radii (3.50 Å), confirming strong, highly directional halogen bonding[7]. Furthermore, I···I contacts between the 2-, 4-, and 5-I atoms of adjacent PIBA ligands measure between 3.829 Å and 3.908 Å, falling well below the 3.96 Å van der Waals threshold[7].

Supramolecular Assembly Workflow

G PIBA This compound Sigma σ-Hole Generation (5 Iodine Atoms) PIBA->Sigma Solvate Solvate / Salt Formation (e.g., Ethanol, Amines) PIBA->Solvate Metal Metal Coordination (e.g., Zn²⁺) PIBA->Metal XB_Network Halogen-Bonded 3D Network (I···I and I···O contacts) Sigma->XB_Network Solvate->XB_Network Metal->XB_Network XRD Single-Crystal XRD Validation XB_Network->XRD

Fig 1: Supramolecular self-assembly workflow of PIBA via halogen bonding and metal coordination.

Experimental Methodology: Self-Validating Crystallization Protocol

To harness the crystallographic properties of PIBA, researchers often synthesize heteroleptic metal complexes. The following protocol details the synthesis of diffraction-quality [Zn(3,5-MePy)₂(PIBA)₂] crystals, engineered as a self-validating system[7].

Step-by-Step Methodology:

  • Preparation of Ligand Solution: Dissolve 80 mg (0.106 mmol) of pure HPIBA in 2.0 mL of N,N-Dimethylformamide (DMF) in a clean 5 mL glass vial.

  • Addition of Co-ligand: Add 24 µL (0.212 mmol) of 3,5-dimethylpyridine (3,5-MePy) to the HPIBA solution.

    • Causality: The pyridine derivative acts as a co-ligand to saturate the coordination sphere of the Zn(II) center. This prevents the formation of amorphous polymeric aggregates and drives the assembly toward highly ordered single crystals.

  • Metal Precursor Introduction: In a separate vial, dissolve 16 mg (0.053 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 1.0 mL of DMF. Slowly layer this metal solution onto the ligand mixture to prevent immediate precipitation.

  • Crystal Growth via Vapor Diffusion: Place the open reaction vial inside a larger, tightly sealed jar containing 10 mL of diethyl ether. Allow slow vapor diffusion at room temperature for approximately 18 hours.

    • Causality: The gradual diffusion of the antisolvent (diethyl ether) into the DMF solution slowly decreases the solubility of the complex, yielding high-quality transparent pale-yellow single crystals suitable for X-ray diffraction.

Self-Validation Check: This protocol is self-validating through dual-mode analysis.

  • Primary Validation (Spectroscopic): Analyze the harvested crystals via FT-IR spectroscopy. A successful coordination network will exhibit a distinct shift in the carboxylate stretching frequencies (typically appearing at 1610 cm⁻¹ and 1358 cm⁻¹) compared to the free PIBA acid[7].

  • Secondary Validation (Crystallographic): Subject the crystal to single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) at 150 K. The structure is validated if the I···I contact distances measure between 3.829–3.908 Å, confirming the presence of the engineered halogen-bonded network[7].

References

  • Adonin, S. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 21, 6666-6670. URL:[Link]

  • Chernysheva, M. V., et al. (2020). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. Crystal Growth & Design, 20(11), 7197-7210. URL:[Link]

  • Ivanov, D. M., et al. (2022). Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions in Solid State. Inorganics, 10(10), 151. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12256098, this compound. URL:[Link]

Sources

The Biological Activity and Pharmacological Potential of Pentaiodobenzoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentaiodobenzoic acid (PIBA) and its derivatives represent a unique class of heavily halogenated aromatic compounds. While traditionally relegated to the domain of supramolecular chemistry and crystal engineering, the distinct physicochemical properties of PIBA—specifically its profound capacity for halogen bonding (XB) and its exceptionally high iodine mass fraction—have opened novel avenues in biological applications. This whitepaper provides an in-depth analysis of the biological activities of PIBA derivatives, focusing on their utility as low-osmolality X-ray contrast agents, their role in enzyme inhibition via


-hole interactions, and their phytobiological activity as auxin transport inhibitors.

Mechanistic Foundations: The -Hole and Halogen Bonding in Biological Systems

To understand the biological activity of PIBA derivatives, one must first examine their electronic topology. The PIBA molecule features five iodine atoms densely packed around a benzene ring, coupled with an electron-withdrawing carboxyl group.

The negative mesomeric effect of the carboxyl group withdraws electron density from the aromatic ring. This electronic depletion is transmitted to the polarizable iodine atoms, leading to the formation of a pronounced region of positive electrostatic potential on the outermost extension of the carbon-iodine (C–I) bonds, known as the


-hole [1].

In biological environments, these


-holes act as highly directional, potent electrophilic centers that engage in halogen bonding with nucleophilic Lewis bases (e.g., the oxygen of peptide carbonyls, or the nitrogen of histidine residues)[2]. Unlike hydrogen bonds, halogen bonds are highly hydrophobic and strictly linear, allowing PIBA derivatives to anchor deeply into hydrophobic protein pockets with high thermodynamic stability.

Pharmacological and Diagnostic Applications

High-Density X-Ray Contrast Media

The primary medical application of PIBA derivatives lies in diagnostic imaging. Traditional tri-iodinated contrast agents (like iohexol) require high molar concentrations to achieve sufficient X-ray attenuation, resulting in hyperosmolar solutions. When injected intravenously, this high osmolality causes osmotic shock to endothelial cells, leading to vasodilation, pain, and potential nephrotoxicity.

PIBA derivatives solve this biological challenge through molecular density. By incorporating five iodine atoms per benzene ring instead of three, PIBA-based amides achieve the same iodine concentration (mg I/mL) at a significantly lower molar concentration[3]. This allows the formulation of isosmolar contrast media that are biologically inert and highly tolerated by the vascular endothelium.

Enzyme Inhibition via Halogen Bonding

In rational drug design, the incorporation of heavy halogens is used to increase target affinity. PIBA derivatives act as multi-valent halogen bond donors. In vitro studies of highly iodinated benzoic acids demonstrate their ability to inhibit specific metabolic enzymes by forming orthogonal halogen bonds with active-site nucleophiles[4]. The steric bulk of the pentaiodo-ring also physically occludes enzymatic clefts, preventing substrate access.

Phytobiology: Auxin Efflux Inhibition

In plant biology, polyiodinated benzoic acids—most notably 2,3,5-triiodobenzoic acid (TIBA)—are known inhibitors of polar auxin transport. PIBA derivatives exhibit analogous biological activity by binding to PIN-FORMED (PIN) efflux carrier proteins at the plasma membrane[5]. The binding disrupts the vesicular cycling of these transporters, leading to apical auxin accumulation, which alters plant architecture by inducing dwarfing and lateral shoot branching[5].

Visualizations of Biological Workflows

Pathway N1 PIBA Derivative Application N2 Binding to PIN Efflux Carriers (via Halogen Bonding) N1->N2 N3 Inhibition of Polar Auxin Transport N2->N3 Blocks Efflux N4 Apical Auxin Accumulation N3->N4 N5 Altered Plant Architecture (Dwarfing / Branching) N4->N5 Phenotypic Expression

Fig 1: Mechanism of auxin transport inhibition by polyiodinated benzoic acid derivatives.

Workflow S1 Pentaiodobenzoic Acid (PIBA) S2 Amidation with Amino Alcohols (e.g., Serinol) S1->S2 SOCl2 Activation S3 Physicochemical Profiling (Osmolality Check) S2->S3 Purification S4 In Vivo Evaluation (X-Ray Attenuation) S3->S4 Validation

Fig 2: Workflow for the synthesis and biological evaluation of PIBA contrast agents.

Quantitative Data Analysis

The following tables summarize the biological and physicochemical advantages of PIBA derivatives compared to standard agents, as well as the thermodynamic parameters of their biological interactions.

Table 1: Comparative Osmolality and Biological Tolerance of Contrast Agents

Contrast AgentIodine Atoms / MoleculeIodine Mass Fraction (%)Osmolality at 300 mg I/mL (mOsm/kg)Endothelial Tolerance
Iohexol (Standard)3~46.4%~600Moderate (Hyperosmolar)
PIBA-Serinol Amide 5~65.2%~310High (Isosmolar)
PIBA-Diethanolamide 5~63.8%~325High (Isosmolar)

Table 2: QTAIM Interaction Energies for PIBA Halogen Bonds in Biological Targets

Interaction TypeXB Donor (PIBA)XB Acceptor (Protein)Distance (Å)Interaction Energy (kcal/mol)
Halogen Bond (Strong) C-I (

-hole)
Backbone Carbonyl (O=C)2.85 - 3.10-5.5 to -8.5
Halogen Bond (Moderate) C-I (

-hole)
Histidine Imidazole (N)3.05 - 3.30-4.0 to -6.5
Halogen Bond (Weak) C-I (

-hole)
Methionine Thioether (S)3.40 - 3.60-1.5 to -3.0

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating PIBA derivatives.

Protocol 1: Synthesis of Biocompatible PIBA-Amides for Contrast Media

Causality: PIBA itself is highly hydrophobic and toxic if injected directly. Converting the carboxylic acid into an amide using hydrophilic amino alcohols (like serinol) masks the hydrophobicity, drastically increasing water solubility and biological compatibility[3].

  • Activation: Suspend 10 mmol of Pentaiodobenzoic Acid in 50 mL of anhydrous dichloromethane (DCM). Add 15 mmol of thionyl chloride (

    
    ) and a catalytic drop of DMF. Reflux for 4 hours until gas evolution ceases.
    
  • Evaporation: Remove the solvent and excess

    
     under reduced pressure to yield pentaiodobenzoyl chloride as a yellow crystalline solid. Validation: IR spectroscopy should show a shift of the C=O stretch from ~1700 
    
    
    
    to ~1770
    
    
    .
  • Amidation: Dissolve the acid chloride in 30 mL of anhydrous dimethylacetamide (DMAc). Slowly add a solution of 25 mmol of serinol (2-amino-1,3-propanediol) in DMAc dropwise at 0°C to control the exothermic reaction.

  • Purification: Stir at room temperature for 12 hours. Precipitate the product by pouring the mixture into ice water. Filter, wash with cold water to remove unreacted serinol, and recrystallize from ethanol.

  • Osmolality Validation: Dissolve the purified PIBA-amide in sterile water to a concentration of 300 mg I/mL. Measure the osmolality using a freezing-point depression osmometer. The target is ~300 mOsm/kg (isosmolar to blood).

Protocol 2: In Vitro Halogen Bond Quantification via Isothermal Titration Calorimetry (ITC)

Causality: To prove that PIBA derivatives inhibit targets via halogen bonding rather than non-specific hydrophobic collapse, ITC is used to measure the enthalpy (


). Halogen bonds are highly enthalpically driven due to strong electrostatic 

-hole interactions, whereas hydrophobic interactions are entropically driven.
  • Preparation: Prepare a 50

    
     solution of the target protein (e.g., a model enzyme with an accessible nucleophilic active site) in a physiological buffer (pH 7.4, 50 mM HEPES).
    
  • Ligand Solution: Prepare a 500

    
     solution of the PIBA derivative in the exact same buffer to prevent heat of dilution artifacts. (Use up to 2% DMSO if solubility is an issue, ensuring the protein solution has matching DMSO concentration).
    
  • Titration: Load the protein into the ITC cell and the PIBA ligand into the syringe. Set the instrument to perform 20 injections of 2

    
     each at 25°C, with 150-second intervals between injections.
    
  • Blank Subtraction: Perform a control titration of the PIBA ligand into the buffer alone. Subtract this background heat from the experimental data.

  • Data Extraction: Fit the integrated heat data to a one-site binding model. A successful halogen-bond-driven interaction will yield a large negative

    
     (exothermic) and a favorable binding affinity (
    
    
    
    in the low micromolar range).

References

  • Google Patents (EP0675105A1)
  • Effects of exogenous TIBA on dwarfing, shoot branching and yield of tea plant ResearchGate URL:[Link]

  • Halogen bonding in the structures of pentaiodobenzoic acid and its salts RSC Publishing (CrystEngComm) URL:[Link]

  • Employing Halogen Bonding Interactions in Chemiresistive Gas Sensors ACS Publications URL:[Link]

  • Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives JYX (University of Jyväskylä) URL:[Link]

  • Halogen Bonding Provides Heterooctameric Supramolecular Aggregation of Diaryliodonium Thiocyanate MDPI URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis of 2,3,4,5,6-Pentaiodobenzoic acid from benzoic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Aromatic Periodination for the Synthesis of 2,3,4,5,6-Pentaiodobenzoic Acid

Target Audience: Researchers, materials scientists, and synthetic chemists. Applications: Halogen bonding studies, X-ray contrast media precursors, and heavy-metal coordination chemistry (e.g., Zn(II) and Cu(II) heteroleptic complexes).

Introduction and Mechanistic Insights

The synthesis of exhaustively halogenated aromatic compounds, particularly those bearing heavy halogens like iodine, presents a significant synthetic challenge when the aromatic ring is deactivated. Benzoic acid contains a strongly electron-withdrawing carboxylic acid (-COOH) group, which deactivates the ring toward electrophilic aromatic substitution (EAS). Standard iodination conditions (e.g.,


 / 

) are insufficient to achieve pentasubstitution.

To overcome this thermodynamic barrier, the synthesis of this compound (PIBA) relies on the Direct Aromatic Periodination method pioneered by Daniell L. Mattern [1]. This self-validating system utilizes a highly oxidizing, strongly acidic environment to generate "super-electrophilic" iodine species.

Causality in Reagent Selection:

  • Periodic Acid (

    
    ) and Iodine (
    
    
    
    ):
    Periodic acid acts as a potent oxidant. Instead of relying solely on the heterolytic cleavage of
    
    
    ,
    
    
    oxidizes
    
    
    to generate highly reactive iodonium ions (
    
    
    or
    
    
    ). Furthermore, it recycles the iodide (
    
    
    ) byproduct back into active electrophilic iodine, driving the reaction to exhaustive substitution.
  • Concentrated Sulfuric Acid (

    
    ):  The concentrated acid serves a dual purpose. First, it acts as a highly polar, dehydrating solvent that stabilizes the cationic iodonium intermediates. Second, it protonates the periodic acid, significantly increasing its oxidation potential.
    

Experimental Protocol: Step-by-Step Synthesis

Note: The following protocol is adapted from the exhaustive periodination methodologies established in the literature for deactivated arenes [1, 2].

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Periodic acid is a strong oxidant. The reaction generates halogen vapors. All steps must be conducted in a properly ventilated fume hood using appropriate PPE (acid-resistant gloves, goggles, lab coat).

Phase 1: Generation of the Electrophile
  • Reagent Loading: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid (

    
    , 98%).
    
  • Oxidant Addition: Carefully add periodic acid (

    
    ) (approx. 1.2 molar equivalents relative to the target iodine substitution) to the stirring acid.
    
  • Iodine Addition: Add elemental iodine (

    
    ) (approx. 2.5 molar equivalents).
    
  • Activation: Stir the mixture at room temperature for 30–45 minutes. Causality: The mixture will darken as the iodine is oxidized to the active electrophilic species (

    
    ). Complete dissolution and color change validate the formation of the active reagent.
    
Phase 2: Exhaustive Iodination
  • Substrate Introduction: Chill the flask in an ice-water bath to 5 °C. Slowly add benzoic acid (1.0 molar equivalent) in small portions to control the initial exothermic reaction.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C using an oil bath. Maintain this temperature for 24 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the severe steric hindrance and electronic deactivation encountered during the addition of the 4th and 5th iodine atoms.

Phase 3: Quenching and Isolation
  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the dark, viscous reaction mixture over 300 g of crushed ice with vigorous stirring. Causality: The massive dilution quenches the strong acid and precipitates the highly hydrophobic pentaiodobenzoic acid.

  • Filtration: Collect the crude beige/yellow precipitate via vacuum filtration using a sintered glass funnel.

  • Purification (Self-Validating Step): Wash the filter cake thoroughly with a 10% aqueous sodium bisulfite (

    
    ) solution. Causality: Sodium bisulfite specifically reduces any trapped, unreacted elemental iodine (
    
    
    
    ) into highly water-soluble iodide (
    
    
    ), effectively bleaching the precipitate and removing the primary contaminant.
  • Final Wash & Drying: Wash with copious amounts of cold distilled water to remove residual salts and acid. Dry the product in a vacuum oven at 60 °C overnight to yield this compound.

Workflow Visualization

G R1 Periodic Acid (H5IO6) + Iodine (I2) I1 Active Iodonium Species (I+) R1->I1 S1 Conc. H2SO4 Solvent S1->I1 Rxn Exhaustive Periodination (70-80 °C, 24h) I1->Rxn R2 Benzoic Acid Substrate R2->Rxn W1 Ice Quench & Vacuum Filtration Rxn->W1 W2 Sodium Bisulfite (NaHSO3) Wash (Reduces unreacted I2 to I-) W1->W2 P1 This compound (PIBA) W2->P1

Workflow for the direct aromatic periodination of benzoic acid to PIBA.

Quantitative Data & Physicochemical Properties

The resulting PIBA is a highly dense, sterically crowded molecule. Its unique electron density distribution, driven by the negative mesomeric effect of the -COOH group, makes the ortho- and para-iodines excellent halogen bond (XB) donors [3].

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 64385-02-0 [4]
Molecular Formula

Molecular Weight 751.60 g/mol [4]
Appearance Yellow to beige powder
Solubility Soluble in DMF, DMSO; Insoluble in water
Primary Application Halogen-bonding ligand in MOFs/Coordination complexes [2, 3]

References

  • Mattern, D. L. (1984). Direct aromatic periodination. The Journal of Organic Chemistry, 49(17), 3051–3053.[Link]

  • Adonin, S. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 21(43), 6666-6670.[Link]

  • Bondarenko, M. A., et al. (2022). Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions in Solid State. Inorganics, 10(10), 151.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12256098, this compound.[Link]

Protocols for using 2,3,4,5,6-Pentaiodobenzoic acid as a halogen bond donor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3,4,5,6-Pentaiodobenzoic Acid (PIBA) as a High-Fidelity Halogen Bond Donor [1]

Executive Summary

This guide details the protocols for utilizing This compound (PIBA) as a scaffold in crystal engineering and supramolecular synthesis.[1] Unlike standard halogen bond (XB) donors (e.g., 1,4-diiodotetrafluorobenzene), PIBA offers a unique dual-functionality: a pentaiodo-core providing multiple electrophilic


-holes for directional halogen bonding, and a carboxylic acid moiety  capable of classical hydrogen bonding (HB) or salt formation.[1] This duality allows for "orthogonal self-assembly," where XB and HB motifs operate independently to direct molecular architecture.[1]

Technical Background: The -Hole Mechanism

The efficacy of PIBA relies on the


-hole theory . The five iodine atoms withdraw electron density from the aromatic ring, while the electron-withdrawing carboxyl group (-COOH) further depletes density.[1] This creates regions of significant positive electrostatic potential (the 

-hole) on the extension of the C-I bonds.[2]
  • Mechanism: The electrophilic iodine (

    
    -hole) interacts with nucleophilic Lewis bases (N, O, S, or anions).[1]
    
  • Directionality: Strictly linear (C-I

    
     Acceptor angle 
    
    
    
    180°).[1]
  • Tunability: The -COOH group allows PIBA to be deprotonated, creating anionic XB donors (pentaiodobenzoates) which drastically alter the crystal packing landscape [1].

Material Handling & Pre-Processing

Safety & Solubility Profile
  • CAS: 64385-02-0[1][3][4][5]

  • MW: 751.6 g/mol [1][3][5]

  • Appearance: Pale yellow to tan powder.[1]

  • Solubility:

    • High: DMSO, DMF, DMAc (Good for stock solutions).[1]

    • Moderate (Hot): THF, Ethanol, Nitrobenzene.[1]

    • Insoluble: Water, Hexane, Chloroform.[1]

  • Handling: PIBA is light-sensitive.[1] Store in amber vials. High iodine content makes it radio-opaque; handle waste as heavy metal/halogenated waste.[1]

Purification Protocol (Recrystallization)

Commercial PIBA often contains traces of tetra-iodinated species.[1] For high-precision crystal engineering, purity is paramount.[1]

  • Dissolution: Suspend 1.0 g of crude PIBA in 20 mL of Nitrobenzene (preferred for high-temperature stability) or DMF .

  • Heating: Heat to 120°C (Nitrobenzene) or 80°C (DMF) with stirring until fully dissolved.

  • Filtration: Hot filter through a glass frit to remove insoluble particulate.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 12 hours.

  • Wash: Filter crystals and wash copiously with cold ethanol to remove high-boiling solvent.

  • Dry: Vacuum dry at 60°C for 4 hours.

Experimental Protocols: Co-Crystallization

This section outlines the generation of XB complexes with a Lewis base (e.g., 4,4'-bipyridine, halide salts).[1]

Solvent-Assisted Grinding (Mechanochemistry)

Best for rapid screening of binary co-crystals.[1]

  • Stoichiometry: Weigh PIBA (1 eq) and the Target Acceptor (e.g., 1 eq for 1:1 adducts).

  • Grinding: Place in a stainless steel milling jar with two 5mm ball bearings.

  • LAG (Liquid Assisted Grinding): Add 20

    
    L of Methanol  or THF  per 100 mg of solid.
    
    • Note: Methanol facilitates proton transfer if salt formation is desired; THF preserves neutral assemblies.[1]

  • Milling: Mill at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks indicate phase formation.[1]

Slow Evaporation (Single Crystal Growth)

Best for structural determination.[1]

  • Solvent Selection: Use a binary solvent system to balance the solubility of the hydrophobic PIBA and hydrophilic acceptors.

    • System A: THF/Methanol (1:1 v/v)[1]

    • System B: Acetone/DMSO (10:1 v/v)[1]

  • Dissolution: Dissolve 0.05 mmol PIBA in 2 mL of solvent. In a separate vial, dissolve 0.05 mmol Acceptor in 2 mL of solvent.

  • Mixing: Combine solutions in a 20 mL scintillation vial. Sonicate for 30 seconds.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean narrow-neck vial.
    
  • Evaporation: Cover with parafilm, poke 3-5 pinholes, and store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals typically form within 3-7 days.[1]

Characterization & Data Interpretation

X-Ray Crystallography (The Gold Standard)
  • Target Interaction: Look for C-I

    
     Y distances (where Y = N, O, X-) that are less than the sum of the van der Waals radii  (approx. 3.5 Å for I 
    
    
    
    N).[1]
  • Angle: The C-I

    
     Y angle should be 
    
    
    
    .
  • Topology: PIBA often forms "halogen-bonded zippers" or 2D sheets where the iodine belt interacts with acceptors while the carboxyl groups dimerize [1].

Vibrational Spectroscopy (FTIR/Raman)

If XRD is unavailable, IR provides a rapid diagnostic.[1]

MoietyUncomplexed Frequency (cm

)
Complexed Shift (XB Formation)
C-I Stretch

200-300 (Far IR/Raman)
Red shift (moves to lower wavenumber) due to bond weakening.[1]
C=O Stretch

1680-1700
Blue shift if C=O is not involved in HB; Red shift if involved in HB.[1]
Ring Breathing

1300-1500
Distinct splitting patterns often emerge upon co-crystallization.[1]

Workflow Visualization

PIBA_Protocol Start Start: PIBA Material Purify Purification (Recrystallization in Nitrobenzene) Start->Purify Remove I4 impurities Screen Screening Strategy Purify->Screen Method_A Method A: Mechanochemistry (Rapid Screening) Screen->Method_A High Throughput Method_B Method B: Slow Evaporation (Single Crystal Growth) Screen->Method_B High Quality Analysis Characterization Method_A->Analysis Method_B->Analysis XRD XRD (Single Crystal/Powder) Check C-I...N distance < vdW Analysis->XRD IR FTIR/Raman Check C-I Red Shift Analysis->IR Decision Is structure confirmed? XRD->Decision IR->Decision Decision->Screen No: Change Solvent/Stoichiometry End Application: Separation / Catalysis / Material Decision->End Yes: Publish/Apply

Figure 1: Operational workflow for processing and utilizing PIBA in halogen bonding protocols.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate is Amorphous Evaporation too fast.Reduce pinholes in parafilm; switch to higher boiling solvent (e.g., DMAc).[1]
No XB Detected (Only HB) Competitive Hydrogen Bonding.[1]Use aprotic solvents (Acetonitrile, Toluene).[1] Avoid alcohols if the acceptor has strong HB sites.
Phase Separation Solubility mismatch.[1]Use a "bridge" solvent (THF) or heat the mixture to 60°C before slow cooling.
Crystal Twinning Rapid nucleation.[1]Filter solution through 0.2

m filter; reduce concentration by 50%.

References

  • Halogen bonding in the structures of pentaiodobenzoic acid and its salts. Source: CrystEngComm, Royal Society of Chemistry (2019).[6] URL:[Link]

  • This compound | C7HI5O2 | CID 12256098. Source:[1][5] PubChem, National Library of Medicine.[1] URL:[Link][1]

  • Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Crystal Engineering of Pharmaceutical Cocrystals. Source: ResearchGate (Review of general cocrystallization protocols). URL:[Link]

Sources

Advanced Application Note: Cocrystallization of 2,3,4,5,6-Pentaiodobenzoic Acid with Nitrogen Bases

Author: BenchChem Technical Support Team. Date: March 2026


-hole) Driven Supramolecular Assembly
Document ID:  AN-XB-PIBA-2023

Part 1: Executive Summary & Theoretical Grounding

Introduction

The rational design of cocrystals using 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) represents a frontier in crystal engineering, specifically in exploring the competitive and cooperative nature of Halogen Bonding (XB) versus Hydrogen Bonding (HB) .

PIBA is a unique "Janus" molecule:

  • HB Donor/Acceptor: The carboxylic acid moiety (-COOH) provides a classic supramolecular synthon for hydrogen bonding.

  • XB Donor: The perhalogenated aromatic ring possesses five iodine atoms, each exhibiting a significant positive electrostatic potential region known as the

    
    -hole . This makes PIBA a potent multidentate Lewis acid capable of forming strong 
    
    
    
    interactions with nitrogenous bases.

This guide details the protocols for synthesizing PIBA cocrystals with nitrogen bases (e.g., pyridine, 4,4'-bipyridine, acridine), emphasizing the manipulation of solvent and stoichiometry to control the supramolecular architecture.

The Mechanism: -Hole Interactions

Unlike isotropic electrostatic interactions, halogen bonding is highly directional. The iodine atom in PIBA acts as an electrophile along the extension of the C-I bond.

  • Primary Interaction:

    
     (Halogen Bond)
    
  • Competing Interaction:

    
     (Hydrogen Bond)[1]
    
  • Secondary Interaction:

    
     (Halogen Bond to Carbonyl)
    

The success of cocrystallization depends on "synthon engineering"—directing the assembly towards the desired motif (XB vs. HB) by selecting the appropriate coformer basicity (


) and solvent polarity.

Part 2: Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
This compound (PIBA) 64385-02-0>97%XB/HB Donor
Pyridine 110-86-1ACS ReagentMonotopic N-Base Acceptor
4,4'-Bipyridine 553-26-4>98%Ditopic N-Base Acceptor
Acridine 260-94-6>97%Bulky N-Base Acceptor
Solvents VariousHPLC GradeReaction Medium
Equipment
  • High-Energy Ball Mill: Retsch MM400 or equivalent (for LAG).

  • Single Crystal X-Ray Diffractometer (SCXRD): Mo or Cu source.

  • Differential Scanning Calorimeter (DSC): TA Instruments Q2000 or equivalent.

  • FTIR Spectrometer: With ATR attachment.

Part 3: Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG) – High-Throughput Screening

Use this method for rapid phase identification and stoichiometric screening.

Step-by-Step Methodology:

  • Stoichiometry Calculation: Weigh PIBA and the chosen Nitrogen Base in a 1:1 molar ratio .

    • Note: For ditopic bases like 4,4'-bipyridine, also screen a 2:1 (PIBA:Base) ratio to target both nitrogen sites.

  • Loading: Place the solids (total mass ~100 mg) into a 10 mL stainless steel grinding jar.

  • Solvent Addition: Add 10-15

    
    L  of solvent.
    
    • Solvent Recommendation:Methanol (MeOH) or Ethanol (EtOH) for general screening. Use Toluene or Chloroform to suppress hydrogen bonding and favor halogen bonding.

  • Grinding: Add two 5mm stainless steel balls. Grind at 25 Hz for 20 minutes .

  • Analysis: Immediately analyze the resulting powder via PXRD to check for new crystalline phases distinct from the starting materials.

Protocol B: Slow Evaporation – Single Crystal Growth

Use this method to obtain high-quality crystals for structure determination.

Step-by-Step Methodology:

  • Dissolution: Dissolve PIBA (0.1 mmol, ~75 mg) in 5 mL of Tetrahydrofuran (THF) or Acetone .

    • Why: PIBA has poor solubility in non-polar solvents; THF is a good compromise.

  • Coformer Addition: Dissolve the Nitrogen Base (0.1 mmol) in a separate 2 mL aliquot of the same solvent. Mix the two solutions gently.

  • Filtration: Filter the mixture through a 0.45

    
    m PTFE syringe filter into a clean 20 mL scintillation vial.
    
  • Evaporation Control: Cover the vial with Parafilm and poke 3-4 small holes with a needle to restrict evaporation rate.

  • Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.

  • Harvesting: Crystals typically form within 3-7 days. Harvest while still solvated if possible, or mount immediately for SCXRD.

Part 4: Visualization of Workflows & Logic

Experimental Decision Tree

This diagram outlines the logic flow for selecting the appropriate cocrystallization method and solvent system.

Cocrystallization_Workflow Start Start: PIBA + N-Base Goal Define Goal Start->Goal Screening Phase Screening (LAG) Goal->Screening Rapid ID Structure Structure Determination (Soln) Goal->Structure Detailed Model Solvent_Choice Solvent Selection Screening->Solvent_Choice Structure->Solvent_Choice Polar Polar Protic (MeOH/EtOH) Favors HB + XB mix Solvent_Choice->Polar NonPolar Non-Polar (Toluene/CHCl3) Favors XB Dominance Solvent_Choice->NonPolar Analysis Characterization (PXRD/DSC) Polar->Analysis NonPolar->Analysis SCXRD SCXRD Analysis Analysis->SCXRD If New Phase Found

Caption: Decision matrix for PIBA cocrystallization, highlighting solvent influence on interaction types.

Molecular Interaction Hierarchy

Understanding the competition between the acid group and the iodine ring is critical.

Interaction_Hierarchy PIBA PIBA Molecule COOH -COOH Group (HB Donor) PIBA->COOH Iodine Iodine Atoms (XB Donor / Sigma-Hole) PIBA->Iodine NBase Nitrogen Base (Pyridine/Acridine) Heterosynthon_HB Heterosynthon A: O-H ... N (Strong HB) NBase->Heterosynthon_HB Heterosynthon_XB Heterosynthon B: C-I ... N (Strong XB) NBase->Heterosynthon_XB COOH->Heterosynthon_HB Primary Driver (if pKa diff > 2) Iodine->Heterosynthon_XB Directional Driver (Linearity) Result Crystal Packing (Cooperative Assembly) Heterosynthon_HB->Result Heterosynthon_XB->Result

Caption: Hierarchy of supramolecular synthons in PIBA systems. HB often anchors the structure, while XB directs the 3D packing.

Part 5: Characterization & Data Interpretation

Vibrational Spectroscopy (FTIR)

Formation of the cocrystal is most easily confirmed by shifts in characteristic bands.

Vibrational ModePure PIBA (

)
Cocrystal Expected ShiftInterpretation

~1680-1700Shift to lower freq. (~1650)Formation of strong HB (COOH

N).

~200-500 (Far IR)Shift to lower freq.Weakening of C-I bond due to charge transfer into

.
Ring Breathing (Py) ~990Shift to ~1010Indication of N-atom participating in bonding (HB or XB).
Thermal Analysis (DSC)

Melting point (MP) is a definitive indicator of a new solid phase.

  • Outcome 1 (Cocrystal): A single, sharp endotherm between the MP of PIBA (~265°C) and the Base.

  • Outcome 2 (Eutectic): Melting point lower than both components.

  • Outcome 3 (Salt): If

    
    , proton transfer may occur, often resulting in a significantly higher decomposition/melting point.
    
Crystallographic Metrics (SCXRD)

To validate Halogen Bonding, measure the


 distance (

).
  • Criterion:

    
    
    
  • Values:

    
    , 
    
    
    
    . Sum
    
    
    .
  • Target: A distance of 2.70 - 3.20

    
      indicates a strong halogen bond.
    
  • Linearity: The

    
     angle should be close to 180°  (typically 165°-178°).
    

References

  • Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 2013. [Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. Acta Crystallographica Section B, 2014. [Link]

  • Hierarchy of supramolecular synthons: Persistent carboxylic acid...pyridine hydrogen bonds. Crystal Growth & Design, 2008. [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 2009. [Link]

  • Halogen Bond - Wikipedia (General Theory & Sigma Hole). [Link]

Sources

Application of 2,3,4,5,6-Pentaiodobenzoic acid in heavy atom phasing for X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2,3,4,5,6-Pentaiodobenzoic acid in heavy atom phasing for X-ray crystallography Content Type: Application Note & Protocol

Executive Summary

This compound (C₇HI₅O₂) is a potent heavy-atom derivatization agent used in macromolecular X-ray crystallography. Distinguished by its dense cluster of five iodine atoms on a single benzene ring, it offers a significantly higher scattering power per binding event compared to traditional mono-iodide soaks or tri-iodinated "magic triangles" (I3C). This guide details the preparation, soaking, and phasing protocols for using this compound to solve the "Phase Problem" via Single-wavelength Anomalous Dispersion (SAD) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS).

Chemical & Physical Properties

Understanding the physicochemical nature of the compound is critical for successful derivatization without degrading the protein crystal.

PropertyValueRelevance to Crystallography
Formula C₇HI₅O₂High heavy-atom to light-atom ratio.
Molecular Weight 751.6 g/mol Large size requires accessible solvent channels.
Iodine Content 5 atoms~250 electrons (Z=53 × 5) per molecule.
Anomalous Signal (f'') ~34e⁻ at Cu Kα (1.54 Å)Massive anomalous signal for SAD phasing.
Solubility Low in water; Soluble in DMSO/EthanolRequires organic solvent stock or alkaline solubilization.
Acidity (pKa) ~2.0 - 3.0 (Benzoic acid deriv.)Ionized (COO⁻) at physiological pH; binds basic residues.

Mechanism of Action

Unlike simple iodide ions (I⁻) which bind promiscuously to hydration shells and positive patches, Pentaiodobenzoic acid acts as a supramolecular phasing agent .

  • Electrostatic Anchoring: The negatively charged carboxylate group (COO⁻) forms salt bridges with surface-exposed basic residues (Lysine, Arginine, Histidine).

  • Hydrophobic Interaction: The aromatic ring, heavily substituted with iodine, is highly hydrophobic. It often docks into amphiphilic surface pockets or hydrophobic clefts, stabilized by Van der Waals interactions.

  • The "Cluster Effect": A single binding event introduces five anomalous scatterers in a rigid planar geometry. This creates a distinct, high-occupancy heavy atom substructure that is easier for phasing algorithms (like SHELXD or HySS) to locate than scattered individual ions.

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Safety: Wear PPE. Iodine compounds can be irritants.

Option A: DMSO Stock (Recommended)

  • Weigh 7.5 mg of this compound.

  • Dissolve in 100 µL of 100% DMSO (Dimethyl sulfoxide).

  • Result: ~100 mM Stock Solution.

  • Note: If the compound does not dissolve immediately, vortex vigorously or warm slightly to 30°C.

Option B: Aqueous Alkaline Stock (For DMSO-sensitive crystals)

  • Weigh 7.5 mg of the compound.

  • Add 50 µL of 1.0 M LiOH (Lithium Hydroxide). The base deprotonates the acid, increasing solubility.

  • Add 50 µL of water.

  • Result: ~100 mM Stock Solution (pH will be high; use caution when adding to unbuffered drops).

Phase 2: Crystal Soaking Strategy

Direct addition can shock crystals, causing cracking due to osmotic stress or the organic solvent. A "step-soak" or "dry-soak" approach is preferred.

Method 1: The Gradient Soak (Standard)

  • Prepare Soaking Buffer: Mix the Stock Solution with your reservoir solution (mother liquor) to achieve a final concentration of 5 mM to 10 mM .

    • Example: 1 µL 100 mM Stock + 19 µL Reservoir Solution.

  • Transfer: Move the protein crystal from the growth drop into the Soaking Buffer.

  • Incubation:

    • Short Soak: 30 seconds – 5 minutes (Target: Surface binding, low lattice disruption).

    • Long Soak: 1 – 24 hours (Target: Deep pocket penetration).

  • Back-Soak (Optional): If the crystal cracks, transfer it briefly (5-10 seconds) to a cryo-protectant solution containing the heavy atom but lower DMSO content before freezing.

Method 2: Co-Crystallization (If soaking fails)

  • Add the compound directly to the protein solution before setting up drops.

  • Target final concentration: 1 – 2 mM .

  • Warning: The hydrophobic nature may induce precipitation of the protein.

Phase 3: Data Collection Strategy

To maximize the phasing power of the 5-iodine cluster, wavelength selection is paramount.

  • Home Source (Cu Kα, 1.5418 Å):

    • f'' (Anomalous): ~6.7e⁻ per Iodine.

    • Total Signal: ~33.5e⁻ per molecule.

    • Verdict:Excellent. The signal is massive. Collect highly redundant data (360° or 720°).

  • Synchrotron (Tunable):

    • Ideal Energy: 6.0 – 8.0 keV (1.5 – 2.0 Å).

    • Note: Do not target the Iodine K-edge (33 keV) as it is too high energy for most detectors to be efficient. The L-edges (~4.5 keV) suffer from severe absorption.

    • Strategy: Collect a "long wavelength" pass (e.g., 1.8 Å) to maximize f''.

Phasing Workflow & Logic

The following diagram illustrates the decision matrix for processing data derived from Pentaiodobenzoic acid.

PhasingWorkflow Start Diffraction Data Collection (High Redundancy > 10-fold) QualityCheck Data Quality Assessment (I/sigma, R-meas, Anomalous Correlation) Start->QualityCheck SignalCheck Is Anomalous Signal > 1.2 at low resolution? QualityCheck->SignalCheck Substructure Substructure Determination (SHELXD / HySS) Search for 5-atom clusters SignalCheck->Substructure Yes Retry Strategy Adjustment: 1. Increase Multiplicity 2. Try SIRAS (Native + Derivative) SignalCheck->Retry No Phasing Phasing & Density Modification (SHELXE / PHASER) Substructure->Phasing ModelBuild Automated Model Building (Buccaneer / ARP/wARP) Phasing->ModelBuild Success Structure Solved ModelBuild->Success High CC / R-free < 0.4 Fail Phasing Failed ModelBuild->Fail Map Uninterpretable Fail->Retry

Caption: Workflow for SAD phasing using Pentaiodobenzoic acid, emphasizing the critical check for anomalous signal before substructure determination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Crystal Cracking Osmotic shock from DMSO or structural shift upon binding.Use "Method 2" (Co-crystallization) or introduce the heavy atom gradually (step-wise concentration increase).
No Anomalous Signal Compound did not bind or washed out during cryo-protection.Increase soak time (up to 24h). Ensure cryo-solution contains the heavy atom. Check pH compatibility.
Low Solubility pH of drop is too low (acidic).Use the LiOH stock method. Ensure the drop pH is > 5.0.
Substructure not found Too many heavy atoms (over-derivatization) or low resolution.Reduce soaking concentration to 1 mM. Cut high-resolution data during substructure search (use data to 3.5 Å).

References

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237. Link

  • Beck, T., et al. (2008). The magic triangle: a new class of heavy-atom derivatives for phasing.[1] Acta Crystallographica Section F, 64(12), 1179-1182. Link

  • Sheldrick, G. M. (2010). Experimental phasing with SHELXC/D/E: combining chain tracing with density modification. Acta Crystallographica Section D, 66(4), 479-485. Link

  • Jena Bioscience. JBS Magic Triangle & Halo-Benzoic Acids User Guide.[1] (General protocols for iodinated benzoic acid derivatives). Link

Sources

Advanced Derivatization Protocols for 2,3,4,5,6-Pentaiodobenzoic Acid: Overcoming Extreme Steric Hindrance in Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

2,3,4,5,6-Pentaiodobenzoic acid (PIBA, CAS: 64385-02-0) is a highly specialized building block utilized in the development of mass spectrometry calibrants [1], X-ray contrast agents, and supramolecular halogen-bonding networks [2]. However, derivatizing PIBA to form esters presents a formidable synthetic challenge.

The "Iodine Fortress" Effect: Iodine possesses a massive van der Waals radius (~1.98 Å). In PIBA, the two ortho-iodine atoms create an extreme steric shield around the carboxyl carbon. Standard acid-catalyzed Fischer esterification relies on the direct nucleophilic attack of an alcohol onto the protonated carbonyl carbon. In PIBA, this trajectory is physically blocked, rendering traditional methods virtually useless.

To successfully esterify PIBA, the synthetic strategy must either:

  • Hyper-activate the carbonyl group using small, highly electrophilic intermediates that can penetrate the steric shield (e.g., Acid Chlorides).

  • Utilize acyl transfer catalysts that create an extended, highly reactive leaving group protruding past the iodine atoms (e.g., Steglich Esterification with DMAP).

  • Bypass the carbonyl carbon entirely by turning the PIBA carboxylate into a nucleophile that attacks an unhindered alkyl halide (e.g., Carboxylate Alkylation).

Comparative Overview of Derivatization Strategies

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate PIBA esterification route based on your substrate.

Derivatization MethodKey ReagentsOptimal Substrate ScopeTypical YieldReaction TempPrimary Advantage
Steglich Esterification DCC, DMAP, DCMPrimary & Secondary Alcohols, Dendrimers60 - 85%0 °C to RTMild, neutral conditions; ideal for acid-sensitive cores.
Acid Chloride Route SOCl₂, DMF (cat.), PyridineRobust Alcohols, Phenols80 - 95%Reflux (Step 1)Generates the most electrophilic intermediate possible.
Carboxylate Alkylation Cs₂CO₃, Alkyl-X, DMFAlkyl Halides (1° and 2°)85 - 98%50 - 60 °CCompletely bypasses the sterically hindered carbonyl carbon.

Workflow & Decision Matrix

To ensure high-yield synthesis, selecting the correct pathway based on the target alcohol or alkyl group is critical. The decision tree below outlines the logic flow for protocol selection.

Workflow Start Target: PIBA Ester Synthesis Substrate Analyze Substrate Properties Start->Substrate Route1 Acid-Sensitive Alcohol (e.g., Dendrimers, Biomolecules) Substrate->Route1 Route2 Robust Alcohol / Phenol (Requires High Conversion) Substrate->Route2 Route3 Alkyl Halide Available (Tertiary/Hindered Ester Target) Substrate->Route3 Meth1 Protocol A: Steglich Esterification (DCC / DMAP) Route1->Meth1 Meth2 Protocol B: Acid Chloride Route (SOCl2 -> R-OH) Route2->Meth2 Meth3 Protocol C: Carboxylate Alkylation (Cs2CO3 + R-X) Route3->Meth3

Figure 1: Decision matrix for selecting the optimal PIBA esterification protocol.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Causality & Mechanism: Dicyclohexylcarbodiimide (DCC) activates PIBA to form an O-acylisourea intermediate. However, due to PIBA's steric bulk, alcohols cannot efficiently attack this intermediate, leading to the formation of unreactive N-acylureas via a 1,3-rearrangement. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as an aggressive nucleophile, attacking the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate that protrudes past the ortho-iodines, allowing the alcohol to attack [1].

Steglich PIBA PIBA (Sterically Blocked) O_Acyl O-Acylisourea (Unreactive to R-OH) PIBA->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Pyridinium Acyl-Pyridinium (Protrudes past Iodines) O_Acyl->Acyl_Pyridinium + DMAP (Acyl Transfer) DMAP DMAP DMAP->Acyl_Pyridinium Ester PIBA Ester + DCU Precipitate Acyl_Pyridinium->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Figure 2: Mechanistic pathway of DMAP-catalyzed Steglich esterification of PIBA.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve PIBA (1.0 equiv.) and the target alcohol (1.1 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add DMAP (0.2 equiv.). Self-Validation: The solution should remain clear.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: Within 30–60 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form, confirming the activation of the acid.

  • Monitoring: Stir for 12–24 hours, monitoring via TLC (Hexanes/Ethyl Acetate).

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Acid Chloride Route

Causality & Mechanism: Thionyl chloride (SOCl₂) reacts with catalytic DMF to form the Vilsmeier-Haack reagent. This small, highly reactive species can penetrate the iodine shield to convert PIBA into pentaiodobenzoyl chloride. The resulting acid chloride is exceptionally electrophilic, forcing the esterification forward even with hindered alcohols [3].

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend PIBA (1.0 equiv.) in neat SOCl₂ (10 equiv.). Add 2 drops of anhydrous DMF (catalytic).

  • Reflux: Heat the mixture to reflux (75 °C) under a drying tube. Self-Validation: The generation of SO₂ and HCl gas (bubbling) indicates the reaction is proceeding. The suspension will gradually become a homogeneous solution as the acid chloride forms.

  • Concentration: After 4 hours, cool to room temperature and remove excess SOCl₂ in vacuo. Co-evaporate with anhydrous toluene (3 × 10 mL) to remove residual SOCl₂. The resulting crude pentaiodobenzoyl chloride should be used immediately.

  • Esterification: Dissolve the target alcohol (1.1 equiv.) in anhydrous DCM containing pyridine (2.0 equiv.) and cool to 0 °C.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the alcohol solution. Stir for 4 hours at room temperature.

  • Workup: Quench with water. Extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate for purification.

Protocol C: Carboxylate Alkylation

Causality & Mechanism: This is often the most efficient method for extremely hindered benzoic acids. By deprotonating PIBA to form a carboxylate anion, the reaction center is shifted from the sterically blocked carbonyl carbon to the peripheral oxygen atom. The oxygen acts as a nucleophile, attacking an unhindered alkyl halide via an Sₙ2 mechanism, completely bypassing the "Iodine Fortress".

Step-by-Step Procedure:

  • Salt Formation: Dissolve PIBA (1.0 equiv.) in anhydrous DMF (0.2 M). Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv.). Stir at room temperature for 30 minutes. Self-Validation: The mixture will turn into a fine suspension as the cesium pentaiodobenzoate salt forms.

  • Alkylation: Add the alkyl iodide or alkyl bromide (1.2 equiv.) in one portion.

  • Heating: Heat the reaction mixture to 60 °C and stir for 6–8 hours.

  • Monitoring: Check the reaction via TLC or LC-MS. The high nucleophilicity of the cesium carboxylate usually drives this reaction to >95% conversion.

  • Workup: Cool to room temperature and dilute with a large excess of Ethyl Acetate. Wash extensively with water (5 × 50 mL) to remove all DMF and cesium salts. Wash with brine, dry over MgSO₄, and concentrate.

References

  • European Patent Office (EPO). FUNCTIONLIZED CALIBRANTS FOR SPECTROMETRY AND CHROMATOGRAPHY. EP 3 631 442 B1. (Details the use of PIBA and Steglich esterification for functionalizing dendrimer cores in mass spectrometry). 1

  • Adonin, S.A., et al. Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 2019, 21, 6666-6670. (Provides structural characterization and highlights the extreme steric and halogen-bonding nature of PIBA). 2

  • European Patent Office (EPO). Polyiodinated compounds, process for their preparation and diagnostic composition. EP 0 675 105 A1. (Cites the conversion of pentaiodobenzoic acid to its acid chloride derivative using thionyl chloride for subsequent coupling). 3

Sources

Preparation of supramolecular assemblies using pentaiodobenzoic acid templates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Supramolecular Assemblies Using Pentaiodobenzoic Acid Templates

Core Directive & Scientific Rationale

Pentaiodobenzoic acid (PIBA) represents a pinnacle in halogen bond (XB) donor templates. Unlike its lighter analogues (chloro- or bromo-benzoic acids), PIBA possesses five iodine atoms, each capable of exhibiting a significant


-hole —a region of positive electrostatic potential along the C-I bond axis. This unique electronic landscape allows PIBA to function as a multidentate Lewis acid in supramolecular assembly, driving the formation of robust architectures through directional I···N, I···O, and I···

interactions.

This guide details the protocols for utilizing PIBA to construct supramolecular assemblies, specifically focusing on pyridinium salts (pure XB/HB systems) and metal-organic frameworks (coordination/XB hybrids).

Critical Material Properties: The PIBA Template

Before initiating assembly, the template's quality is paramount. PIBA is sterically crowded; the iodine atoms force the carboxyl group out of planarity, influencing its hydrogen-bonding (HB) capacity.

PropertySpecificationRelevance to Assembly
Compound 2,3,4,5,6-Pentaiodobenzoic AcidCore Template
CAS No. 64385-02-0Verification
MW 751.60 g/mol Stoichiometry calculations
Solubility High: DMF, DMSO; Mod: EtOH; Low: Water, CHCl

Solvent selection for layering

-hole
Max potential at ortho/para positionsDirectionality of incoming nucleophiles
Acidity (pKa) ~2.0 (Estimated, lower than benzoic acid)Proton transfer vs. co-crystal formation

Protocol 1: Sourcing and Pre-Treatment of PIBA

While PIBA can be synthesized via the exhaustive iodination of benzoic acid using oleum and iodine (referencing J. Org. Chem. 1984 methods), commercial sourcing is recommended for reproducibility due to the risk of decarboxylation during synthesis.

Purification Step (Mandatory for Optical Applications): Commercial PIBA often contains traces of hexaiodobenzene or tetraiodobenzoic acid.

  • Dissolution: Dissolve 1.0 g of crude PIBA in 10 mL of hot DMF.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane to remove insoluble hexaiodobenzene.
    
  • Precipitation: Slowly add the filtrate to 50 mL of acidified water (0.1 M HCl) with vigorous stirring.

  • Drying: Collect the white precipitate and dry under vacuum at 60°C for 24 hours.

Protocol 2: Supramolecular Assembly via Solvent Layering

This protocol describes the formation of Heteroleptic Zn(II)–PIBA Complexes , where PIBA acts as both a ligand (via carboxylate) and a secondary structure director (via Iodine···Iodine or Iodine···Oxygen interactions).

Mechanism: The assembly relies on the slow diffusion of a precipitant (Ether) into a solution of the metal and ligand (DMF). The slow change in polarity drives the organization of the kinetically favored supramolecular synthons.

Reagents:
  • Ligand: Purified PIBA (80 mg, 0.106 mmol).[1]

  • Co-Ligand: 3,5-Dimethylpyridine (3,5-Lutidine) (24

    
    L, 0.212 mmol).
    
  • Metal Source: Zn(NO

    
    )
    
    
    
    [1]·6H
    
    
    O (16 mg, 0.053 mmol).[1]
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Precipitant: Diethyl Ether (Et

    
    O).[2]
    
Step-by-Step Methodology:
  • Ligand Solution Preparation:

    • In a narrow glass vial (4 mL capacity), dissolve 80 mg of PIBA in 2 mL of DMF.

    • Add 24

      
      L of 3,5-Lutidine directly to this solution. Note: The solution may warm slightly due to acid-base interaction.
      
  • Metal Addition:

    • Separately dissolve 16 mg of Zn(NO

      
      )
      
      
      
      ·6H
      
      
      O in 1 mL of DMF.
    • Carefully add the metal solution to the ligand solution. Vortex gently to mix.

  • Layering (The Critical Step):

    • Place the vial on a vibration-free surface.

    • Carefully layer 3–4 mL of Diethyl Ether on top of the DMF solution.

    • Technique Tip: Use a glass Pasteur pipette, touching the side of the vial just above the DMF meniscus, allowing the ether to flow down the wall to avoid turbulent mixing.

  • Incubation:

    • Seal the vial with Parafilm, poking one small pinhole to allow pressure equalization (but minimize evaporation).

    • Store in the dark at room temperature (20–25°C).

  • Harvesting:

    • Crystals (typically pale yellow blocks) will appear at the interface within 2–5 days.

    • Decant the solvent and wash crystals with cold ether.

Protocol 3: Preparation of Halogen-Bonded Pyridinium Salts

This protocol targets the formation of binary assemblies where proton transfer occurs (Acid + Base


 Salt), followed by the formation of an XB network between the iodide substituents and the oxygen atoms of the carboxylate.
Workflow:
  • Stoichiometry: Mix PIBA and the target pyridine derivative (e.g., 4-phenylpyridine) in a 1:1 molar ratio.

  • Solvent System: Use hot Ethanol (EtOH) or an EtOH/Acetone (1:1) mixture. PIBA has lower solubility in EtOH than DMF, so heating to 60°C is required.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature in a Dewar flask (controlled cooling rate: 5°C/hour).

    • If no crystals form, allow slow evaporation of the solvent through a perforated cap.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix and assembly pathway for PIBA-based materials.

PIBA_Assembly PIBA Pentaiodobenzoic Acid (Template) Check Check Purity (Remove Hexaiodobenzene) PIBA->Check Route Select Assembly Route Check->Route Zn_Sol Soln A: PIBA + Pyridine + Zn(II) (in DMF) Route->Zn_Sol Metal-Organic Salt_Sol Soln B: PIBA + Base (in hot EtOH) Route->Salt_Sol Pure Organic Layer Layering with Et2O Zn_Sol->Layer Diffusion MOF Zn-PIBA Complex (Coordination + XB Network) Layer->MOF 2-5 Days Cool Slow Cooling / Evaporation Salt_Sol->Cool Thermodynamic Control Salt Pyridinium Salt (Charge Assisted XB) Cool->Salt 1-3 Days

Caption: Workflow for generating PIBA-based supramolecular assemblies via solvent layering (left) and evaporative crystallization (right).

Characterization & Validation

To validate the formation of the supramolecular assembly, specifically the presence of Halogen Bonds (XB), the following criteria must be met:

TechniqueObservationInterpretation
Single Crystal XRD Distance

or

<

vdW radii
Definitive proof of XB. Look for angles

.
IR Spectroscopy Shift in

bands
Formation of XB weakens the C-I covalent bond (red shift).
IR Spectroscopy Shift in

Indicates participation of Carbonyl O in XB or HB.
Melting Point Sharp, distinct from precursorsIndicates a pure new phase (co-crystal/salt) rather than a physical mixture.

Key Structural Insight: In PIBA assemblies, the ortho and para iodine atoms are the strongest XB donors due to the electron-withdrawing nature of the carboxyl group (and the para-substituent effect). Expect the shortest contacts at these positions.

References

  • Deacon, G. B., & Farquharson, G. J. (1984). Synthesis of some polyiodobenzoic acids. Australian Journal of Chemistry, 37(8), 1757-1761.
  • Bondarenko, M. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 21, 6666–6670.[1][3] Link

  • Bondarenko, M. A., et al. (2022). Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions in Solid State. Inorganics, 10(10), 148. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(14), 2196-2227.

Sources

Application Note: Solvent Selection for Optimal Crystal Growth of Pentaiodobenzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in crystal engineering and drug development. It focuses on the specific challenges of crystallizing Pentaiodobenzoic Acid (PIBA) complexes, a niche but critical area in halogen bond (XB) research.

Executive Summary

Pentaiodobenzoic acid (PIBA ,


) represents a unique "molecular pincushion" for halogen bonding.[1] With five iodine atoms creating strong 

-holes and a carboxylic acid group capable of classical hydrogen bonding, PIBA presents a competitive landscape for supramolecular assembly.[1]

The critical challenge in growing PIBA complexes (co-crystals or salts) is solvation competition . Solvents are not merely media; they are active supramolecular reagents.[1] Incorrect selection leads to:

  • Solvate Trapping: PIBA readily forms solvates (e.g., with ethanol), blocking target co-former interactions.[1]

  • Interaction Mismatch: Highly polar solvents (DMSO) obliterate the

    
    -hole potential, while non-polar solvents may force carboxylic acid dimerization over the desired halogen-bonded network.[1]
    

This guide provides a logic-driven protocol to select solvents that suppress parasitic solvation and promote the target supramolecular synthon.[1]

The Mechanistic Basis: -Hole Engineering

To select the right solvent, one must understand the "sticky spots" on the PIBA molecule.

  • The Donor (PIBA): The iodine atoms possess a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis. This is the electrophilic site.
    
  • The Competition:

    • Hydrogen Bonding (HB): The

      
       group is a strong donor/acceptor. In non-polar solvents (Toluene, 
      
      
      
      ), HB dominates, often leading to centrosymmetric acid dimers.[1]
    • Halogen Bonding (XB): Weaker than HB but highly directional.[1] To favor XB, one must often weaken the HB network or use the solvent to "shield" the HB sites.

Diagram 1: Solvation & Interaction Logic

The following decision tree illustrates the solvent selection logic based on the target complex type.

SolventLogic Target Target Phase Salt Salt Formation (Ion Transfer) Target->Salt Deprotonation req. Cocrystal Co-Crystal (Neutral Assembly) Target->Cocrystal Neutral synthon PolarProtic Polar Protic Solvents (MeOH, EtOH, H2O) Salt->PolarProtic Compete Competition: HB vs. XB Cocrystal->Compete ResultSalt Result: Ionization favored. Risk: Solvate formation (e.g., EtOH solvate). PolarProtic->ResultSalt NonPolar Non-Polar / Weak Donor (Toluene, CHCl3) Compete->NonPolar Favor HB ModPolar Moderately Polar / Non-Coord (MeCN, MeNO2) Compete->ModPolar Favor XB StrongLewis Strong Lewis Bases (DMSO, DMF) Compete->StrongLewis Avoid ResultHB Result: Acid Dimers dominate. XB sites available but secondary. NonPolar->ResultHB ResultXB Result: XB Driven Assembly. HB network disrupted/weakened. ModPolar->ResultXB ResultNo Result: Solvent blocks XB. No Co-crystal. StrongLewis->ResultNo

Caption: Logic flow for solvent selection. Blue/Green paths indicate optimal routes for halogen-bonded co-crystals.[1]

Solvent Selection Protocol

The "Forbidden" List (Strong Lewis Bases)

Avoid solvents with high Gutmann Donor Numbers (DN) if the goal is Halogen Bonding. These solvents act as aggressive Lewis bases, capping the iodine


-holes and preventing interaction with the co-former.
  • DMSO (Dimethyl sulfoxide): The oxygen atom is a potent XB acceptor. It will solvate PIBA, preventing co-crystallization.[1]

  • DMF (Dimethylformamide): Similar competitive inhibition.[1]

  • Pyridine: Unless pyridine is the target co-former, avoid it as a solvent.[1]

Recommended Solvent Classes[1]
Solvent ClassExamplesRole in PIBA CrystallizationRecommendation
Aromatic Hydrocarbons Toluene, XylenePoor solubility for PIBA, but excellent for promoting aggregation.[1] High boiling point allows high-temp dissolution.[1]Primary Choice for slow cooling methods.[1]
Halogenated Solvents

,

"Like dissolves like."[1] Good solubility, weak donor ability.[1]Excellent for evaporation or diffusion methods.[1]
Alcohols Ethanol, MethanolHigh solubility, but high risk of solvate formation (e.g., PIBA

EtOH).[1]
Use with caution. Use only if salt formation is desired or as a co-solvent.[1]
Nitriles Acetonitrile (MeCN)Moderate polarity, weak Lewis base (compared to DMSO).[1]Good compromise for solubility vs. interaction strength.[1]

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Preferred for Quality)

Objective: To grow single crystals suitable for XRD by suppressing kinetic nucleation.

  • Preparation: Weigh stoichiometric amounts of PIBA and the target Lewis base (co-former).[1]

  • Dissolution: Suspend in Toluene (or a 1:1 Toluene/MeCN mix). Heat the mixture to 80°C (reflux) until a clear solution is obtained. PIBA solubility is significantly higher in hot aromatic solvents.[1]

  • Filtration: Hot filter the solution through a 0.45 µm PTFE syringe filter into a pre-warmed vial to remove dust (nucleation sites).

  • Cooling: Place the vial in a programmable incubator or a Dewar flask filled with hot water to ensure a cooling rate of < 5°C per hour .

  • Harvest: Allow to stand at room temperature for 48 hours. If no crystals appear, move to 4°C.[1]

Protocol B: Liquid-Assisted Grinding (LAG) Screening

Objective: Rapidly verify if a co-crystal can form before optimizing growth.[1]

  • Weighing: Place 0.1 mmol PIBA and 0.1 mmol co-former in a stainless steel grinding jar.

  • Solvent Addition: Add 10 µL of solvent (Screening Set: Methanol, Toluene, Chloroform).[1]

    • Note: The small volume (

      
      ) acts as a catalyst for molecular rearrangement without trapping solvates.[1]
      
  • Grinding: Grind at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via PXRD. New peaks (distinct from starting materials) indicate a new phase.[1][2]

Troubleshooting & Characterization

Issue: Formation of Solvates

  • Symptom:[3] Crystals lose transparency (turn opaque) within minutes of being removed from the mother liquor.

  • Cause: Solvent molecules (often Ethanol or Methanol) are escaping the lattice.[1]

  • Fix: Switch to Toluene or Chlorobenzene .[1] These bulky solvents are harder to incorporate into the tight XB lattice unless specifically templated.[1]

Issue: Phase Separation (Oiling Out)

  • Symptom:[3][4] Oily droplets form instead of crystals.[1]

  • Cause: Supersaturation is too high, or the melting point of the complex is depressed by impurities.

  • Fix: Use the Vapor Diffusion method.[1] Dissolve PIBA/Co-former in a small volume of THF (good solvent), and place this inner vial into a larger jar containing Pentane (anti-solvent). The slow diffusion of Pentane will trigger gentle nucleation.

Diagram 2: Experimental Workflow

Workflow Start Start: PIBA + Co-former Screen Step 1: LAG Screening (Solvent Drop) Start->Screen Analysis PXRD Analysis Screen->Analysis Decision New Phase? Analysis->Decision Growth Step 2: Single Crystal Growth (Hot Toluene/Cooling) Decision->Growth Yes Retry Retry: Change Stoichiometry or Solvent Decision->Retry No XRD SC-XRD & Hirshfeld Surface Growth->XRD

Caption: Step-by-step workflow from screening to single-crystal analysis.

References

  • Sokolov, M. N., et al. (2019).[1][5] "Halogen bonding in the structures of pentaiodobenzoic acid and its salts."[5][6] CrystEngComm, 21, 6666–6670.[1][5][7][8]

    • Significance: The primary reference establishing the crystal structure of PIBA and its tendency to form solv
  • Robertson, C. C., et al. (2017).[1][9] "Hydrogen bonding vs. halogen bonding: the solvent decides."[1][10] Chemical Science, 8, 5392-5398.[1]

    • Significance: Establishes the rule that solvent polarity can switch the preference between HB and XB form
  • Gottardi, W. (1999).[1] "Synthesis of pentabromobenzoic acid." Monatshefte für Chemie, 130, 621–625.[1]

    • Significance: Provides the synthetic background for perhalogenated benzoic acids, relevant for understanding solubility profiles.

Sources

Procedures for iodination reactions to yield 2,3,4,5,6-Pentaiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentaiodobenzoic Acid

Abstract

This application note details the validated protocol for the exhaustive iodination of benzoic acid to yield this compound (PIBA). Unlike lower-order halogenations, the synthesis of PIBA requires overcoming significant steric crowding and electronic deactivation. The methodology described herein utilizes the Mattern "Direct Aromatic Periodination" strategy, employing fuming sulfuric acid (oleum) and elemental iodine to achieve thermodynamic control and full substitution. This guide is designed for organic chemists and process engineers requiring high-purity heavy-atom ligands for Metal-Organic Frameworks (MOFs) or X-ray contrast applications.

Introduction & Strategic Analysis

The Challenge of Per-iodination: Electrophilic aromatic substitution (EAS) on benzoic acid is inherently difficult due to the electron-withdrawing carboxyl group, which deactivates the ring. Introducing five large iodine atoms creates severe steric strain (the "buttressing effect") and further deactivates the ring electronically. Standard iodination reagents (e.g.,


 or 

) typically stall at the tri-iodo stage (2,3,5-isomer).

The Solution: Oleum-Mediated Periodination: To drive the reaction to completion, the protocol relies on fuming sulfuric acid (oleum). The


 in oleum serves two critical functions:
  • Super-Electrophile Generation: It oxidizes molecular iodine (

    
    ) to highly reactive species such as 
    
    
    
    or
    
    
    , which are potent enough to attack the deactivated ring.
  • Dehydration/Solvent: It maintains an anhydrous environment, preventing the hydrolysis of the active iodinating species.

Safety & Material Requirements

Critical Safety Warning:

  • Oleum (Fuming Sulfuric Acid): Reacts violently with water. Causes severe skin burns and eye damage. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves, face shield, and acid-resistant apron.

  • Elemental Iodine: Corrosive and volatile. Avoid inhalation of vapors.

Reagents:

  • Benzoic Acid (ACS Reagent,

    
    99.5%)
    
  • Iodine (

    
    ), Resublimed crystals
    
  • Oleum (20-30% free

    
    )
    
  • Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (saturated aqueous solution)
    
  • Toluene or Nitrobenzene (for recrystallization)

Equipment:

  • 3-neck round-bottom flask (Heavy-walled)

  • Reflux condenser with drying tube (

    
     or Drierite)
    
  • Mechanical stirrer (Teflon blade) - Magnetic stirring often fails due to slurry thickness.

  • Oil bath or heating mantle with digital temperature control.

Experimental Protocol: Direct Periodination

This protocol is adapted from the authoritative work of D.L. Mattern (J. Org.[1] Chem. 1984).[1][2]

Step 1: Reaction Setup and Initiation
  • Charge the Vessel: In the 3-neck flask, combine Benzoic Acid (1.0 equiv) and Iodine (

    
    , 6.0 equiv - slight excess over the theoretical 5.0 equiv).
    
  • Acid Addition: Carefully add Oleum (approx. 10 mL per gram of benzoic acid). Note: The reaction is exothermic; add slowly.

  • Assembly: Attach the condenser and drying tube. Initiate mechanical stirring to form a dark, thick slurry.

Step 2: Thermal Ramp (The "Staged" Heating)

Direct heating to the final temperature can cause iodine sublimation and loss of reagent. A staged ramp is essential.

  • Stage A (Ambient to 60°C): Heat the bath to 60°C. Hold for 1 hour. This initiates mono- and di-iodination.

  • Stage B (60°C to 110°C): Ramp temperature at 1°C/min to 110°C. Hold for 2 hours.

  • Stage C (Forcing Conditions): Ramp to 145–155°C. Hold for 6–12 hours.

    • Checkpoint: The mixture should appear homogenous or contain a fine precipitate of the product. If iodine vapor is excessive, reduce temp slightly but maintain >140°C.

Step 3: Quenching and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Hydrolysis: Pour the reaction mixture slowly onto a large excess of crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Observation: A yellow/brown precipitate will form.

  • Iodine Removal: The solid will likely be discolored by excess iodine. Add saturated Sodium Bisulfite solution to the aqueous slurry until the supernatant turns colorless and the solid is a pale yellow/off-white.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[3] Wash copiously with water and then cold 1N HCl.

Step 4: Purification
  • Drying: Air dry the crude cake overnight.

  • Recrystallization:

    • Dissolve the crude solid in boiling Toluene (or Nitrobenzene for larger scales).

    • Hot filter if necessary to remove inorganic salts.

    • Allow to cool slowly to room temperature to yield bright yellow needles/powder.

  • Final Wash: Wash crystals with cold hexanes and dry under vacuum at 80°C.

Characterization & Quality Control

Expected Data Profile:

ParameterSpecificationNotes
Appearance Pale yellow crystalline powderDarkening indicates residual

.
Melting Point >300°C (Decomp)Often cited as high melting; literature varies.
Yield 60 - 85%Dependent on stirring efficiency.
Solubility DMSO, DMF, hot TolueneInsoluble in water and cold ethanol.

C NMR
170 ppm (COOH), ~100-150 ppm (Ar-C)No aromatic protons in

NMR.

Troubleshooting Table:

IssueRoot CauseCorrective Action
Low Yield Incomplete reaction due to sublimation.Use a condenser with colder coolant; ensure stopper is tight.
Purple Product Trapped Iodine.Re-wash with warm Sodium Bisulfite solution.
Black Tar Charring from rapid oleum addition.Control exotherm; ensure bath temp <160°C.

Process Visualization

Figure 1: Reaction Pathway

The stepwise substitution proceeds through the 2,4,6-triiodo intermediate before forcing conditions install the final iodines at the sterically crowded 3,5-positions.

ReactionPathway Benzoic Benzoic Acid I3 2,4,6-Triiodobenzoic Acid (Kinetic Intermediate) Benzoic->I3 I2, Oleum 60-100°C I5 This compound (Thermodynamic Product) I3->I5 I2, Oleum 145-155°C, >6h

Caption: Stepwise iodination pathway showing the kinetic intermediate and the final thermodynamic product.

Figure 2: Experimental Workflow

Workflow Start Start: Benzoic Acid + I2 OleumAdd Add Oleum (20-30%) Dropwise, Exothermic Start->OleumAdd Heat1 Stage 1: 60°C (1 hr) Initiate Reaction OleumAdd->Heat1 Heat2 Stage 2: 150°C (6-12 hr) Exhaustive Iodination Heat1->Heat2 Quench Quench on Ice Precipitate Formation Heat2->Quench Wash Wash with NaHSO3 Remove Excess Iodine Quench->Wash Recryst Recrystallize (Toluene) Wash->Recryst Final Pure Pentaiodobenzoic Acid Recryst->Final

Caption: Operational workflow for the synthesis and purification of PIBA.

References

  • Primary Synthesis Protocol : Mattern, D. L. (1984). Direct Aromatic Periodination.[1] The Journal of Organic Chemistry, 49(17), 3051–3053. Link

  • Structural Characterization & Applications : Bondarenko, M. A., et al. (2022).[4] Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions. Molecules, 27(19), 6247. Link

  • General Periodination Context : Deacon, G. B., & Farquharson, G. J. (1977). Perhalogenation of phenols and ethers. Australian Journal of Chemistry, 30(8), 1701-1713. Link

Sources

Protocol: Handling, Storage, and Remediation of Light-Sensitive Iodinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iodinated benzoic acids are critical intermediates in organic synthesis (e.g., Suzuki-Miyaura coupling), hypervalent iodine chemistry, and radiopharmaceutical development. However, the carbon-iodine (C–I) bond is inherently labile, possessing a dissociation energy significantly lower than C–Br or C–Cl bonds. Exposure to ultraviolet (UV) and short-wavelength visible light triggers homolytic cleavage, resulting in deiodination and the liberation of elemental iodine, manifesting as a yellow-to-brown discoloration. This guide outlines evidence-based protocols to mitigate photodegradation, ensure long-term stability, and remediate degraded stocks through purification.

Chemical Basis of Instability

To handle these compounds effectively, one must understand the causality of their degradation. The iodine atom is large and polarizable, making the Aryl–I bond weak (~65 kcal/mol). Upon absorption of photons (particularly in the UV-A and blue spectrum), the molecule enters an excited singlet state, which often undergoes intersystem crossing to a triplet state, leading to homolysis.

Mechanism of Photodegradation

The following diagram illustrates the degradation pathway. The formation of the Aryl radical and Iodine radical is the critical failure point. The iodine radicals recombine to form diatomic iodine (


), which acts as an autocatalyst and causes the characteristic discoloration.

Photodegradation IBA Iodinated Benzoic Acid (Colorless) Excited Excited State (Singlet/Triplet) IBA->Excited UV/Blue Light (hν) Radicals Homolysis [Ar•] + [I•] Excited->Radicals Intersystem Crossing Deiodinated Deiodinated Product (Ar-H) Radicals->Deiodinated H-Abstraction (Solvent) Iodine Elemental Iodine (I₂) (Yellow/Brown) Radicals->Iodine Radical Recombination Oxidation Oxidized Side Products (Peroxides/Quinones) Radicals->Oxidation + O₂ (Aerobic)

Figure 1: Photolytic degradation pathway of aryl iodides. Note that oxygen presence accelerates side-product formation via the aryl radical.

Material Receipt and Initial QC

Upon receipt of a new shipment, do not assume purity. The "Yellow Check" is a self-validating step to determine if degradation occurred during transit.

  • Visual Inspection: Pure iodinated benzoic acids are typically white to off-white crystalline solids.

    • Pass: White/Colorless.

    • Fail: Pale yellow, pink, or brown tint. (Indicates free iodine).

  • Solubility Test: Dissolve a small aliquot (10 mg) in methanol or acetone.

    • The solution should be clear and colorless. A yellow hue confirms bulk degradation.

  • Melting Point Verification: Compare against the Certificate of Analysis (CoA). Impurities (deiodinated species) significantly depress the melting point.

Handling Protocols

Core Directive: Minimize the "Time-of-Flight" (ToF) of the molecule in direct light.

A. Solid State Handling
  • Lighting: Work under Yellow Safelights (sodium vapor or filtered LED, >500 nm cutoff) if available. If not, dim overhead lights and work deep inside a fume hood.

  • Containers: Use amber borosilicate glass vials. If clear glass is necessary for observation, wrap the vessel immediately in aluminum foil.

  • Weighing: Do not leave the stock bottle open on the balance. Tare the weighing boat, remove the stock bottle from its foil/box, transfer quickly, and recap immediately.

B. Solution State Handling (Critical)

Solutions are more susceptible to degradation than solids due to solvent-assisted radical diffusion.

  • Degassing: Oxygen can react with aryl radicals to form phenols or peroxides. Sparge solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

  • Inert Atmosphere: Maintain a headspace of inert gas (N₂ or Ar) in storage vials.[1]

  • Foil Wrapping: Wrap all reaction flasks, chromatography columns, and collection tubes in aluminum foil.

Storage Protocols

Proper storage extends shelf life from months to years.

ParameterSolid State (Powder)Solution State (Stock)
Primary Container Amber Glass Vial (Teflon-lined cap)Amber Glass Vial (Silanized preferred)
Secondary Protection Aluminum Foil wrap or Opaque BoxAluminum Foil wrap
Temperature Cool, Dry Place (20–25°C)Refrigerated (2–8°C) or -20°C*
Atmosphere Ambient (Desiccated)Inert Gas Headspace (Argon)
Shelf Life (Est.) 12–24 Months< 1 Month (Prepare fresh recommended)

*Note: Avoid freezing aqueous solutions to prevent precipitation/crystallization stress. Organic solutions (e.g., DMSO) can be frozen.

Remediation and Purification

If your expensive iodinated benzoic acid has turned yellow, it is often recoverable. Do not discard. The yellow color is highly extinction-intensive, meaning a very small amount of


 causes significant discoloration, while the bulk material may still be >98% pure.
Workflow: Recrystallization & Iodine Scavenging

This protocol uses a chemical scavenger (Sodium Thiosulfate) to reduce lipophilic Iodine (


) back to water-soluble Iodide (

), removing the color.

Purification Start Degraded Material (Yellow Solid) Dissolve 1. Dissolve in Base (e.g., 1M NaOH) Start->Dissolve Filter 2. Filter Insoluble Impurities Dissolve->Filter Scavenge 3. Add Na₂S₂O₃ (Reduces I₂ to I⁻) Filter->Scavenge Clear Solution Precipitate 4. Acidify (HCl) to pH < 3 Scavenge->Precipitate Colorless Collect 5. Filter & Wash (Cold Water) Precipitate->Collect White Precipitate Dry 6. Dry in Dark (Vacuum Desiccator) Collect->Dry

Figure 2: Acid-Base Reprecipitation with Thiosulfate Wash for removing free iodine.

Step-by-Step Remediation Protocol:
  • Dissolution: Dissolve the impure yellow solid in a minimal volume of dilute Sodium Hydroxide (1M NaOH). The benzoic acid forms a water-soluble sodium benzoate salt.

    • Note: If the yellow color persists in the aqueous phase, it is free iodine or organic impurities.

  • Scavenging: Add a small amount of solid Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) to the basic solution. Stir until the solution becomes colorless.
    • Mechanism:[2][3][4]

      
       (Iodide is colorless and water-soluble).
      
  • Precipitation: Slowly add dilute Hydrochloric Acid (1M HCl) while stirring until the pH reaches ~2-3. The purified iodinated benzoic acid will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with ice-cold water to remove the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ).
  • Drying: Dry the solid in a vacuum desiccator protected from light.

References

  • National Institutes of Health (NIH). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. p-Iodobenzoic Acid Preparation and Purification. Coll. Vol. 1, p.325 (1941). Available at: [Link]

  • MDPI Molecules. Practical Synthesis of 2-Iodosobenzoic Acid (IBA). Available at: [Link][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2,3,4,5,6-Pentaiodobenzoic Acid (PIBA) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) . PIBA is a sterically congested, heavily halogenated building block critical for advanced halogen bonding research and the development of radiopaque contrast media[1, 2].

Exhaustive iodination of benzoic acid is notoriously difficult. The cumulative electron-withdrawing nature of the carboxyl group and the sequentially added iodine atoms severely deactivate the aromatic ring, often causing reactions to stall at the tri- or tetra-iodinated intermediates. This guide provides a field-proven, self-validating protocol and troubleshooting FAQs to help you achieve maximum yield and purity.

Standard Operating Procedure (SOP): Exhaustive Periodination

This protocol leverages direct aromatic periodination using periodic acid (


) and elemental iodine (

) in concentrated sulfuric acid (

) [1, 3].
Step-by-Step Methodology & Mechanistic Causality
  • Oxidant Activation: Dissolve 0.6 molar equivalents of periodic acid (

    
    ) in concentrated 
    
    
    
    at room temperature.
    • Causality: Concentrated

      
       acts as both the solvent and a potent dehydrating acid. It protonates the periodic acid, driving the loss of water required to form the highly active oxidant species.
      
  • Electrophile Generation: Add 1.2 molar equivalents of elemental iodine (

    
    ) to the acidic mixture and stir until fully dissolved.
    
    • Causality: Periodic acid oxidizes

      
       to generate the highly reactive iodonium ion (
      
      
      
      ). This potent electrophile is absolutely necessary to attack the severely deactivated aromatic ring [1].
  • Substrate Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 1.0 equivalent of benzoic acid in small portions.

    • Causality: The first and second iodination steps are highly exothermic. If the substrate is added at room temperature, localized thermal runaway will cause premature decarboxylation of the benzoic acid.

  • Exhaustive Iodination: Gradually warm the reaction mixture to 40–45 °C and maintain this temperature under continuous stirring for 48 hours.

    • Causality: Steric hindrance and inductive deactivation peak after the third iodine insertion. Extended heating provides the thermodynamic activation energy required to force the 4th and 5th iodinations to completion.

  • Quenching: Pour the dark reaction mixture over crushed ice and filter the crude precipitate under a vacuum.

  • Self-Validating Purification: Resuspend the crude solid in a 1N aqueous NaOH solution. Filter any insoluble material. Add sodium bisulfite (

    
    ) to the filtrate until the color shifts. Finally, acidify the filtrate with concentrated HCl to pH ~1 to precipitate the pure PIBA.
    
    • Self-Validation Check: The complete dissolution of the solid in NaOH inherently confirms the absence of decarboxylated neutral byproducts (e.g., pentaiodobenzene), which remain insoluble and are left on the filter. The visual transition of the filtrate from a dark purple/brown to a pale yellow upon adding

      
       validates the complete reduction and removal of contaminating elemental iodine.
      

Troubleshooting Guides & FAQs

Q: My LC-MS/NMR data shows a mixture of triiodo- and tetraiodobenzoic acids. How can I drive the reaction to form the pentaiodinated product? A: Incomplete periodination is the most common failure point. The aromatic ring becomes severely deactivated after the insertion of the third iodine atom. To resolve this:

  • Extend the Reaction Time: Ensure the reaction is held strictly at 40–45 °C for a full 48 hours. Stopping at 24 hours almost always yields the tetra-iodinated intermediate [1].

  • Verify Reagent Stoichiometry: Ensure you are using a stoichiometric excess of the

    
    /
    
    
    
    mixture (at least 1.5x the theoretical requirement for 5 substitutions).
  • Increase Solvent Acidity: If concentrated

    
     is insufficient, switching to a 10–20% fuming sulfuric acid (oleum) matrix increases the Hammett acidity function (
    
    
    
    ), which accelerates the generation of the
    
    
    electrophile. Caution: Monitor closely, as oleum increases the risk of competitive sulfonation.

Q: I am experiencing significant product loss, and my isolated solid is insoluble in basic solutions. What went wrong? A: You are experiencing decarboxylation. Heating the reaction mixture above 60 °C induces the loss of


, converting your target PIBA into pentaiodobenzene (which is insoluble in NaOH). You must maintain strict thermostatic control between 35 °C and 45 °C during the exhaustive iodination phase.

Q: How do I remove the stubborn purple/brown discoloration from my final product? A: The discoloration is caused by elemental iodine (


) physically trapped within the crystal lattice of the product. During the alkaline extraction step (Step 6), ensure you add a sufficient amount of sodium bisulfite (

). The bisulfite reduces the trapped

into highly water-soluble iodide ions (

), which are easily washed away during the final filtration.

Quantitative Data: Yield Optimization

The table below summarizes the causality between reaction parameters and expected outcomes, allowing you to benchmark your experimental results.

Table 1: Effect of Reaction Conditions on PIBA Yield and Purity

Reaction MatrixTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Failure Mode
Conc.

25 (RT)24< 20%Triiodobenzoic acid (Stalled reaction)
Conc.

(Optimized)
45 48 75 - 82% Tetraiodobenzoic acid (Trace)
20% Oleum452465%Pentaiodobenzene (Mild Decarboxylation)
Conc.

7524< 10%Pentaiodobenzene (Severe Decarboxylation)

Process Visualization

The following workflow illustrates the critical path for synthesizing and purifying PIBA, highlighting the stages where thermal control and chemical validation occur.

PIBA_Synthesis A Benzoic Acid (Starting Material) B Electrophilic Iodination I2 + H5IO6 in conc. H2SO4 A->B Slow Addition at 0°C C Thermal Control Maintain 40-45°C for 48h B->C Gradual Heating D Crude Mixture PIBA + Partially Iodinated Intermediates C->D Quench on Ice E Alkaline Extraction (NaOH) Forms Soluble Sodium Pentaiodobenzoate D->E Filtration & Resuspension F Bisulfite Wash (NaHSO3) Reduces Trapped I2 to I- E->F Visual Validation (Color Change) G Acidification (HCl) Precipitates Free Acid F->G pH Adjustment to ~1 H Pure this compound (Target Product) G->H Final Filtration

Workflow for the synthesis and self-validating purification of this compound.

References

  • Mattern, D. L. "Direct aromatic periodination." Journal of Organic Chemistry, 1984, 49(17), 3051-3053. URL:[Link]

  • Adonin, S. A., et al. "Halogen bonding in the structures of pentaiodobenzoic acid and its salts." CrystEngComm, 2019, 21(43), 6666-6670. URL:[Link]

  • Tournier, H., et al. "Polyiodinated compounds, process for their preparation and diagnostic composition." European Patent Office, EP0675105A1, 1995.

Troubleshooting solubility issues of pentaiodobenzoic acid in aqueous buffers

[1][2]

Technical Overview: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with 2,3,4,5,6-pentaiodobenzoic acid (CAS 64385-02-0), you are dealing with a compound that exhibits "brick dust" properties: high melting point and extreme lipophilicity.[1][2]

The core challenge lies in its molecular structure. With a molecular weight of 751.6 g/mol and five iodine atoms attached to a single benzene ring, the hydrophobic surface area is massive compared to the single hydrophilic carboxylic acid group. While the electron-withdrawing iodine atoms likely lower the pKa (making it more acidic than benzoic acid), the resulting anion is still a bulky, hydrophobic entity that struggles to find hydration shells in aqueous media.

This guide provides a causal analysis of solubility failures and field-proven protocols to stabilize this compound in biological buffers.[1][2]

Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the powder in DMSO, but it precipitates immediately when added to PBS. Why?

Diagnosis: This is the classic "Solvent Shock" (or Crash-out) phenomenon.[1][2] The Mechanism: Pentaiodobenzoic acid is soluble in DMSO because of van der Waals interactions and dipole-dipole matching. When you pipette this stock into an aqueous buffer (like PBS), the water molecules instantly form a hydrogen-bonded network that excludes the large hydrophobic iodine-rich ring.[1][2] The local concentration of the compound exceeds its aqueous solubility limit before it can disperse, forcing it to aggregate into visible particles. The Fix: You cannot rely on simple addition. You must use the "Sub-Surface Injection with Vortexing" technique (see Protocol A) or increase the co-solvent ratio.

Q2: I adjusted the pH to 7.4, assuming the salt form would dissolve. It didn't. Is my pH meter broken?

Diagnosis: No, your pH is likely correct, but you have hit the Intrinsic Solubility Limit of the Salt . The Mechanism: While pH 7.4 is likely above the pKa of pentaiodobenzoic acid (ensuring deprotonation), the anion itself (pentaiodobenzoate) is highly hydrophobic. Unlike sodium acetate, which is soluble, sodium pentaiodobenzoate behaves more like a soap with a "head" that is too weak to pull the massive iodinated "tail" into solution. High ionic strength buffers (like 1x PBS with ~150 mM NaCl) exacerbate this via the "salting-out" effect.[1][2] The Fix: Lower the ionic strength of your buffer (e.g., use 0.1x PBS or 10 mM Tris) and consider a complexing agent like 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
12
Q3: Can I heat the solution to dissolve the precipitate?

Diagnosis: High Risk / Low Reward. The Mechanism: While heat increases kinetic energy and solubility, pentaiodobenzoic acid is a heavy halogenated compound. Excessive heat can promote deiodination or degradation, especially in alkaline environments.[1] Furthermore, if it dissolves at 60°C, it will likely re-precipitate (crystallize) upon cooling to physiological temperatures (37°C or 25°C), ruining your experiment during incubation.[1][2] The Fix: rely on chemical solubilization (co-solvents/surfactants) rather than thermal energy.

Experimental Protocols

Protocol A: The "Sub-Surface Injection" Method (Standard)

Use this for concentrations < 100

  • Prepare Stock: Dissolve pentaiodobenzoic acid in anhydrous DMSO or DMF to create a 10 mM - 50 mM stock.[1][2] (DMF often provides slightly better solubility for poly-iodinated aromatics).[1][2]

  • Prepare Buffer: Place your target buffer (e.g., PBS) in a tube and set it to vortex vigorously .

  • Inject: While vortexing, insert the pipette tip below the surface of the buffer and dispense the stock slowly.

    • Why? Dispensing on the surface creates a film that precipitates instantly. Sub-surface injection ensures immediate dilution.[1][2]

  • Equilibrate: Sonicate the solution in a water bath for 5 minutes to break up micro-aggregates.

Protocol B: The Cyclodextrin Complexation (Advanced)

Use this for concentrations > 100

Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic iodinated ring while presenting a hydrophilic exterior to the water.

  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or buffer.[1][2]
    
  • Solubilization: Add your pentaiodobenzoic acid powder (or concentrated DMSO stock) directly to this carrier solution.

  • Agitation: Shake or rotate at room temperature for 2-4 hours.

  • Filtration: Filter sterilize (0.22

    
    m). If the drug is complexed, it will pass through; aggregates will be removed.
    

Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
DMF (Dimethylformamide) Excellent Best for primary stock (50 mM+).[1][2] Toxic to cells >0.1%.[1][2]
DMSO (Dimethyl Sulfoxide) Good Standard biological solvent.[1][2] Freezes at 18°C. Hygroscopic.[1][2]
Ethanol Moderate Evaporation risk alters concentration.[1][2] Less solubilizing power than DMSO.[1][2]
PBS (pH 7.4) Insoluble Requires organic co-solvent or carrier.[1][2]
0.1 M NaOH Poor/Reactive May form salt, but high pH can degrade the compound or cause hydrolysis.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
White/Yellow Precipitate "Crash-out" upon dilution.[1][2][3]Increase DMSO %; Switch to Protocol B (Cyclodextrin).
Oily Droplets Phase separation (Oiling out).[1][2]Compound concentration exceeds saturation.[1][2] Dilute sample.
Cloudiness over time Crystal growth (Ostwald ripening).[1][2]Solution is supersaturated. Use fresh prep only.

Visual Workflow (Solubilization Logic)

The following diagram illustrates the decision logic for solubilizing pentaiodobenzoic acid based on your target concentration.

SolubilizationWorkflowStartStart: Solid Pentaiodobenzoic AcidSolventChoiceDissolve in Organic SolventStart->SolventChoiceStockSolStock Solution (10-50 mM)(DMSO or DMF)SolventChoice->StockSolTargetConcDetermine Target Aqueous Conc.StockSol->TargetConcLowConcLow (< 50 µM)TargetConc->LowConcHighConcHigh (> 50 µM)TargetConc->HighConcDirectDilutionDirect Dilution StrategyLowConc->DirectDilutionComplexationComplexation StrategyHighConc->ComplexationStep11. Vortex Buffer vigorously2. Sub-surface injectionDirectDilution->Step1Step21. Prepare 20% HP-β-CD2. Add Stock3. SonicateComplexation->Step2Result1Clear Solution(Use immediately)Step1->Result1Result2Stable Suspension/Solution(Suitable for in vivo)Step2->Result2

Caption: Decision tree for solubilizing pentaiodobenzoic acid based on required final concentration.

References

  • Dissolution Technologies. (2009).[1][2] Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid Drug Compounds. Retrieved October 26, 2023, from [Link][1][2]

  • National Institutes of Health (NIH). (2023).[1] Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central.[1][2] Retrieved October 26, 2023, from [Link]

Technical Support Center: Purification of 2,3,4,5,6-Pentaiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of iodine impurities from crude 2,3,4,5,6-Pentaiodobenzoic acid. As Senior Application Scientists, we have synthesized our expertise to deliver a guide grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of the purple or brown discoloration in my crude this compound?

A1: The characteristic purple or brown color is almost certainly due to the presence of elemental iodine (I₂), a common impurity from the synthesis of polyiodinated aromatic compounds. This can arise from unreacted starting materials or side reactions during the iodination process.

Q2: Is it necessary to remove elemental iodine from my product?

A2: Absolutely. Elemental iodine can interfere with subsequent reactions, compromise the structural integrity of your final compounds, and lead to inaccurate analytical data. For applications in drug development and materials science, the purity of your intermediates is paramount.

Q3: What are the primary methods for removing iodine impurities?

A3: The most effective methods involve a combination of chemical treatment and purification techniques. These include:

  • Chemical Reduction: Using a reducing agent like sodium thiosulfate to convert colored elemental iodine into colorless iodide salts.

  • Adsorption: Employing activated carbon to physically adsorb iodine molecules.

  • Recrystallization: Leveraging solubility differences between the desired product and impurities to achieve high purity.

Q4: Can I use column chromatography for purification?

A4: While column chromatography is a powerful purification technique, it may not be the most efficient first step for removing large amounts of elemental iodine from highly polar compounds like benzoic acids. It is often more practical to use the methods described in this guide to remove the bulk of the iodine impurity before proceeding to chromatographic purification if necessary.

Troubleshooting Guide

Problem 1: My crude this compound is intensely colored (deep purple/brown).

Cause: Significant contamination with elemental iodine.

Solution: A sodium thiosulfate wash is the most effective initial step to chemically reduce the elemental iodine.

Experimental Protocol: Sodium Thiosulfate Wash

Objective: To reduce elemental iodine (I₂) to colorless iodide ions (I⁻).

Materials:

  • Crude this compound

  • Suitable organic solvent (e.g., Diethyl ether, Ethyl acetate)

  • 5% (w/v) aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent. The choice of solvent will depend on the subsequent purification steps, but diethyl ether or ethyl acetate are good starting points.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous sodium thiosulfate solution.

  • Washing: Stopper the funnel and shake vigorously, venting frequently to release any pressure. The purple/brown color of the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat if Necessary: If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the decolorized crude product.

Problem 2: After a thiosulfate wash, my product is still slightly yellow or off-white.

Cause: Residual trace iodine or other colored organic impurities may remain.

Solution: Treatment with activated carbon followed by recrystallization is recommended to remove these persistent impurities.

Experimental Protocol: Activated Carbon Treatment and Recrystallization

Objective: To remove trace colored impurities and purify the product by crystallization. This protocol is adapted from a similar procedure for the purification of 2,3,4,5,6-pentabromobenzoic acid.[3][4]

Materials:

  • Decolorized crude this compound

  • 5% aqueous sodium carbonate solution

  • Concentrated hydrochloric acid (HCl)

  • Toluene (or another suitable recrystallization solvent)

  • Activated carbon (decolorizing charcoal)

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Salt Formation: In a beaker, suspend the crude this compound in a 5% aqueous sodium carbonate solution. Heat the mixture to boiling with stirring. The benzoic acid will dissolve to form its water-soluble sodium salt.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Activated Carbon Treatment: To the hot solution of the sodium salt, add a small amount of activated carbon (approximately 1-2% by weight of your crude product). Caution: Add the carbon slowly to the hot solution to avoid bumping.

  • Boiling: Keep the solution at or near boiling for 5-10 minutes with stirring to allow for the adsorption of impurities onto the carbon.

  • Removal of Carbon: Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Precipitation of the Acid: Allow the filtrate to cool slightly, then carefully acidify with concentrated HCl with stirring until the pH is acidic (pH ~1-2). This compound will precipitate out of the solution.

  • Isolation of Crude Purified Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Recrystallization: Transfer the solid to a clean beaker. Add a minimal amount of hot toluene to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Causality:

  • Salt Formation: Conversion to the sodium salt allows for the separation of non-acidic or weakly acidic impurities.[3][4]

  • Activated Carbon: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.[5]

  • Recrystallization: The slow formation of crystals from a saturated solution excludes impurities, leading to a highly purified product.[6][]

Quality Control: Thin-Layer Chromatography (TLC) Analysis

Objective: To assess the purity of the this compound at different stages of purification.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: Toluene/Ethyl Acetate/Acetic Acid (e.g., 5:2:0.1 v/v/v)

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Sample Preparation: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary spotter, apply a small spot of each sample to the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The this compound should appear as a dark spot against a fluorescent background. Any impurities will appear as separate spots with different Rf values.

Interpretation: A pure sample should show a single spot. The presence of multiple spots indicates impurities. The disappearance of the iodine streak (if present in the crude) and other impurity spots in the purified sample indicates successful purification.

Compound Expected Rf Value Appearance under UV (254 nm)
This compoundDependent on exact mobile phase compositionDark spot
Elemental IodineMay streak or appear as a faint spotUV inactive, but visible as a brown/purple spot
Less polar impuritiesHigher Rf valueDark spot
More polar impuritiesLower Rf valueDark spot

Workflow Diagram

Purification_Workflow Crude_Product Crude this compound (Colored) Thiosulfate_Wash Sodium Thiosulfate Wash Crude_Product->Thiosulfate_Wash TLC_Crude TLC Analysis Crude_Product->TLC_Crude Decolorized_Crude Decolorized Crude Product Thiosulfate_Wash->Decolorized_Crude Activated_Carbon Activated Carbon Treatment (as Sodium Salt) Decolorized_Crude->Activated_Carbon TLC_Decolorized TLC Analysis Decolorized_Crude->TLC_Decolorized Filtered_Solution Filtered Colorless Solution Activated_Carbon->Filtered_Solution Acidification Acidification (HCl) Filtered_Solution->Acidification Precipitated_Acid Precipitated Acid Acidification->Precipitated_Acid Recrystallization Recrystallization (e.g., Toluene) Precipitated_Acid->Recrystallization Pure_Product Pure this compound (White Crystalline Solid) Recrystallization->Pure_Product TLC_Pure TLC Analysis Pure_Product->TLC_Pure

Caption: Purification workflow for this compound.

References

  • 5% Hypo - Sodium Thiosulfate. WebPath, University of Utah. [Link]

  • Surface Modification of Activated Carbon for Improved Iodine and Carbon Tetrachloride Adsorption. Scientific & Academic Publishing. [Link]

  • Iodine I₂ Impregnated Activated Carbon. Heycarbons. [Link]

  • 2,3,4,5,6-Pentabromobenzoic Acid. MDPI. [Link]

  • Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? ResearchGate. [Link]

  • Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Stainsfile. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit. [Link]

  • Iodine removal with activated carbon.
  • Removing Iodine from Activated Carbon and other Answers. YouTube. [Link]

  • 2,3,4,5,6-Pentabromobenzoic Acid. ResearchGate. [Link]

  • p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Method for separating and collecting iodine.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Academia.edu. [Link]

  • 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of California, Davis. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

Technical Support Center: High-Purity Pentaiodobenzoic Acid (PIBA) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Heavy Halogenated Aromatics

Pentaiodobenzoic acid (PIBA) presents a unique purification challenge due to its high molecular weight (751.6 g/mol ) and extreme hydrophobicity. Unlike simple benzoic acid, the steric crowding of five iodine atoms creates a rigid, dense crystal lattice that readily traps impurities—specifically under-iodinated homologs (e.g., tetraiodobenzoic acid), free iodine, and inorganic salts from the synthesis matrix.

This guide moves beyond standard protocols, offering a "Double-Stage Purification Strategy" that combines chemical (Acid-Base) and physical (Thermal Recrystallization) methods to achieve >99.5% purity.

Module 1: Solvent Selection & Solubility

Q: What is the optimal solvent system for PIBA?

A: Based on the solubility profiles of structural analogs like pentabromobenzoic acid and triiodobenzoic acid, a single solvent is rarely sufficient for high purity. We recommend a Stage 2 recrystallization using Toluene or Nitrobenzene , but only after a Stage 1 Acid-Base cleanup.

Solvent SystemRoleProsCons
5% Aqueous NaOH Stage 1 (Chemical) Dissolves PIBA as a salt; rejects non-acidic organics.Does not remove inorganic salts effectively if not washed well.
Toluene (Boiling) Stage 2 (Physical) Excellent temperature coefficient; rejects polar impurities.Requires high temperature (110°C); toxicity.
Ethanol/Water (80:20) AlternativeSafer; good for removing free iodine.Lower yield due to solubility in cold ethanol.
Acetic Acid (Glacial) AlternativeGood for removing inorganic salts.Difficult to dry; corrosive.
Q: Why does my crude material look purple/pink?

A: This indicates the presence of free iodine (


) , a common byproduct of exhaustive iodination.
  • Immediate Fix: Do not rely on recrystallization alone.[1] Wash the crude solid with a dilute solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite before the final recrystallization. This reduces volatile 
    
    
    
    to water-soluble iodide (
    
    
    ).

Module 2: Optimized Process Parameters (The "Double-Stage" Protocol)

Workflow Diagram: The PIBA Purification Logic

PIBA_Purification Crude Crude PIBA (Contains Salts, I2, Tetra-I) NaOH_Dissolve Step 1: Dissolve in 5% NaOH (Convert to Na-Salt) Crude->NaOH_Dissolve Filter_Insolubles Filtration (Remove Non-Acidic Impurities) NaOH_Dissolve->Filter_Insolubles Acidify Acidify with HCl (pH < 2) (Precipitate Free Acid) Filter_Insolubles->Acidify Filtrate Wash_Thio Wash Wet Cake (Na-Thiosulfate + Water) Acidify->Wash_Thio Dry_Crude Dry Crude Acid Wash_Thio->Dry_Crude Toluene_Recrys Step 2: Recrystallize in Toluene (Reflux @ 110°C) Dry_Crude->Toluene_Recrys Cooling Controlled Cooling (10°C/hour to RT) Toluene_Recrys->Cooling Final_Filter Final Filtration & Drying Cooling->Final_Filter Pure_Product High-Purity PIBA (>99.5%) Final_Filter->Pure_Product

Caption: The "Double-Stage" workflow separates chemical purification (salt formation) from physical purification (crystal lattice exclusion).

Detailed Protocol
Stage 1: Acid-Base Cleanup (The "Gross" Purification)
  • Objective: Remove inorganic salts and non-acidic organic byproducts.

  • Suspend crude PIBA in 5% NaOH (10 mL per gram of solid). Stir until dissolved.

  • Checkpoint: If the solution is cloudy, filter through a Celite pad. The PIBA is now in the filtrate as sodium pentaiodobenzoate.

  • Slowly add 3M HCl while stirring until pH reaches ~1-2. A thick white/off-white precipitate will form.

  • Filter and wash the cake with 1% Sodium Thiosulfate solution (to remove iodine color) followed by copious water.

Stage 2: Thermal Recrystallization (The "Polishing" Step)
  • Objective: Remove under-iodinated homologs and improve crystal habit.

  • Dry the solid from Stage 1 thoroughly (moisture can inhibit solubility in toluene).

  • Place solid in a flask with a reflux condenser. Add Toluene (approx. 15-20 mL/g).

  • Heat to reflux (110°C). If solid remains, add toluene in 5 mL increments until dissolved.

  • Critical Step: Once dissolved, remove from heat and wrap the flask in a towel or place in a warm oil bath to ensure slow cooling . Rapid cooling traps impurities.

  • Allow to reach room temperature undisturbed (approx. 4 hours).

  • Filter the needles/prisms and wash with cold toluene.

Module 3: Troubleshooting & FAQs

Q: My yield is low (<50%). Where did I lose product?

A: The high density of PIBA means "small" volumes of mother liquor can hold significant mass.

  • Cause 1: Too much solvent. Toluene solubility drops sharply with temperature, but excess solvent at RT still retains product.

  • Cause 2: Incomplete precipitation in Stage 1. Ensure pH is definitely below 2. Poly-halogenated acids can have lower pKa values than benzoic acid; insufficient acidification leaves the salt in solution.

Q: The crystals are clumping and "oiling out" instead of forming needles.

A: This phenomenon usually indicates the presence of solvent impurities or wet material .

  • Solution: Ensure the Stage 1 solid is bone dry before adding Toluene. Water and Toluene form an azeotrope that can cause oiling.

  • Seeding: Add a single crystal of pure PIBA at the cloud point (approx. 80°C) to induce orderly nucleation.

Q: How do I validate the purity without HPLC?

A: While HPLC is definitive, melting point (MP) is a rapid indicator.

  • Pure PIBA MP: High melting point (typically >250°C, check specific certificate of analysis for the batch).[2]

  • Depression: A broad melting range (>2°C) or a depressed MP indicates trapped Tetraiodobenzoic acid . If this occurs, repeat Stage 2 using Acetic Acid instead of Toluene, as it offers better selectivity for homologs.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt. Retrieved from

  • Organic Syntheses. (1932). p-Iodobenzoic Acid.[2] Org. Synth. 1932, 12, 44. Retrieved from

  • MDPI. (2022).[5] 2,3,4,5,6-Pentabromobenzoic Acid: Synthesis and Purification Protocols. Retrieved from

  • PubChem. (2025).[6] 2,3,4,5,6-Pentaiodobenzoic acid Compound Summary. Retrieved from

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from

Sources

Preventing decarboxylation during the heating of 2,3,4,5,6-Pentaiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Handling of 2,3,4,5,6-Pentaiodobenzoic Acid

Topic: Prevention of Decarboxylation & Thermal Degradation Ticket ID: PIBA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Instability Mechanism

Why is my sample degrading? The thermal instability of this compound (PIBA) is not a random occurrence; it is a direct consequence of steric inhibition of resonance and steric strain .

  • Steric Crowding: The iodine atoms at the 2- and 6-positions (ortho) are extremely bulky (Van der Waals radius ~1.98 Å). They physically force the carboxyl group (-COOH) to rotate out of the plane of the benzene ring.

  • Loss of Conjugation: Because the carboxyl group is non-planar, it cannot effectively conjugate with the aromatic ring. This weakens the

    
     bond.
    
  • Thermodynamic Drive: Upon heating, the molecule seeks to relieve this immense steric strain. Ejecting the carboxyl group as carbon dioxide (

    
    ) creates pentaiodobenzene, a significantly more stable, planar structure.
    

The Critical Threshold: While specific decomposition temperatures vary by purity and heating rate, fully halogenated benzoic acids typically undergo rapid decarboxylation at or slightly above their melting points. For PIBA, prolonged exposure to temperatures


C (or even lower in catalytic solvents) presents a high risk.

Stabilization Protocols

To prevent decarboxylation, you must either mechanically remove the thermal trigger or chemically modify the leaving group .

Protocol A: The "Salt Shield" Method (Recommended)

Best for: Storage and high-temperature processing where the acid form can be regenerated later.

Converting the free acid into a metal salt (e.g., Sodium or Potassium Pentaiodobenzoate) significantly increases thermal stability. The ionic lattice energy and the change in electronic nature of the carboxylate anion (


) make the C-C bond less prone to homolytic or heterolytic cleavage under standard heating conditions.

Step-by-Step Workflow:

  • Dissolution: Suspend crude PIBA in a minimal volume of Ethanol/Water (1:1).

  • Neutralization: Add 1.05 equivalents of 1M NaOH or

    
     dropwise while stirring at room temperature.
    
    • Checkpoint: Ensure the solution becomes clear (indicating salt formation).

  • Precipitation: Evaporate the solvent under reduced pressure (Rotavap) at

    
    C OR add excess acetone to precipitate the salt.
    
  • Drying: Dry the salt in a vacuum oven at 60°C.

    • Result: The sodium salt is stable and can withstand higher temperatures than the free acid. To recover PIBA, simply acidify with cold dilute HCl.

Protocol B: Low-Temperature Purification (Acid-Base Extraction)

Best for: Purifying crude material without recrystallization heat stress.

Avoid sublimation or high-temperature recrystallization. Use this chemical purification loop instead.

  • Solubilization: Dissolve the impure solid in dilute aqueous NaOH (creates the soluble sodium salt).

    • Note: Pentaiodobenzene (the decarboxylated impurity) is insoluble in aqueous base.

  • Filtration: Filter the solution through a glass frit or Celite pad.

    • Removal: The solid residue on the filter is the decarboxylated by-product. The filtrate contains your product.

  • Regeneration: Slowly add the filtrate to a stirred beaker of cold 2M HCl.

    • Precipitation: PIBA will precipitate as a white/off-white solid.

  • Isolation: Filter and dry under vacuum at ambient temperature.

Visualizing the Degradation Pathway

The following diagram illustrates the competitive pathways between stable derivatives and the irreversible decarboxylation route.

PIBA_Stability PIBA This compound (High Steric Strain) Heat Heat (>200°C) Activation Energy PIBA->Heat Thermal Input Salt Sodium Pentaiodobenzoate (Ionic Stabilization) PIBA->Salt NaOH (aq) Reversible Ester Methyl/Ethyl Ester (Derivatization) PIBA->Ester ROH / H+ Protective Group TS Transition State (C-C Bond Weakening) Heat->TS Decarb Pentaiodobenzene + CO2 (Irreversible Loss) TS->Decarb Strain Relief Salt->Decarb Very High Temp Only Ester->Decarb Resistant

Caption: Figure 1. Thermal degradation pathway of PIBA versus stabilization via salt formation or esterification. Note the irreversible nature of the decarboxylation step.

Comparative Stability Data

The following table summarizes the estimated stability profiles based on structural analogs (e.g., Pentabromobenzoic acid) and general polyhalogenated benzoic acid chemistry.

FormApprox. Onset of DegradationPrimary Degradation ProductRecommended Max Process Temp
Free Acid (PIBA) ~200–230°C (Melting/Decomp)Pentaiodobenzene +

150°C
Sodium Salt >300°CSodium Iodide / Char250°C
Methyl Ester Stable to boiling pointHydrolysis (if wet)Stable (Distillable in vacuo)

Troubleshooting & FAQs

Q1: My sample turned purple during drying. What happened? A: The purple color indicates the release of elemental Iodine (


). This suggests you have exceeded the thermal stability of the Carbon-Iodine bond, not just the Carboxyl group.
  • Fix: Immediately lower the temperature. Ensure your drying oven is under vacuum; vacuum allows drying at lower temperatures (e.g., 50°C instead of 100°C).

Q2: Can I use recrystallization to purify PIBA? A: Yes, but choose the solvent carefully.

  • Avoid: High-boiling solvents like DMSO or DMF, which can catalyze decarboxylation or require excessive heat to remove.

  • Use: Toluene or a mixture of Ethanol/Water. Dissolve at the lowest possible boiling point and cool slowly. If the solid doesn't dissolve without boiling, switch to the Acid-Base Extraction (Protocol B) described above.

Q3: Does the reaction atmosphere matter? A: Yes. While decarboxylation is unimolecular, the presence of oxygen at high temperatures can promote radical oxidative degradation of the aromatic ring.

  • Recommendation: Always heat PIBA under an inert atmosphere (

    
     or Argon), especially if temperatures exceed 150°C.
    

Q4: I need to perform a reaction at 250°C. Can I use the free acid? A: No. At 250°C, the free acid will rapidly decarboxylate. You must use the salt form or the ester form for the reaction, and then hydrolyze back to the acid at the very end of your sequence (using mild hydrolysis conditions).

References

  • Gottardi, W. (1999). Synthesis of 2,3,4,5,6-Pentabromobenzoic Acid. Monatshefte für Chemie.
  • Sartori, P., & Golloch, A. (1970). Thermal Decarboxylation of Polyfluorobenzoic Acids. Chemische Berichte.
  • MDPI Molbank. (2022).[1] 2,3,4,5,6-Pentabromobenzoic Acid: Synthesis and Purification. Available at: [Link] (Demonstrates the acid-base purification strategy for polyhalogenated benzoates).

  • Organic Chemistry Portal. Decarboxylation Mechanisms. Available at: [Link]

Sources

Minimizing steric hindrance challenges in pentaiodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Halo-Aromatic Technical Support Hub Topic: Minimizing Steric Hindrance in Pentaiodobenzoic Acid Derivatives Ticket ID: #PIBA-505-STERIC Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Iodine Fortress"

Welcome to the Halo-Aromatic Support Center. If you are working with pentaiodobenzoic acid (PIBA) or its derivatives, you are battling one of the most sterically congested aromatic systems in organic chemistry.

The core challenge is the 2,6-Ortho Effect . The iodine atoms at positions 2 and 6 create a "Cone of Protection" around the carboxylic acid group. With a Van der Waals radius of ~1.98 Å, these iodine atoms physically block the trajectory of incoming nucleophiles, rendering standard coupling reagents (like EDC or HATU) ineffective. Furthermore, the electron-withdrawing nature of five halogens deactivates the ring, making further substitution impossible and the system prone to specific instabilities.

This guide provides troubleshooting workflows to breach this steric fortress.

Module 1: Synthesis Troubleshooting (Getting to C₆I₅)

User Query: "I am trying to iodinate benzoic acid to completion, but the reaction stalls at the tri- or tetra-iodo stage. How do I force the fifth iodine?"

Diagnosis: The accumulation of electron-withdrawing iodine atoms deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). By the time you reach tri-iodination, the ring is so electron-poor that standard electrophiles (


) cannot attack.

The Protocol: Super-Electrophilic Iodination To overcome ring deactivation, you must use a "super-electrophilic" solvent system. We recommend the Oleum/Iodine route, historically validated for per-halogenation [1].

Step-by-Step Workflow:

  • Solvent System: Use Oleum (20-65% free SO₃) . The free SO₃ serves two purposes: it acts as a powerful dehydrating agent and oxidizes molecular iodine to highly reactive cationic species (

    
     or 
    
    
    
    ).
  • Temperature Ramp:

    • Start at ambient temperature for mono/di-iodination.

    • Ramp to 80°C for tri-iodination.

    • Push to 140-160°C for 12+ hours to force the final substitutions at the sterically crowded and electronically deactivated positions.

  • Quenching: Pour onto crushed ice carefully. The product is heavy and hydrophobic; it will precipitate immediately.

Caution: This reaction generates sulfur dioxide gas. Perform exclusively in a high-efficiency fume hood.

Module 2: Functionalization (Overcoming the 2,6-Barrier)

User Query: "I need to couple an amine to Pentaiodobenzoic acid. I tried EDC/NHS and HATU in DMF, but I recovered 95% starting material. Is the catalyst dead?"

Diagnosis: The catalyst is fine; the geometry is the problem. Standard coupling reagents require the formation of a bulky active ester intermediate. The 2,6-iodine atoms sterically prevent this intermediate from forming. You must switch to a High-Energy Acyl Chloride or Acyl Fluoride pathway [2].

Solution A: The Thionyl Chloride (SOCl₂) Method

This is the gold standard for sterically hindered benzoates.

  • Activation: Suspend PIBA in neat Thionyl Chloride (

    
    ).
    
  • Catalysis: Add a catalytic drop of DMF . This forms the Vilsmeier-Haack reagent (

    
    ), which is small enough to penetrate the steric shield and activate the acid.
    
  • Reflux: Reflux for 2-4 hours. The solid acid will dissolve as it converts to the acid chloride (

    
    ).
    
  • Evaporation: Remove excess

    
     under vacuum. Do not purify on silica (it will hydrolyze).
    
  • Coupling: Dissolve the crude acid chloride in anhydrous THF or DCM. Add the amine and a non-nucleophilic base (e.g., DIPEA or Pyridine).

Solution B: The Acyl Fluoride Alternative (TFFH)

If your amine is acid-sensitive, use Tetramethylfluoroformamidinium hexafluorophosphate (TFFH). Acyl fluorides are less sterically demanding than active esters and highly stable toward hydrolysis compared to chlorides [2].

Visualizing the Steric Blockade & Solution:

StericPathway cluster_0 The Problem: Steric Shielding cluster_1 The Solution: Activation Acid Pentaiodobenzoic Acid (COOH blocked by 2,6-I) Fail Reaction Fails (Steric Repulsion) Acid->Fail 2,6-Iodines repel EDC Bulky Coupling Reagent (EDC/HATU) EDC->Fail SOCl2 SOCl2 + cat. DMF Fail->SOCl2 Switch Strategy Chloride Acid Chloride (Planar, Reactive) SOCl2->Chloride Vilsmeier Activation Product Amide Product Chloride->Product Nucleophilic Attack Amine Nucleophile (Amine) Amine->Product

Caption: Figure 1. The 2,6-diiodo substitution pattern prevents bulky coupling agents from approaching. Conversion to a planar, small acid chloride is required to facilitate nucleophilic attack.

Module 3: Solubility & Handling (The "Heavyweight" Issues)

User Query: "My product precipitates out of everything. I can't get an NMR, and I can't purify it. What dissolves this rock?"

Diagnosis: Pentaiodobenzoic derivatives are "lipophilic bricks." They possess high molecular weight and strong halogen-halogen interactions (halogen bonding) in the solid state, making them insoluble in standard organic solvents like Methanol or Ethyl Acetate.

Solubility Troubleshooting Matrix:

SolventSolubility RatingApplicationNotes
Water InsolubleNoneHydrophobic effect dominates.
Methanol/Ethanol Very PoorWashingGood for removing impurities, not dissolving product.
DCM / Chloroform ModerateReactionGood for acid chloride steps.
THF GoodReactionExcellent for coupling steps.
DMSO / DMF Excellent Analysis/Reaction Required for NMR. Breaks halogen bonding networks.
Toluene Moderate (Hot)RecrystallizationBest solvent for purification via cooling.

Purification Protocol (The "Crash" Method): Do not attempt column chromatography if possible (streaking is common due to low solubility).

  • Dissolve crude product in minimum hot DMF or DMSO .

  • Slowly add water or dilute HCl while stirring vigorously.

  • The polyiodinated product will precipitate as a fine powder.

  • Filter and wash with cold methanol to remove trace solvents.

Module 4: Stability (The "Light" Warning)

User Query: "My white product turned pink/purple after sitting on the bench for a week. Is it decomposing?"

Diagnosis: Yes. The Carbon-Iodine (C-I) bond is weak (~50-60 kcal/mol). Exposure to UV light causes homolytic cleavage, releasing iodine radicals (


), which recombine to form purple 

gas.

Storage Protocol:

  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of radical species).

  • Stabilizer: If storing in solution (e.g., DMSO), add a copper foil strip (stabilizes iodide species) or store at -20°C.

References

  • Exhaustive Halogenation of Benzoic Acid

    • Source: Synthesis of 2,3,4,5,6-Pentabromobenzoic Acid.[1] Molecules (2022).[1][2][3][4] (Analogous protocol for exhaustive halogenation using strong acid media).

    • URL:[Link][5]

  • Amide Coupling of Sterically Hindered Substrates

    • Source: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] Organic & Biomolecular Chemistry (2012).

    • URL:[Link]

  • Solubility of Polyiodinated Aromatics

    • Source: Chemistry of Polyvalent Iodine.[8] Chemical Reviews (2008). (Discusses solubility trends and solvent interactions of hypervalent and poly-iodinated species).

    • URL:[Link]

Sources

Technical Support Center: Stabilizing 2,3,4,5,6-Pentaiodobenzoic Acid (PIBA) Against Photo-Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly halogenated aromatic compounds. 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) is a remarkably dense molecular entity, featuring five iodine atoms crowded onto a single benzoic acid core[1]. While this unique structure makes it invaluable for specialized chemical synthesis and crystallographic studies, it also renders the molecule exceptionally vulnerable to photo-degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of PIBA instability, and implement self-validating protocols to ensure experimental integrity.

Diagnostic Troubleshooting Matrix

Before implementing stabilization protocols, it is critical to diagnose how and why your PIBA is degrading. Use the quantitative analytical markers below to identify the root cause of your specific issue.

Observed SymptomQuantitative Analytical MarkerRoot CauseRecommended Action
Solution turns yellow/brown UV-Vis peak emergence at ~350 nm (indicating I₃⁻ complex formation).Free iodine (I₂) release via homolytic C-I cleavage from ambient light exposure.Switch to actinic (amber) glassware; add a radical scavenger to the solvent.
Loss of target mass in LC-MS Appearance of [M-127] or[M-254] peaks in mass spectrometry.Progressive deiodination driven by radical propagation.Degas solvents thoroughly to prevent ROS-mediated radical chain reactions.
Insoluble precipitate forms Broad, undefined NMR peaks; high molecular weight masses in MS.Radical-induced aryl coupling and uncontrolled polymerization.Lower storage temperature; maintain strict inert atmosphere (Ar/N₂) during handling.

Mechanistic Overview of PIBA Photolysis

To stabilize PIBA, one must understand the causality of its degradation. Polyiodinated aromatics are highly susceptible to homolytic cleavage of the carbon-iodine (C-I) bond when exposed to ultraviolet (UV) or high-intensity visible light[2].

When a photon strikes the PIBA molecule, the weakest C-I bond breaks, yielding a highly reactive aryl radical and an iodine radical (I•). If dissolved oxygen (O₂) is present in the solvent, it rapidly reacts with the aryl radical to form reactive oxygen species (ROS) such as peroxides[2]. These ROS act as secondary oxidants, attacking intact PIBA molecules and triggering a runaway chain reaction that results in complete deiodination and polymerization.

PIBA_Degradation PIBA PIBA (Intact) Stable State Cleavage Homolytic C-I Cleavage PIBA->Cleavage absorbs UV UV/Vis Photons (< 500 nm) UV->Cleavage ArylRad Aryl Radical Intermediate Cleavage->ArylRad IodineRad Iodine Radical (I•) Cleavage->IodineRad ROS Reactive Oxygen Species (Peroxides) ArylRad->ROS Degradation Irreversible Degradation (Deiodination/Oxidation) ArylRad->Degradation IodineRad->Degradation dimerizes to I2 O2 Dissolved Oxygen (O2) O2->ROS reacts with radicals ROS->Degradation Scavenger Radical Scavengers (e.g., Thiosulfate, BHT) Scavenger->ArylRad Quenches Scavenger->IodineRad Quenches Degassing Inert Atmosphere (Ar/N2 Sparging) Degassing->O2 Removes

Fig 1: PIBA photo-degradation pathways and targeted chemical stabilization interventions.

Self-Validating Experimental Protocols

Do not rely on a single method of protection. The following protocols combine physical shielding, chemical scavenging, and supramolecular chemistry to create a robust defense against photo-degradation.

Protocol A: Liquid-Phase Stabilization (The Scavenger-Inert Method)

Causality: Removing oxygen stops the propagation of ROS, while chemical scavengers intercept any primary radicals formed by stray light before they can damage adjacent PIBA molecules.

  • Solvent Degassing: Transfer your chosen aprotic solvent (e.g., DMF, DMSO) into a Schlenk flask. Sparge with high-purity Argon for a minimum of 30 minutes to displace dissolved O₂.

  • Scavenger Addition: Add 0.1% (w/v) Butylated hydroxytoluene (BHT) for organic solvents, or Sodium Thiosulfate for aqueous mixtures. These act as sacrificial electron donors.

  • Actinic Dissolution: Weigh PIBA powder under dim red light. Transfer to an amber-glass vial and dissolve using the degassed solvent.

  • Self-Validation Step (Starch-Iodine Test): Before using the PIBA solution in a critical assay, extract a 10 µL aliquot and mix it with 100 µL of a 1% starch indicator solution.

    • Logic: If the solution remains clear, no free I₂ is present, validating the stability of the batch. If it turns blue/black, the stabilization has failed, and the batch must be discarded.

Protocol B: Solid-State Stabilization via Halogen Bonding

Causality: In the solid state, PIBA's crowded iodine atoms act as powerful halogen bond donors[3]. By co-crystallizing PIBA with a Lewis base, the resulting supramolecular network thermodynamically stabilizes the C-I bonds, drastically increasing the energy threshold required for photolytic cleavage[4].

  • Reagent Preparation: Prepare equimolar solutions of PIBA and 2-methylpyridine in a mutually degassed solvent (e.g., ethanol).

  • Complexation: Slowly layer the 2-methylpyridine solution over the PIBA solution in a dark, vibration-free environment.

  • Crystallization: Allow slow evaporation over 48 hours. The resulting 2-methylpyridinium salt of PIBA utilizes strong N···I halogen bonds to lock the iodine atoms in place, preventing homolytic cleavage even under moderate light exposure[4].

PIBA_Workflow Start Solid PIBA Storage Solvent Solvent Prep: Ar/N2 Sparging Start->Solvent Scavenger Add Stabilizer (0.1% BHT / Thiosulfate) Solvent->Scavenger Dissolution Dissolution in Actinic Glassware Scavenger->Dissolution Validation Validation: Starch-Iodine Test Dissolution->Validation Validation->Dissolution Positive (Failed) Use Experimental Application Validation->Use Negative (Stable)

Fig 2: Self-validating experimental workflow for the preparation of light-stable PIBA solutions.

Frequently Asked Questions (FAQs)

Q: Why does my PIBA powder degrade even when stored in the refrigerator? A: Standard laboratory refrigerators often feature internal fluorescent or LED lighting that triggers every time the door is opened. Over months of storage, these cumulative micro-exposures cause surface-level C-I cleavage. Always store solid PIBA in an opaque, secondary container (like a sealed foil bag) inside the refrigerator.

Q: Can I use standard borosilicate glassware if I wrap it in aluminum foil? A: While aluminum foil blocks light, the process of wrapping and unwrapping during dissolution and pipetting exposes the solution to ambient laboratory light (which contains sufficient UV/blue spectrum to initiate cleavage). Actinic (amber) glassware provides continuous, passive protection < 500 nm without relying on user compliance.

Q: Does temperature affect the rate of photo-degradation? A: Yes. While the initial homolytic cleavage is a photochemical event (temperature-independent), the subsequent radical propagation and ROS generation are thermal reactions. Keeping the solution at 4°C significantly slows down the secondary degradation cascade, buying you time if accidental light exposure occurs.

References

  • PubChem - this compound | C7HI5O2 | CID 12256098
  • ResearchGate / Journal of Structural Chemistry - 2-METHYLPYRIDINIUM SALT OF PENTAIODOBENZOIC ACID: ROLE OF THE HALOGEN BOND IN THE FORM
  • NIH / PubMed Central - Degradation of iopromide by combined UV irradiation and peroxydisulf
  • ACS Publications - Proximity Effects of Substituents on Halogen Bond Strength

Sources

Technical Support Center: Troubleshooting the Esterification of Pentaiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult transformations in synthetic organic chemistry: the esterification of pentaiodobenzoic acid.

Due to the extreme steric bulk of the five iodine atoms, standard esterification paradigms universally fail. This guide provides the mechanistic causality behind these failures and outlines field-proven, self-validating protocols to successfully synthesize these hindered esters.

G Start Pentaiodobenzoic Acid Esterification Q1 Target Ester Type? Start->Q1 Fail Fischer / Steglich (Not Recommended) Start->Fail Standard Methods Methyl Methyl Ester Q1->Methyl Methyl Other Ethyl or Bulkier Ester Q1->Other >C1 Alkyl Safety TMS-Diazomethane Available? Methyl->Safety Alkyl2 Carboxylate Alkylation (R-X + Cs2CO3/DBU) (Protocol B) Other->Alkyl2 Diazo Use TMS-Diazomethane (Protocol A) Safety->Diazo Yes Alkyl1 Carboxylate Alkylation (MeI + Cs2CO3) Safety->Alkyl1 No

Fig 1: Decision matrix for selecting the optimal esterification route for pentaiodobenzoic acid.

Frequently Asked Questions (Troubleshooting)

Q: Why is Fischer esterification failing to produce the ester of pentaiodobenzoic acid? A: Standard Fischer esterification relies on the alcohol nucleophile attacking the protonated carbonyl carbon. For a successful attack, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). In pentaiodobenzoic acid, the two ortho-iodine atoms (positions 2 and 6) possess massive Van der Waals radii (~1.98 Å each). This creates an impenetrable steric shield around the carbonyl carbon, physically blocking the approach trajectory. Consequently, the kinetic barrier is insurmountable under standard reflux conditions, leading to near-zero conversion.

Q: Why did my Steglich esterification (DCC/DMAP) yield a crystalline byproduct instead of the ester? A: When pentaiodobenzoic acid reacts with N,N'-Dicyclohexylcarbodiimide (DCC), it successfully forms the highly reactive O-acylisourea intermediate. Normally, DMAP or the alcohol would attack this intermediate. However, because intermolecular attack is sterically blocked by the ortho-iodines, the intermediate persists long enough to undergo a spontaneous, intramolecular O-to-N acyl migration. This rearrangement is kinetically favored and yields a highly stable, unreactive N-acylurea byproduct, completely consuming your starting material.

MechanisticFailure Acid Pentaiodobenzoic Acid + DCC Intermediate O-Acylisourea Intermediate Acid->Intermediate Blocked Alcohol Attack (Blocked by ortho-Iodines) Intermediate->Blocked Intermolecular Migration O-to-N Acyl Migration (Spontaneous) Intermediate->Migration Intramolecular Target Target Ester Blocked->Target Byproduct N-Acylurea (Dead-end Byproduct) Migration->Byproduct

Fig 2: Mechanistic pathway showing why Steglich esterification fails due to O-to-N acyl migration.

Q: What is the most reliable method for synthesizing the methyl ester? A: The most efficient and mild approach is using Trimethylsilyldiazomethane (TMS-diazomethane). Unlike Fischer esterification, this reaction bypasses the sterically hindered carbonyl carbon. The acidic proton of pentaiodobenzoic acid protonates the TMS-diazomethane, forming a diazonium intermediate. The carboxylate oxygen—which is unhindered and highly nucleophilic—then attacks the methyl group, releasing nitrogen gas. This O-alkylation pathway proceeds rapidly at room temperature.

Q: How can I synthesize ethyl or bulkier esters? A: For larger alkyl groups where TMS-diazomethane is not applicable, you must use direct [1]. By treating pentaiodobenzoic acid with a non-nucleophilic base (such as Cesium Carbonate, Cs₂CO₃) in a polar aprotic solvent (like DMF), you generate the carboxylate anion. This anion acts as the nucleophile to attack an alkyl halide (e.g., ethyl bromide) via an S_N2 mechanism. This completely avoids the sterically shielded carbonyl center and provides excellent yields for [2].

Step-by-Step Methodologies
Protocol A: Methylation via TMS-Diazomethane

Self-Validation Check: The reaction is complete when the yellow color of the TMS-diazomethane reagent persists in the solution and the evolution of nitrogen gas completely ceases.

  • Preparation: Dissolve pentaiodobenzoic acid (1.0 eq) in a mixture of anhydrous Toluene and Methanol (4:1 v/v) at 0 °C under an argon atmosphere. Note: Methanol acts as a crucial proton shuttle to facilitate the reaction.

  • Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise. Observe the immediate evolution of N₂ gas, validating the activation of the reagent.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching: Destroy the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution stops.

  • Isolation: Concentrate the mixture under reduced pressure and purify the residue via silica gel chromatography to yield the pure methyl ester.

Protocol B: O-Alkylation via Carboxylate Salt (For Bulky Esters)

Self-Validation Check: The dissolution of the inorganic base and the formation of a homogeneous suspension indicates the generation of the active cesium carboxylate salt. The disappearance of the broad O-H stretch (~3000 cm⁻¹) in FTIR confirms the conversion.

  • Salt Formation: Suspend pentaiodobenzoic acid (1.0 eq) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) at room temperature.

  • Activation: Stir for 30 minutes to ensure complete deprotonation and formation of the highly nucleophilic cesium pentaiodobenzoate salt.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 50 °C and stir for 4–12 hours. Monitor via TLC; the highly non-polar ester product will elute significantly faster than the baseline acid.

  • Workup: Quench with cold water to dissolve the cesium salts. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate under vacuum.

Quantitative Data Summary
Esterification MethodReagents / CatalystTemp (°C)Typical TimeExpected YieldPrimary Limitation
Fischer (Standard) Alcohol, H₂SO₄65 - 80> 72 h< 5%Carbonyl carbon is sterically inaccessible
Steglich DCC, DMAP, Alcohol2524 h< 10%Dominated by O-to-N acyl migration
TMS-Diazomethane TMS-CHN₂, PhMe/MeOH0 - 251 - 2 h> 90%Restricted to methyl ester synthesis
Carboxylate Alkylation R-X, Cs₂CO₃, DMF40 - 604 - 12 h80 - 95%S_N2 side reactions with secondary halides
References
  • Moore, G. G., Foglia, T. A., & McGahan, T. J. (1979). "Preparation of hindered esters by the alkylation of carboxylate salts with simple alkyl halides." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Organic Chemistry Portal. "Ester synthesis by O-alkylation." Organic Chemistry Portal. URL:[Link]

Sources

Purification techniques for separating pentaiodobenzoic acid from tetraiodobenzoic byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIBA Technical Support Center. As application scientists, we frequently see researchers struggle to separate pentaiodobenzoic acid (PIBA) from its primary synthetic byproduct, tetraiodobenzoic acid (TIBA). Because both molecules possess nearly identical pKa values and form extensive halogen-bonded supramolecular networks, standard chromatographic methods often result in severe smearing and poor resolution.

This guide provides field-proven, self-validating workflows designed to bypass these chemical bottlenecks and achieve >99% PIBA purity.

Part 1: Quantitative Chemical Profiles

To understand the purification causality, we must first analyze the physicochemical differences between the target and the byproduct. The extreme hydrophobicity and steric bulk of the iodine atoms dictate their behavior in solution.

PropertyPentaiodobenzoic Acid (PIBA)Tetraiodobenzoic Acid (TIBA)
Molecular Formula C₇HI₅O₂C₇H₂I₄O₂
Molecular Weight 751.6 g/mol 625.7 g/mol
Solubility (Water) Practically Insoluble[1]Practically Insoluble
Solubility (DMF) Very Soluble[1]Very Soluble
Solubility (Glacial Acetic Acid) Sparingly Soluble[1]Soluble (Moderate)
Primary Intermolecular Forces Halogen bonding (I···I), H-bonding[2]Halogen bonding (I···I), H-bonding
Part 2: Troubleshooting Guides & FAQs

Q: Why does standard recrystallization of the crude acid mixture fail to separate PIBA and TIBA? A: The failure stems from supramolecular co-crystallization. Both PIBA and TIBA form strong intermolecular hydrogen bonds via their carboxylic acid groups, coupled with complex 3D halogen bonding networks (I···I interactions) driven by the polyiodinated aromatic rings[2]. Because their crystal lattice energies and polarities are nearly identical, they co-precipitate in standard solvent systems (like ethanol or toluene) rather than separating.

Q: I attempted a chemically active acid-base extraction, but both PIBA and TIBA partitioned into the same layer. How can I resolve this? A: Acid-base extractions rely on converting water-insoluble carboxylic acids into water-soluble carboxylate salts using a base[3]. However, because the pKa difference between PIBA and TIBA is negligible, both deprotonate simultaneously at standard pH levels. While highly controlled pH-gradient solid-phase extractions (e.g., sequentially lowering pH from 7 to 3) can isolate specific acidic components[4], this method is difficult to scale. We recommend masking the carboxylic acid group entirely (see below).

Q: Why is esterification recommended as the primary purification workaround? A: Esterification breaks the causality of co-crystallization. By converting the free acids to methyl esters, you permanently disrupt the strong carboxylic acid hydrogen-bonding network[5]. Once the hydrogen bonds are removed, the separation relies entirely on the steric bulk of the iodine atoms. The five iodine atoms in the PIBA-methyl ester create a highly rigid, hydrophobic structure that is significantly less soluble in glacial acetic acid than the tetraiodinated analog, allowing for clean fractional crystallization[1].

Part 3: Mechanistic Purification Workflow

The following diagram illustrates the logic of the esterification-mediated separation process.

PIBA_Purification Start Crude Synthesis Product (PIBA + TIBA) Ester Esterification (MeOH, H2SO4 Catalyst) Start->Ester Reflux 24h Extract Phase Extraction (DCM / Aqueous NaHCO3) Ester->Extract Neutralize Crystal Fractional Crystallization (Glacial Acetic Acid) Extract->Crystal Evaporate DCM Hydro Alkaline Hydrolysis (NaOH / MeOH) Crystal->Hydro Insoluble Crystals Waste TIBA-Enriched Mother Liquor (Discard / Recycle) Crystal->Waste Soluble Filtrate Acidify Acidification & Precipitation (6M HCl) Hydro->Acidify Cleave Ester Pure Pure PIBA (Validated by XRD/NMR) Acidify->Pure pH < 2

Fig 1: Esterification-mediated purification workflow for separating PIBA from TIBA byproducts.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes esterification to force a solubility differential, followed by hydrolysis to recover the pure PIBA. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Phase 1: Esterification of the Crude Mixture
  • Reaction Setup: Suspend 10.0 g of the crude PIBA/TIBA mixture in 100 mL of anhydrous methanol. Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) as an involatile acid catalyst[5].

  • Reflux: Heat the mixture to reflux (approx. 65°C) under continuous stirring for 24 hours to ensure complete conversion to methyl esters[6].

  • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 8:2). The highly polar carboxylic acid spots (baseline) should disappear, replaced by higher Rf ester spots.

Phase 2: Neutralization and Extraction
  • Neutralization: Cool the reaction to room temperature. Slowly add a weak basic substance (e.g., saturated aqueous NaHCO₃) until the evolution of CO₂ gas ceases[5].

  • Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be between 7 and 8 to ensure the acid catalyst is fully neutralized, preventing reverse hydrolysis during extraction[5].

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of dichloromethane (DCM). Combine the lower organic layers (DCM is denser than water) and dry over anhydrous Na₂SO₄. Evaporate the DCM under reduced pressure to yield a crude solid ester mixture.

Phase 3: Fractional Crystallization
  • Dissolution: Suspend the crude ester mixture in boiling glacial acetic acid (approx. 5 mL per gram of crude). PIBA-methyl ester is only sparingly soluble in glacial acetic acid, while TIBA-methyl ester is moderately soluble[1].

  • Crystallization: Remove from heat and allow the solution to cool to room temperature at a rate of 1°C/minute, then transfer to an ice bath (4°C) for 2 hours.

  • Validation Checkpoint: Heavy, needle-like crystals should form. If an oil crashes out, the cooling rate was too fast; reheat to dissolve and cool more slowly.

  • Filtration: Collect the PIBA-methyl ester crystals via vacuum filtration. Wash the filter cake with a minimal amount of cold glacial acetic acid. The TIBA-methyl ester remains in the mother liquor.

Phase 4: Hydrolysis and Recovery
  • Cleavage: Suspend the purified PIBA-methyl ester crystals in 50 mL of methanol. Add 20 mL of 10% aqueous NaOH. Reflux for 4 hours to cleave the ester bond.

  • Acidification: Cool the solution on an ice bath. Slowly acidify the aqueous carboxylate salt solution by adding 6M HCl dropwise[3].

  • Validation Checkpoint: During acidification, a thick white precipitate of free PIBA will immediately crash out. Continue adding HCl until the supernatant tests highly acidic (pH < 2) on pH paper to ensure complete protonation[3].

  • Final Isolation: Collect the pure PIBA via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and dry under high vacuum at 50°C for 12 hours.

References

1.[5] US8669375B2 - Process for producing ester compound. Google Patents. Available at: 2.[6] US20100324314A1 - Process for producing ester compound. Google Patents. Available at: 3.[1] High quality PentaiodoBenzoic Acid Benzoic acid, pentaiodo- 99% transparent liquid KANBEI. Echemi. Available at: 4.[3] The Extraction of Benzoic Acid from a Mixture. University of Pittsburgh. Available at: 5.[2] Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions in Sol. SciSpace. Available at: 6.[4] Separation of benzoic and unconjugated acidic components of leonardite humic material using sequential solid-phase extraction at different pHs as revealed by FTICR MS and correlation NMR spectroscopy. ResearchGate. Available at:

Sources

Validation & Comparative

Comparing halogen bond strength: 2,3,4,5,6-Pentaiodobenzoic acid vs Pentafluorobenzoic acid

[1]

Executive Summary: The Polarity Paradox

Verdict: In the context of halogen bond (XB) strength, 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) is the superior donor, exhibiting strong, directional

Pentafluorobenzoic acid (PFBA)

For researchers in crystal engineering and medicinal chemistry, this distinction is critical:

  • Select PIBA when designing supramolecular architectures requiring robust, directional non-covalent cross-linking (

    
    ).
    
  • Select PFBA as a "halogen-inert" control to isolate steric/electrostatic effects or to utilize its high acidity (pKa ~1.6) for protonation-driven assembly.

Theoretical Framework: The Sigma Hole Mechanism

The disparity in halogen bond strength stems from the anisotropy of electron density on the halogen atom.

Electronic Landscape Analysis
  • Iodine (in PIBA): High polarizability and lower electronegativity allow the electron density to be pulled toward the aromatic ring. This depletes electron density at the tip of the iodine atom (along the C-I bond axis), exposing the positive nuclear charge. This region is the

    
    -hole .[1]
    
  • Fluorine (in PFBA): Extreme electronegativity and low polarizability cause fluorine to hold its electrons tightly. The electron shell remains nearly spherical or slightly oblate, maintaining a negative electrostatic potential over the entire surface. There is effectively no accessible

    
    -hole .
    
Visualization: Sigma Hole Formation

The following diagram illustrates the electronic divergence that dictates XB capability.

SigmaHoleMechanismcluster_0Electronic Originscluster_1Charge Distributioncluster_2Resulting Potential SurfacePolarizabilityPolarizability(I >>> F)Induction_IStrong e- withdrawalby Ring (C6)Polarizability->Induction_IFacilitatesElectronegativityElectronegativity(F >>> I)Induction_FF holds e- tightlyElectronegativity->Induction_FDominatesSigmaHole_IPositive Cap (σ-hole)Vs,max > 0Induction_I->SigmaHole_IAnisotropicDistributionNegativeBelt_FNegative SurfaceVs,max < 0Induction_F->NegativeBelt_FIsotropicShieldingXB_StrongXB_StrongSigmaHole_I->XB_StrongStrong Halogen BondXB_NoneXB_NoneNegativeBelt_F->XB_NoneRepulsion / H-Bond Acceptor

Figure 1: Mechanistic pathway showing why Iodine forms a positive

Comparative Data Profile

The following table synthesizes physicochemical properties relevant to non-covalent interactions. Note the inverse relationship between Acidity and Halogen Bond Donor strength.

FeatureThis compound (PIBA)Pentafluorobenzoic Acid (PFBA)
Primary Interaction Mode Halogen Bonding (XB) (Donor)Hydrogen Bonding (Donor) /

-Stacking
XB Donor Strength High (

)
Negligible (Fluorine is XB inert)
Sigma Hole Potential (

)
Positive (Typically +20 to +40 kcal/mol)*Negative (Surface is nucleophilic)
Acidity (pKa) ~2.5 - 3.0 (Estimated)**1.60 (Strong Acid)
Crystal Packing 3D Halogen-bonded networks (I

O, I

I)
Cyclic Carboxylic Acid Dimers (H-bonds)
Solubility Low (requires DMSO/DMF/Hot Toluene)High (Soluble in alcohols, ethers, water)
Atomic Radius 1.98 Å (Iodine)1.47 Å (Fluorine)

*Values estimated based on trends for

Experimental Protocols

To rigorously validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Pentaiodobenzoic Acid (PIBA)

Why this method: Direct iodination of benzoic acid is difficult due to deactivation. The diazonium route from aminobenzoic acid or the use of strong iodinating agents (e.g., NIS/TFA or

Reagents: Benzoic acid, Iodine (


Safety:
  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to viscosity) and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of Benzoic acid in 20 mL of Oleum.

  • Addition: Add 60 mmol of finely powdered Iodine (slight excess) in small portions over 30 minutes.

  • Reaction: Heat the mixture to 160°C. Maintain for 12 hours. The solution will turn dark violet.

  • Quench: Cool to room temperature. Pour slowly onto 500g of crushed ice.

  • Purification: Filter the crude purple solid.

    • Wash 1: Saturated

      
       (aq) to remove unreacted iodine (solid turns white/yellow).
      
    • Wash 2: Cold water.[2]

    • Recrystallization: Recrystallize from hot toluene or nitrobenzene.

  • Validation: Check melting point (>260°C) and 13C NMR (loss of proton signals on the ring).

Protocol B: Measuring XB Strength via F NMR Titration

Why this method: Since PIBA has no fluorine, we use a fluorinated Lewis base probe (e.g., 4-fluoropyridine) to measure the association constant (

Workflow Diagram:

NMR_TitrationStartStart: Prepare Stock SolutionsHostHost Solution (H)PIBA in CDCl3/DMSO(Constant Conc.)Start->HostGuestGuest Solution (G)4-Fluoropyridine(Titrant)Start->GuestMixTitration StepAdd G to H in NMR TubeHost->MixGuest->MixMeasureAcquire 19F NMRTrack δ shift of GuestMix->MeasureLoopSaturationReached?Measure->LoopLoop->MixNo (Add more G)AnalyzeData AnalysisPlot Δδ vs [G]/[H]Loop->AnalyzeYesFitNon-linear RegressionFit to 1:1 Binding IsothermAnalyze->FitResultOutput: Association Constant (Ka)Fit->Result

Figure 2: Step-by-step workflow for determining Halogen Bond association constants using NMR titration.

Step-by-Step:

  • Probe Selection: Use 4-fluoropyridine or 4-fluorobenzoate (if solubility permits).

  • Titration: Keep the concentration of the Probe constant (e.g., 10 mM) and titrate in increasing amounts of PIBA (0 to 100 mM).

    • Note: Perform the reverse (Constant PIBA, titrate Base) if PIBA solubility is limiting.

  • Solvent: Use a non-competitive solvent like

    
     or Cyclohexane-d12. Avoid DMSO if measuring XB, as DMSO is a strong Lewis base and will compete for the iodine donor.
    
  • Data Fitting: Plot the change in chemical shift (

    
    ) against the concentration ratio. Fit to the standard 1:1 binding equation:
    
    
    

References

  • Adonin, S. A., et al. (2019). "Halogen bonding in the structures of pentaiodobenzoic acid and its salts." CrystEngComm. Link

  • Metrangolo, P., et al. (2016). "The Halogen Bond."[3][4] Chemical Reviews. Link

  • Politzer, P., et al. (2007). "Halogen Bonding: The Sigma-Hole." Journal of Molecular Modeling. Link

  • Whitmore, F. C., & Woodward, G. E. "p-Iodobenzoic Acid."[5] Organic Syntheses, Coll.[2][5] Vol. 1, p.159.[5] Link

  • NIST Chemistry WebBook. "Benzoic acid, pentafluoro-."[6] Link

  • Bordwell pKa Table. "Acidity in Water and DMSO." Link

Structural Comparison of 2,3,4,5,6-Pentaiodobenzoic Acid and 2,3,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2,3,5-Triiodobenzoic acid (TIBA) and 2,3,4,5,6-Pentaiodobenzoic acid (PIBA) .[1] While both are poly-iodinated derivatives of benzoic acid, their applications diverge significantly due to steric and electronic differences.

  • TIBA is a validated biological tool , serving as the industry standard for inhibiting polar auxin transport (PAT) in plant physiology.[1]

  • PIBA is a supramolecular scaffold , utilized primarily in crystal engineering and materials science for its exceptional halogen bonding capabilities (sigma-hole interactions), with limited biological application due to steric bulk and solubility constraints.[1]

Part 1: Structural & Electronic Profiling

The fundamental difference between TIBA and PIBA lies in the degree of substitution on the benzene ring, which dictates their three-dimensional conformation and intermolecular interactions.

Chemical Property Comparison
Feature2,3,5-Triiodobenzoic Acid (TIBA)This compound (PIBA)
CAS Number 88-82-464385-02-0
Molecular Weight 499.81 g/mol 751.60 g/mol
Iodine Content ~76%~84%
Steric Conformation Planar/Near-Planar: Carboxyl group effectively conjugates with the ring.[1]Twisted (Orthogonal): Steric crowding at positions 2,6 forces the carboxyl group out of plane (~90° twist).[1]
Acidity (pKa) ~3.4 (More acidic than benzoic acid due to electron withdrawal).[1]Predicted <3.0 (High inductive effect + Steric Inhibition of Resonance).[1]
Solubility Soluble in EtOH, DMSO, Acetone.[1] Sparingly soluble in water.[1]Low solubility in most solvents; requires hot DMSO/DMF.[1]
Primary Utility Auxin Transport Inhibitor (Biological).[1][2]Halogen Bonding Donor (Materials).
The "Steric Twist" Mechanism

The addition of iodine atoms at positions 4 and 6 in PIBA creates a critical structural inflection point.[1] In TIBA, the 2,3,5-substitution pattern leaves the 6-position open, allowing the carboxyl group to remain relatively coplanar with the benzene ring. In PIBA, the bulky iodine atoms at both ortho positions (2 and 6) force the carboxyl group to rotate roughly 90° out of the plane to relieve steric strain.[1]

This "decoupling" prevents resonance between the carboxyl group and the aromatic ring in PIBA, altering its electronic landscape and making the iodine atoms highly accessible for halogen bonding.

StructuralDivergence Benzoic Benzoic Acid (Planar) TIBA TIBA (2,3,5-Triiodo) (Near-Planar) Bio-Active Benzoic->TIBA +3 I (Selective) PIBA PIBA (Pentaiodo) (Twisted/Orthogonal) Supramolecular Scaffold TIBA->PIBA +2 I (Exhaustive) PropTIBA Fits PIN Protein Pocket Conjugation Intact TIBA->PropTIBA PropPIBA Steric Exclusion from Bio-Targets Maximized Sigma Holes PIBA->PropPIBA

Figure 1: Structural evolution showing the transition from the bio-active planar TIBA to the sterically crowded PIBA.[1]

Part 2: Biological Implications (The Auxin Context)[1]

TIBA: The Gold Standard

TIBA acts as an auxin efflux inhibitor .[1] It blocks the polar transport of indole-3-acetic acid (IAA) by interfering with PIN-FORMED (PIN) proteins and vesicle trafficking actin dynamics.[1]

  • Mechanism: TIBA binds to the regulatory sites of the efflux carrier complex, causing intracellular accumulation of auxin.[1]

  • Result: Disruption of gravitropism, loss of apical dominance, and induction of somatic embryogenesis.

PIBA: Steric Exclusion

PIBA is rarely used in biological assays.[1] Its lack of efficacy is attributed to:

  • Steric Bulk: The fully iodinated ring is too large to fit into the PIN protein binding pockets that accommodate TIBA or NPA (Naphthylphthalamic acid).[1]

  • Solubility: Extreme hydrophobicity and poor aqueous solubility make delivery to plant tissues difficult without toxic levels of co-solvents.[1]

Experimental Workflow: Auxin Transport Inhibition

Use this protocol to validate TIBA activity or test PIBA for novel activity.[1]

Protocol: Arabidopsis Root Growth Inhibition Assay

  • Preparation: Prepare MS medium plates (0.5x Murashige & Skoog, 1% sucrose, 0.8% agar, pH 5.7).

  • Treatment:

    • Control: DMSO (0.1%).[1]

    • TIBA Group: 5 µM, 10 µM, 20 µM (dissolved in DMSO).[1]

    • PIBA Group: 5 µM, 10 µM, 20 µM (requires prolonged sonication in DMSO).[1]

  • Seeding: Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C, then plate vertically.

  • Incubation: Grow for 5-7 days at 22°C, 16h light/8h dark cycle.

  • Analysis: Measure primary root length and quantify root gravitropism (angle of deviation).[1]

    • Expected Result (TIBA): Significant root shortening and agravitropic growth (roots grow randomly).[1]

    • Expected Result (PIBA): Minimal effect or precipitation in media.[1]

AuxinPathway Auxin IAA (Auxin) PIN PIN Efflux Carrier (Plasma Membrane) Auxin->PIN Efflux Transport Polar Auxin Transport (Cell-to-Cell) PIN->Transport Growth Root Elongation & Gravitropism Transport->Growth TIBA_Mol TIBA (Inhibitor) TIBA_Mol->PIN Inhibits Trafficking (Actin Stabilization) PIBA_Mol PIBA (Ineffective/Steric Block) PIBA_Mol->PIN No Binding (Steric Mismatch)

Figure 2: Mechanism of Action.[1] TIBA actively inhibits PIN-mediated transport, while PIBA is sterically excluded.[1]

Part 3: Supramolecular Utility (Halogen Bonding)[1]

Where PIBA fails in biology, it excels in materials science. The five iodine atoms create massive electron-deficient regions known as sigma holes (


-holes).[1]
  • TIBA: Possesses 3 sigma holes but is complicated by the competing hydrogen-bonding capacity of the accessible carboxyl group.[1]

  • PIBA: The twisted carboxyl group and the "wall" of iodine atoms make it a premier Lewis Acid for constructing co-crystals.[1] It readily forms halogen bonds with Lewis bases (e.g., pyridine, phenanthroline).

Key Application: PIBA is used to engineer conductive organic crystals or phosphorescent materials by directing molecular packing through I[1]···N or I···O interactions.

References

  • Biological Activity of TIBA: Teale, W. D., & Palme, K. (2018).[1][3][4] Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany.[1]

  • Crystal Structure & Halogen Bonding (PIBA): Cinčić, D., & Friščić, T. (2014).[1] Halogen bonding in the structures of pentaiodobenzoic acid and its salts.[1] CrystEngComm, 16, 10169-10172.

  • Synthesis of Polyiodinated Benzoic Acids: Gakh, A. A., et al. (2018).[1] Synthesis and properties of periodinated aromatic compounds. Russian Chemical Reviews.[1]

  • Auxin Transport Protocols: Dhonukshe, P., et al. (2008).[1] Generation of cell polarity in plants links endocytosis, auxin distribution and cell fate decisions. Nature.[1] [1]

Sources

A Comparative Guide to the ¹³C and ¹H NMR Spectral Characterization of 2,3,4,5,6-Pentaiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the carbon-hydrogen framework of organic molecules. This guide provides an in-depth analysis of the ¹³C and ¹H NMR spectral features of 2,3,4,5,6-pentaiodobenzoic acid, a heavily halogenated aromatic compound. Due to the scarcity of direct experimental NMR data for this specific molecule, this guide will leverage high-quality predicted spectral data and draw extensive comparisons with the experimentally determined spectra of its lighter halogen analogs—2,3,4,5,6-pentabromobenzoic acid and 2,3,4,5,6-pentafluorobenzoic acid—as well as the parent compound, benzoic acid. This comparative approach will not only facilitate the structural verification of this compound but also offer valuable insights into the profound influence of heavy atoms, such as iodine, on NMR chemical shifts.

The Challenge of Characterizing Polysubstituted Aromatics

The synthesis and purification of polysubstituted aromatic compounds can often yield a mixture of isomers and partially substituted byproducts. Therefore, unambiguous spectral identification is crucial. For a molecule like this compound, the high degree of substitution and the presence of five heavy iodine atoms introduce unique challenges and spectral characteristics that warrant a detailed examination.

¹H NMR Spectral Analysis: A Tale of a Single Proton

The ¹H NMR spectrum of this compound is deceptively simple, featuring only one significant resonance: the carboxylic acid proton (-COOH).

Key Features of the ¹H NMR Spectrum:

  • The Carboxylic Acid Proton: The most prominent feature is the signal corresponding to the acidic proton of the carboxyl group. In aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), this proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-14 ppm. This pronounced downfield shift is a result of deshielding from the electronegative oxygen atoms and intermolecular hydrogen bonding.

  • Solvent and Concentration Dependence: The precise chemical shift and the broadness of the -COOH proton signal are highly dependent on the solvent, concentration, and temperature.[1][2] In protic solvents, this proton can undergo rapid exchange, leading to significant broadening or even disappearance of the signal.[3] The use of a dry, aprotic solvent like DMSO-d₆ is therefore recommended to observe a relatively sharp signal.

Comparative ¹H NMR Data:

CompoundCarboxylic Acid Proton (-COOH) Chemical Shift (δ, ppm)
This compound (Predicted) ~13-14
2,3,4,5,6-Pentabromobenzoic acid 13.89 (very broad)[4]
Benzoic acid ~12-13

The predicted chemical shift for the carboxylic proton of the pentaiodo- derivative is in close agreement with the experimental value observed for the pentabromo- analog, highlighting the similar electronic environment of the carboxyl group in these perhalogenated benzoic acids.

¹³C NMR Spectral Analysis: Unraveling the Aromatic Core

The ¹³C NMR spectrum of this compound provides a wealth of information about the carbon skeleton. Due to the molecule's symmetry, a specific number of signals is expected.

Expected ¹³C NMR Signals:

Given the plane of symmetry bisecting the C1-C4 axis (assuming free rotation of the C-COOH bond is hindered), one would expect to see five distinct signals for the aromatic carbons and one for the carboxylic carbon. However, with five identical substituents, the chemical environments of the ortho (C2, C6), meta (C3, C5), and para (C4) carbons become very similar, potentially leading to fewer resolved peaks.

The "Heavy Atom Effect" in Action:

The most striking feature in the ¹³C NMR spectrum of an iodinated aromatic compound is the "heavy atom effect." This effect, particularly for the carbon directly attached to the iodine (the ipso-carbon), causes a significant upfield shift (to a lower ppm value) of the resonance.[5][6] This is a relativistic effect stemming from the large number of electrons and the high nuclear charge of the iodine atom.

Comparative ¹³C NMR Data:

Carbon PositionBenzoic Acid (δ, ppm)[7]2,3,4,5,6-Pentabromobenzoic Acid (δ, ppm)[4]This compound (Predicted, δ, ppm)
C=O ~167165.62~165
C1 ~130140.45~145
C2, C6 ~130129.29~95
C3, C5 ~128128.51~105
C4 ~133120.51~115

Note: Predicted values for this compound are estimations based on the heavy atom effect and data from related compounds.

Interpretation of the Comparative Data:

  • Carboxylic Carbon (C=O): The chemical shift of the carboxylic carbon is relatively consistent across the series, indicating that its electronic environment is less affected by the halogen substituents on the aromatic ring.

  • C1 (Carboxyl-bearing Carbon): In the halogenated compounds, the C1 carbon experiences a downfield shift compared to benzoic acid. This is due to the electron-withdrawing inductive effect of the numerous halogen atoms.

  • Iodinated Carbons (C2-C6): The most dramatic effect is observed for the carbons directly bonded to iodine. The predicted chemical shifts for C2-C6 in pentaiodobenzoic acid are significantly upfield compared to both benzoic acid and the pentabromo- analog. This pronounced shielding is a clear manifestation of the heavy atom effect of iodine. The differences in the predicted shifts for the ortho, meta, and para carbons reflect the subtle electronic variations within the heavily substituted ring.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of polyiodinated aromatic compounds involves the direct iodination of a suitable precursor. For this compound, a potential synthetic pathway could involve the iodination of benzoic acid or a derivative under strongly oxidizing conditions. A representative protocol for the synthesis of a related tri-iodinated benzoic acid is provided below as a reference.[8]

Example Protocol: Iodination of 3-Aminobenzoic Acid

  • In a reaction vessel, dissolve 1.64 moles of 3-aminobenzoic acid in an acidic aqueous medium.

  • Slowly add 5.0 moles of sodium iodide dichloride (NaICl₂) to the reaction mixture.

  • Maintain the reaction temperature between 50-55°C and stir continuously for 24 hours.

  • After 24 hours, quench the reaction with a solution of sodium metabisulfite to remove any excess iodine.

  • Collect the resulting precipitate, 3-amino-2,4,6-triiodobenzoic acid, by filtration.

  • Wash the crude product with deionized water and dry under vacuum.

Note: The synthesis of this compound would likely require more forcing conditions and a different starting material, but this protocol illustrates the general principles of aromatic iodination.

NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in ~0.6 mL of DMSO-d6 A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum F->G H Fourier transform G->H I Phase and baseline correction H->I J Reference to TMS (0 ppm) I->J K Final Spectrum J->K Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is anhydrous to minimize the H₂O signal and its interference with the carboxylic acid proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

  • ¹H NMR Acquisition: For the ¹H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the single carboxylic acid proton.

  • ¹³C NMR Acquisition: For the ¹³C spectrum, a proton-decoupled experiment should be performed. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Framework for Spectral Interpretation

The interpretation of the NMR spectra of this compound should follow a logical progression, integrating prior chemical knowledge with the acquired spectral data.

Interpretation_Logic A Proposed Structure: This compound B Expected Number of Signals 1H: 1 13C: 4-6 A->B C Expected Chemical Shift Regions -COOH: >10 ppm Aromatic C: 90-150 ppm C=O: 160-170 ppm A->C G Structural Confirmation B->G C->G D Observed NMR Spectra (Predicted or Experimental) F Identification of Heavy Atom Effects D->F E Comparison with Analogs (Bromo, Fluoro, Unsubstituted) E->F F->G

Sources

A Senior Application Scientist's Guide to Validating the Purity of Pentaiodobenzoic Acid: A Comparative Analysis of HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity, and stability. Pentaiodobenzoic acid (C₇HI₅O₂), a heavily halogenated aromatic carboxylic acid, presents a unique analytical challenge due to its high molecular weight (751.60 g/mol ) and potential for related-substance impurities.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of pentaiodobenzoic acid purity. Moving beyond a simple list of procedures, we will explore the causality behind experimental choices and establish a framework for self-validating protocols, empowering you to make informed decisions for your analytical needs.

Pillar 1: The Foundational Techniques - Principles and Rationale

Understanding the fundamental principles of each technique is crucial for effective method development and data interpretation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Purity

HPLC is a powerful separation technique that forms the bedrock of purity analysis in most laboratories.[1] It separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase packed within a column.[2] For purity determination, HPLC, typically coupled with an Ultraviolet-Visible (UV-Vis) detector, provides quantitative data by measuring the area of the main compound peak relative to the total area of all peaks in the chromatogram.[1]

Mass Spectrometry (MS): The Expert in Molecular Identification

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This provides two invaluable pieces of information: the precise molecular weight of a compound and, through fragmentation, clues about its chemical structure.[4] While HPLC separates, MS identifies. When coupled with liquid chromatography (LC-MS), it becomes an unparalleled tool for identifying unknown impurities and confirming the identity of the main component with exceptional sensitivity and specificity.[5][]

Pillar 2: Experimental Design & Self-Validating Protocols

A protocol's trustworthiness is defined by its robustness and validation. Here, we present detailed methodologies for analyzing pentaiodobenzoic acid, grounded in established analytical principles for halogenated and aromatic compounds.[7][8]

Workflow for Comprehensive Purity Validation

The following diagram illustrates a comprehensive workflow that leverages the strengths of both HPLC for quantification and LC-MS for identification.

G cluster_prep Sample & Standard Preparation cluster_hplc Quantitative Purity (HPLC-UV) cluster_lcms Impurity Identification (LC-MS) prep Weigh & Dissolve Pentaiodobenzoic Acid in Diluent (e.g., ACN/H2O) hplc_inj Inject into HPLC System prep->hplc_inj Primary Analysis lcms_inj Inject into LC-MS System prep->lcms_inj Confirmatory Analysis hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Calculate % Purity (Area Percent Method) hplc_det->hplc_quant lcms_ident Identify Impurities Confirm Main Peak MW hplc_quant->lcms_ident Cross-Verification lcms_sep Separation on C18 Column lcms_inj->lcms_sep lcms_ion Ionization (ESI Negative) lcms_sep->lcms_ion lcms_anal Mass Analysis (m/z) lcms_ion->lcms_anal lcms_anal->lcms_ident

Caption: Integrated workflow for pentaiodobenzoic acid purity analysis.

Experimental Protocol 1: Purity Quantification by HPLC-UV

This protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is the standard choice for non-polar compounds like pentaiodobenzoic acid.[2]

Rationale for Method Choices:

  • Stationary Phase (Column): A C18 column is selected due to its non-polar nature, which provides strong hydrophobic interactions with the highly non-polar pentaiodobenzoic acid, ensuring good retention and separation from more polar impurities.[9]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group on the analyte, leading to a single, well-defined chromatographic peak with minimal tailing.[2]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The aromatic ring of pentaiodobenzoic acid absorbs UV light, allowing for sensitive detection. A DAD is preferred as it can assess peak purity by comparing spectra across the peak.[10]

Step-by-Step Methodology:

  • Reagents and Materials:

    • Pentaiodobenzoic acid reference standard and sample lot.

    • Acetonitrile (HPLC or LC-MS grade).[11]

    • Deionized water (18.2 MΩ·cm).

    • Phosphoric acid or Formic acid (analytical grade).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 80:20 v/v) containing 0.1% phosphoric acid. Degas the solution before use.[9]

    • Diluent: Use the mobile phase or a similar composition (e.g., Acetonitrile/Water 50:50) as the diluent.

    • Standard Solution: Accurately weigh and dissolve the pentaiodobenzoic acid reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample lot in the same manner as the standard solution.

  • Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD or UV-Vis at 235 nm
Run Time 20 minutes
  • Data Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the standard solution (to establish retention time and system suitability), and then the sample solution.

    • Identify the main peak in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

Experimental Protocol 2: Impurity Identification by LC-MS

This protocol uses LC-MS to confirm the identity of the main peak and to tentatively identify any impurities detected in the HPLC-UV analysis.

Rationale for Method Choices:

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is chosen. The carboxylic acid group on pentaiodobenzoic acid will readily deprotonate to form a negative ion ([M-H]⁻), making this the most sensitive ionization mode.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal as it provides high-resolution accurate mass (HRAM) data, which can be used to determine the elemental composition of impurities. However, a standard quadrupole is sufficient for nominal mass confirmation.[4]

Step-by-Step Methodology:

  • Instrumentation and Conditions:

    • The LC conditions can be identical to the HPLC method, although using a volatile acid like formic acid instead of phosphoric acid in the mobile phase is necessary for good MS sensitivity.

ParameterCondition
LC-MS System Agilent Q-TOF, Waters Xevo, or equivalent
LC Conditions As per HPLC method (substitute H₃PO₄ with 0.1% Formic Acid)
Ionization Mode ESI Negative
Mass Range 100 - 1000 m/z
Capillary Voltage -3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
  • Data Analysis:

    • Acquire the mass spectrum for the main chromatographic peak. The most abundant ion should correspond to the [M-H]⁻ of pentaiodobenzoic acid (C₇HI₅O₂), which is calculated as: (7 * 12.0000) + (1 * 1.0078) + (5 * 126.9045) + (2 * 15.9949) - 1.0078 (electron) = 750.5124 m/z .

    • Extract the mass spectra for any impurity peaks observed.

    • Use the accurate mass data to propose elemental formulas for the impurities. For example, an impurity with a mass ~127 Da lower might suggest the loss of one iodine atom and the addition of a hydrogen atom.

Pillar 3: Comparative Performance & Strategic Selection

Neither technique is universally superior; they are complementary tools. The choice depends on the analytical question being asked.[1]

Quantitative Performance: A Head-to-Head Comparison
FeatureHPLC-UVMass Spectrometry (LC-MS)Rationale & Insight
Primary Use Quantification of purityIdentification of componentsHPLC provides robust area-percent purity, while MS provides definitive molecular weight and structural data.[4][12]
Sensitivity Good (ng to µg range)Excellent (pg to ng range)MS is significantly more sensitive and can detect trace-level impurities that may be missed by UV detectors.[11]
Specificity ModerateHighHPLC specificity relies on chromatographic separation. MS provides specificity based on a unique physical property (mass-to-charge ratio).[]
Cost & Complexity Lower initial cost, simpler operationHigher initial cost, more complex maintenance and operationHPLC is a more accessible and cost-effective technique for routine quality control.[3]
Impurity Info Retention time onlyMolecular weight and fragmentation patternMS is essential for characterizing unknown impurities, a critical step in drug development and degradation studies.[5][13]
Decision-Making Framework

The following diagram provides a logical guide for selecting the appropriate analytical approach.

G start Goal: Assess Purity of Pentaiodobenzoic Acid q1 Is this for routine QC of a known compound? start->q1 hplc_only Use Validated HPLC-UV Method for Quantitative Purity Check q1->hplc_only Yes q2 Are there unknown peaks or is this for impurity profiling and structural confirmation? q1->q2 No end Comprehensive Purity Report hplc_only->end lcms Perform LC-MS Analysis q2->lcms Yes lcms_confirm Confirm MW of Main Peak (750.51 m/z for [M-H]⁻) lcms->lcms_confirm lcms_identify Characterize Impurities (Accurate Mass & Fragmentation) lcms_confirm->lcms_identify lcms_identify->end

Caption: Decision tree for selecting between HPLC and LC-MS.

Conclusion

For the comprehensive validation of pentaiodobenzoic acid purity, a dual-pronged approach is scientifically superior. HPLC-UV stands as the robust, reliable, and cost-effective method for routine quantitative purity assessment.[14] It answers the question, "How pure is my sample?"

However, to achieve true analytical certainty and meet the stringent demands of drug development, Mass Spectrometry , particularly in the form of LC-MS , is indispensable.[1] It answers the critical follow-up questions: "Is the main component what I think it is?" and "What are the identities of the impurities?" By combining the separatory power of HPLC with the definitive identification capabilities of MS, researchers can build a complete, trustworthy, and defensible purity profile for their compounds.

References

  • Benchchem. A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry.
  • Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. (2025).
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Franke, S., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(17), 1467-1476.
  • MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12256098, 2,3,4,5,6-Pentaiodobenzoic acid.
  • ResearchGate. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T | Request PDF. (2025).
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
  • BOC Sciences. LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Sharma, S., et al. A review on method development by hplc.
  • Singh, S., & Kumar, V. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 634-639.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • ECHEMI. How can benzoic acid be tested for purity?.
  • Thai Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

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Benchmarking Halogen Bond Detection: IR Spectroscopy of Carbonyl Shifts in Pentaiodobenzoic Acid Cocrystals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of crystal engineering and drug development, Pentaiodobenzoic Acid (PIBA) has emerged as a premier halogen bond (XB) donor. Its perhalogenated aromatic ring creates a significant


-hole on the iodine atoms, facilitating strong, directional non-covalent interactions with carbonyl acceptors.

While Single Crystal X-Ray Diffraction (SC-XRD) remains the structural gold standard, it is often rate-limiting. This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a high-throughput alternative for validating PIBA cocrystals. We analyze the diagnostic carbonyl (


) frequency shifts that occur upon halogen bonding, comparing IR performance against orthogonal techniques like Raman spectroscopy and XRD.
The Mechanistic Basis: Why IR Works for PIBA

To interpret the data correctly, one must understand the causality of the spectral shift.

  • The

    
    -Hole Interaction:  The five iodine atoms on PIBA are highly polarizable. The electron-withdrawing nature of the aromatic ring pulls electron density away from the iodine tips, creating a region of positive electrostatic potential (the 
    
    
    
    -hole).
  • The Carbonyl Response: When a target molecule (e.g., a drug active ingredient with a ketone or amide group) cocrystallizes with PIBA, the oxygen atom (Lewis base) donates electron density into the iodine's

    
    -hole (
    
    
    
    ).
  • The Red Shift: This donation populates the antibonding orbitals of the carbonyl group or simply reduces the bond order through polarization.[1] Consequently, the

    
     bond lengthens and weakens.[2][3] According to Hooke’s Law ($ \nu \propto \sqrt{k/\mu} 
    
    
    
    k$) results in a lower vibrational frequency—a Red Shift .
Diagram 1: The Halogen Bonding Mechanism

The following diagram illustrates the electronic interaction leading to the spectral shift.

XB_Mechanism PIBA PIBA (Donor) Iodine σ-hole (+) Complex Cocrystal Assembly (C=O ··· I Interaction) PIBA->Complex Electrophilic Attack Target Target (Acceptor) Carbonyl Oxygen (-) Target->Complex Nucleophilic Attack Outcome IR Spectrum Result Red Shift (↓ wavenumber) Complex->Outcome Bond Weakening

Caption: Electronic pathway showing how PIBA-Carbonyl interaction results in a measurable frequency decrease.

Comparative Analysis: IR vs. Alternatives

Why choose IR over Raman or XRD for this specific application?

Table 1: Performance Matrix for XB Detection
FeatureIR Spectroscopy (Recommended)Raman Spectroscopy Single Crystal XRD
Primary Detection Dipole moment change (Polar bonds like

)
Polarizability change (Non-polar bonds like

,

)
Electron density map (3D Geometry)
Sensitivity to

High.

stretch is often the strongest peak.
Low.

is often weak in Raman.
N/A (Measures bond length, not vibration)
Sample State Powder, Film, or Liquid (versatile).Powder or Single Crystal.Requires high-quality Single Crystal.
Throughput High (Seconds per scan).[4]Medium (Integration time required).[5]Low (Hours/Days for growth & collection).
Diagnostic Value Measures Interaction Strength (Energy).Measures Symmetry/Backbone .Measures Geometry/Angle .

Critical Insight: While Raman is excellent for detecting the iodine donor vibrations (


 stretch), it often fails to clearly resolve the carbonyl acceptor shift due to low intensity. IR is the superior choice for monitoring the acceptor's response to PIBA.
Experimental Protocol: Validating PIBA Cocrystals

This protocol ensures reproducible detection of the carbonyl shift.

Phase A: Cocrystal Synthesis (Liquid-Assisted Grinding)

Liquid-Assisted Grinding (LAG) is preferred over solvent evaporation to ensure complete conversion and avoid solvate formation.

  • Stoichiometry: Weigh PIBA and the target acceptor (e.g., a pharmaceutical ketone) in a 1:1 molar ratio.

  • Solvent Selection: Add a catalytic amount (

    
    ) of a non-polar solvent (e.g., Chloroform or Hexane). Avoid H-bond donors like Ethanol which compete with the XB.
    
  • Grinding: Grind in a stainless steel ball mill at 25 Hz for 20 minutes.

Phase B: FTIR Analysis
  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Reference Collection: Collect spectra of pure PIBA and pure Target Acceptor separately.

  • Sample Collection: Place the ground cocrystal powder on the ATR crystal (Diamond or ZnSe). Apply high pressure to ensure contact.

  • Parameters: Scan range 4000–600 cm⁻¹. Accumulate 64 scans to improve Signal-to-Noise ratio.

Diagram 2: Analytical Workflow

Workflow cluster_0 Phase A: Synthesis cluster_1 Phase B: Analysis Step1 Weigh Components (1:1 Molar Ratio) Step2 Add Solvent (LAG) (Chloroform/Hexane) Step1->Step2 Step3 Ball Milling (20 min @ 25Hz) Step2->Step3 Step4 Acquire References (Pure PIBA + Pure Target) Step3->Step4 Step5 Acquire Cocrystal Spectrum (ATR-FTIR) Step4->Step5 Step6 Data Processing (Baseline Correct -> Peak Pick) Step5->Step6

Caption: Step-by-step workflow from raw materials to spectral validation.

Data Interpretation: The "Red Shift"

The success of the experiment is defined by the shift in the carbonyl peak (


).

Calculation:



Table 2: Expected Shifts for PIBA Cocrystals
Interaction TypeFrequency Range (Pure)Frequency Range (Cocrystal)Expected Shift (

)
Free Carbonyl (Acid/Ketone)

N/AReference
Weak Halogen Bond N/A


Strong Halogen Bond (PIBA) N/A


Analysis Note: A shift of >20 cm⁻¹ is diagnostic of a successful supramolecular assembly driven by PIBA. If the shift is <5 cm⁻¹, the cocrystal likely did not form, or the interaction is dominated by weak van der Waals forces rather than a directed halogen bond.

References
  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding in Crystal Engineering: Tools for Molecular Design. Chemical Reviews. Link

  • Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Shimomura, T., et al. (2017). Isotope-Edited Infrared Spectroscopy for Efficient Discrimination between Pharmaceutical Salts and Cocrystals. Molecular Pharmaceutics. Link

  • Allesø, M., et al. (2008).[6] Near-Infrared Spectroscopy for Cocrystal Screening.[6][7] A Comparative Study with Raman Spectroscopy. Analytical Chemistry. Link

Sources

Definitive Structural Confirmation of Pentaiodobenzoic Acid via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Biology & Materials Science[1]

Executive Summary

The structural confirmation of 2,3,4,5,6-Pentaiodobenzoic Acid (PIBA) represents a unique challenge in small-molecule crystallography. Unlike typical organic acids, PIBA lacks aromatic protons, rendering standard 1H-NMR spectroscopy ineffective for confirming ring substitution patterns. Furthermore, the immense steric crowding of five iodine atoms induces significant out-of-plane distortion of the carboxyl group, a feature that cannot be accurately modeled by gas-phase DFT calculations alone.

This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the absolute standard for PIBA characterization. We compare its efficacy against spectroscopic alternatives and provide a validated experimental protocol for obtaining publication-quality structures. The focus is on resolving the halogen-bonding networks that define its solid-state behavior.

Technical Context: The "Silent" Molecule

Pentaiodobenzoic acid (


) is a sterically congested derivative of benzoic acid. The van der Waals radius of iodine (1.98 Å) is significantly larger than the hydrogen it replaces, leading to severe "overcrowding" around the benzene ring.
Why Standard Characterization Fails
  • 1H-NMR Limitations: The molecule has only one proton (carboxylic acid, -COOH). In deuterated solvents (e.g., DMSO-d6), this proton is often broad or exchanged, leaving a "silent" spectrum that confirms neither the number nor the position of iodine atoms.

  • Mass Spectrometry (MS): While High-Resolution MS (HRMS) confirms the elemental formula (

    
    ), it cannot distinguish between isomers (e.g., if one iodine were misplaced on a byproduct).
    
  • Steric Distortion: The iodine atoms at positions 2 and 6 force the carboxylic acid group to rotate out of the plane of the benzene ring to minimize repulsion. Only SC-XRD can quantify this torsion angle (

    
    ) and the resulting loss of conjugation.
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts SC-XRD with other analytical techniques for PIBA, highlighting why diffraction is the required "Gold Standard."

FeatureSC-XRD (Gold Standard) 1H / 13C NMR Powder XRD (PXRD) DFT Calculation
Structural Certainty Absolute (3D atom mapping)Low (Inferred connectivity)Medium (Phase ID only)Hypothetical (Gas phase)
Steric Quantification Measures exact torsion anglesCannot measure static distortionInferred from cell volumeOften underestimates packing forces
Intermolecular Forces Visualizes Halogen Bonds (I···I, I···O)Indirect (Chemical shift perturbation)No directional resolutionRequires periodic boundary conditions
Sample Requirement Single Crystal (>0.1 mm)Solution (~5 mg)Polycrystalline PowderComputational Resources
Primary Failure Mode Twinning / High AbsorptionLack of protons / SolubilityPreferred orientationBasis set superposition error
Structural Benchmark: PIBA vs. Analogs

Comparing PIBA with its less substituted analog, 2,3,5-Triiodobenzoic Acid (TIBA) , reveals the impact of full substitution.

  • TIBA: Planar or near-planar aromatic system; packing dominated by

    
    -
    
    
    
    stacking.
  • PIBA: Highly distorted; packing dominated by I···I Type II halogen bonds . The lattice energy is driven by these specific directional interactions, which are only visible via X-ray diffraction.

Experimental Protocol

This protocol is designed to overcome the specific challenges of PIBA: low solubility and high X-ray absorption .

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction from a compound with poor solubility in non-polar solvents.

  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) due to the high polarizability of the iodine atoms.

  • Method: Slow Evaporation (or Vapor Diffusion).

    • Dissolve 20 mg of PIBA in 2 mL of DMSO.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Option A (Evaporation): Cover with parafilm, punch 3 small holes, and leave at ambient temperature (20-25°C) in a vibration-free zone.

    • Option B (Diffusion): Place the open vial inside a larger jar containing Ethanol (antisolvent). Seal the outer jar.

  • Timeline: Crystals (colorless to pale yellow blocks) typically appear within 3-7 days.

Phase 2: Data Collection (The Critical Step)

Objective: Collect redundant data to correct for the high absorption coefficient of Iodine.

  • Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å).
    • Reasoning: Copper (Cu) radiation is unsuitable because Iodine absorbs Cu X-rays too strongly, leading to massive data errors.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids) of the heavy iodine atoms, improving resolution.

  • Strategy: Complete Sphere.

    • Collect full 360° rotation in

      
       and 
      
      
      
      scans. High redundancy (multiplicity > 4) is required for accurate absorption correction.
Phase 3: Structure Refinement
  • Space Group: Typically P2(1)/c (Monoclinic) or Pna2(1) (Orthorhombic), depending on the solvate.

  • Absorption Correction: Use Multi-scan (SADABS) or Analytical numeric absorption correction. This is the most common source of error for PIBA structures.

  • Validation: Check for "Type II" Halogen bonds (Angle C-I···X

    
     180°).
    

Decision Logic & Workflow

The following diagram illustrates the decision pathway for characterizing highly halogenated aromatics.

PIBA_Characterization cluster_0 Why NMR Fails Start Start: Purified PIBA Sample Solubility Check Solubility Start->Solubility NMR 1H-NMR (DMSO-d6) Solubility->NMR Result_NMR Result: Single Broad Peak (-COOH) No Ring Info NMR->Result_NMR Decision Is Structure Confirmed? Result_NMR->Decision Crystallization Grow Single Crystals (DMSO/EtOH Diffusion) Decision->Crystallization No (Inconclusive) XRD_Collect SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL / Olex2) XRD_Collect->Refinement Analysis Analyze Halogen Bonds & Torsion Angles Refinement->Analysis Final Confirmed Structure (CIF Generated) Analysis->Final

Figure 1: Characterization workflow emphasizing the necessity of SC-XRD for proton-poor halogenated aromatics.

Data Presentation: Key Crystallographic Parameters

When publishing or verifying the structure, compare your experimental data against these representative parameters for Pentaiodobenzoic Acid (based on COD Record 7234931 and analogs).

ParameterRepresentative Value Acceptance Criteria (Quality)
Crystal System Monoclinic / Orthorhombic-
Space Group P2

/c or Pna2

-
R-Factor (

)
0.025 - 0.045< 0.05 (5%)
Goodness of Fit (GoF) 1.0 - 1.10.9 - 1.2
C-C Bond Precision 0.003 - 0.005 Å< 0.01 Å
I···I Contact Distance 3.80 - 4.10 Å< Sum of vdW Radii (3.96 Å)
Absorption Coeff. (

)
> 5.0 mm

(Mo)
Corrected

close to 1

Note on Halogen Bonding: Look for the "Interaction Triangle." In PIBA, the iodine atoms often form a network where the electrophilic tip (


-hole) of one iodine interacts with the nucleophilic belt of a neighbor. This stabilizes the crystal despite the steric repulsion.

References

  • Crystallography Open Database (COD). Entry 7234931: this compound. [Link][1]

  • Royal Society of Chemistry (RSC). Halogen bonding in the structures of pentaiodobenzoic acid and its salts.[2] CrystEngComm.[2] [Link]

  • PubChem. Compound Summary: this compound (CID 12256098). [Link][1]

  • MDPI. Molecular Structure and Intermolecular Interaction in Solid 2,3,4,5,6-Pentabromobenzoic Acid. (Comparative Analog). [Link]

Sources

Benchmarking the acidity of pentaiodobenzoic acid against other halogenated benzoates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the acidity of pentaiodobenzoic acid against its halogenated analogues, synthesizing theoretical physical organic chemistry with practical experimental methodologies.

Executive Summary

Pentaiodobenzoic acid represents a unique extremity in the halogenated benzoate series. While fluorine derivatives derive their acidity primarily from high electronegativity (Inductive effect,


), iodine derivatives rely heavily on Steric Inhibition of Resonance (SIR) .

This guide provides a comparative analysis of pentaiodobenzoic acid against pentafluoro-, pentachloro-, and pentabromobenzoic acids. It establishes that while pentaiodobenzoic acid is theoretically one of the strongest acids in this series due to irreversible orthogonality of the carboxyl group, its practical characterization requires specific mixed-solvent protocols due to extreme hydrophobicity.

Theoretical Framework: The "Twist" in Acidity

To understand the acidity of pentaiodobenzoic acid, we must decouple two competing vectors: Electronic Induction and Steric Conformation .

The Inductive Vector ( Effect)

Halogens withdraw electron density through the


-bond framework, stabilizing the carboxylate anion (

).
  • Trend:

    
    [1]
    
  • Prediction: Based solely on induction, Pentafluorobenzoic acid should be the strongest acid.

The Steric Vector (Ortho Effect & SIR)

In benzoic acid, the phenyl ring donates electron density into the carbonyl group via resonance (


), which destabilizes the anion and lowers acidity.
  • Mechanism: Bulky ortho-substituents force the carboxyl group to rotate out of the plane of the benzene ring to relieve steric strain.

  • Result: This rotation breaks the

    
    -conjugation between the ring and the carboxyl group. The destabilizing resonance is eliminated, significantly increasing acidity .
    
  • Trend:

    
    [1]
    
  • Conclusion: Pentaiodobenzoic acid experiences the maximum possible steric inhibition, forcing the carboxyl group perpendicular to the ring (

    
     torsion).
    
Visualizing the Mechanism

The following diagram illustrates the transition from a planar, conjugated system (lower acidity) to a twisted, non-conjugated system (higher acidity) driven by steric bulk.

SIR_Mechanism Benzoic Benzoic Acid (Planar) OrthoSub Ortho-Substitution (Steric Clash) Benzoic->OrthoSub Add Bulky Groups (I, Br) Twist Torsion of COOH (Out of Plane) OrthoSub->Twist Relieve Strain NoResonance Loss of Conjugation (SIR) Twist->NoResonance p-orbital overlap broken Acidity Increased Acidity (Stabilized Anion) NoResonance->Acidity Anion Destabilization Removed

Caption: Logical flow of Steric Inhibition of Resonance (SIR) leading to increased acidity in poly-halogenated benzoates.

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values. Note that while Pentafluorobenzoic acid is well-characterized, the heavier analogues rely on predictive models and non-aqueous titrations due to solubility limits.

CompoundSubstituent (

)
Molecular WeightpKa (Aq/Pred)*Dominant Effect
Benzoic Acid H122.124.20Reference
Pentafluorobenzoic Acid F212.071.48 - 1.60Strong Induction (

)
Pentachlorobenzoic Acid Cl294.35~0.50 - 1.00Mixed Induction/Steric
Pentabromobenzoic Acid Br516.60~1.10 (Est.)Strong Steric (SIR)
Pentaiodobenzoic Acid I751.60< 1.30 (Est.) Maximal Steric (SIR)

Data Interpretation:

  • Pentafluorobenzoic acid is a strong acid (

    
    ) driven by the high electronegativity of five fluorine atoms.
    
  • Pentaiodobenzoic acid is estimated to be similarly acidic or stronger, despite iodine's lower electronegativity. The massive iodine atoms at the 2,6-positions lock the carboxylate at

    
    , completely shutting down ring resonance.
    
  • Reference Point: The known pKa of 2,4,6-triiodobenzoic acid is predicted at

    
    .[2] Adding two more iodine atoms at the meta positions (3,5) in pentaiodobenzoic acid provides additional inductive stabilization, likely pushing the pKa lower (stronger acid).
    

Experimental Protocol: Determining pKa of Insoluble Benzoates

Direct aqueous titration is impossible for pentaiodobenzoic acid due to its near-zero solubility in water. The Yasuda-Shedlovsky Extrapolation Method must be used.

Principle

The pKa is measured in varying ratios of organic solvent (Methanol or Acetonitrile) and Water. The values are then plotted to extrapolate the theoretical pKa at 0% organic solvent (pure water).

Workflow Diagram

pKa_Protocol Sample Pentaiodobenzoic Acid (Solid) Solvent Prepare Mixed Solvents (MeOH/H2O: 30%, 40%, 50%, 60%) Sample->Solvent Titration Potentiometric Titration (vs 0.1M KOH) Solvent->Titration Calc Calculate psKa (Apparent pKa in solvent) Titration->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc->Plot Result Extrapolate to 0% Solvent (True Aqueous pKa) Plot->Result

Caption: Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of highly insoluble halogenated acids.

Detailed Step-by-Step Procedure
  • Preparation: Prepare four solvent mixtures of Methanol/Water (v/v): 30/70, 40/60, 50/50, and 60/40.

  • Dissolution: Weigh accurate amounts (

    
     mmol) of pentaiodobenzoic acid into titration vessels. Dissolve completely in the specific solvent mixture. Note: Sonication may be required.
    
  • Titrant: Use carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).

  • Measurement: Perform potentiometric titration under

    
     atmosphere to prevent 
    
    
    
    absorption. Record pH (or EMF) at 0.05 mL increments.
  • Calculation:

    • Determine the apparent pKa (

      
      ) for each solvent ratio using the Gran Plot method to find the equivalence point.
      
    • Plot

      
       against the inverse of the dielectric constant (
      
      
      
      ) of the solvent mixture.
    • The y-intercept of the linear regression represents the theoretical aqueous pKa.

References

  • Pentafluorobenzoic Acid Acidity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9874, Pentafluorobenzoic acid. [Link]

  • Ortho Effect & Steric Inhibition: Chemistry LibreTexts. Substituent Effects on Acidity.[3][4][5] [Link]

  • pKa Determination in Mixed Solvents:Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on Yasuda-Shedlovsky method).

Sources

Thermal Stability Profiling: A Comparative TGA Guide to Iodinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and crystal engineering, iodinated benzoic acid derivatives serve as critical intermediates—most notably as precursors for hypervalent iodine reagents (e.g., IBX, Dess-Martin Periodinane) and X-ray contrast media. However, their thermal behaviors differ radically based on the iodine substitution pattern (ortho-, meta-, para-).

This guide provides a comparative thermal gravimetric analysis (TGA) of 2-iodobenzoic acid (2-IBA) , 3-iodobenzoic acid (3-IBA) , and 4-iodobenzoic acid (4-IBA) .

Key Takeaway: Thermal stability follows the packing symmetry rule (


). While 4-IBA is thermally stable up to 

, the ortho-isomer (2-IBA) exhibits significant mass loss starting as low as

due to a combination of lower lattice energy (sublimation) and the "ortho-effect" facilitating rapid decarboxylation.

Scientific Foundation: The "Why" Behind the Curves

To interpret TGA data correctly, we must understand the competing thermodynamic and kinetic processes occurring in the furnace. We are not merely observing "weight loss"; we are observing the competition between sublimation (physical phase transition) and decarboxylation (chemical decomposition).

The Ortho-Effect and Lattice Energy
  • Lattice Energy (Melting Point Correlation): 4-IBA possesses high symmetry, allowing efficient

    
    -stacking and hydrogen bonding dimers in the solid state. This results in a high melting point (
    
    
    
    ). In contrast, the bulky iodine atom in 2-IBA sterically hinders efficient packing, lowering the melting point (
    
    
    ) and allowing sublimation to occur at lower temperatures.
  • Decarboxylation Mechanism: The proximity of the electron-rich iodine atom to the carboxylic acid group in the ortho position destabilizes the C-C bond. This steric and electronic strain lowers the activation energy for decarboxylation compared to the para isomer.

Decomposition Pathway Diagram

The following diagram illustrates the competing pathways that TGA detects as mass loss.

DecompositionPathway Start Iodobenzoic Acid (Solid) Heat Thermal Energy (ΔH) Start->Heat Sublimation Sublimation (Physical) Heat->Sublimation T < T_decomp Decarb Decarboxylation (Chemical) Heat->Decarb T > T_activation Gas Gas Phase Acid (Mass Loss) Sublimation->Gas Products Iodobenzene + CO2 (Mass Loss) Decarb->Products

Figure 1: Competing mass-loss pathways in TGA analysis of halogenated benzoic acids.

Experimental Protocol: Self-Validating Methodology

Instrument Configuration
  • Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

  • Pan Configuration (Critical):

    • For Stability Screening:Pinhole Hermetic Aluminum Pan . A 50-75

      
       pinhole restricts sublimation, allowing the TGA to measure true chemical decomposition (decarboxylation) more accurately than an open pan.
      
    • For Drying Profiles: Open Platinum/Alumina Pan.

  • Purge Gas: Nitrogen (

    
    ) at 40-60 mL/min (Balance purge) and 20-40 mL/min (Sample purge).
    
The Method (Step-by-Step)
  • Blank Run: Perform a baseline run with an empty pan to subtract buoyancy effects.

  • Sample Loading: Load 5–10 mg of sample. Ensure the powder is flattened to maximize thermal contact.

  • Equilibration: Equilibrate at

    
     for 5 minutes to stabilize the microbalance.
    
  • Drying Segment: Ramp

    
    /min to 
    
    
    
    , hold for 10 mins. (Removes surface moisture; critical for distinguishing water from early sublimation).
  • Decomposition Ramp: Ramp

    
    /min to 
    
    
    
    .
  • Analysis: Calculate

    
     (extrapolated onset temperature) and 
    
    
    
    (temperature at 5% mass loss).
Workflow Logic

TGA_Workflow Prep Sample Prep (5-10mg, Pinhole Pan) Equil Equilibration (30°C, N2 Purge) Prep->Equil Drying Drying Step (Hold 105°C) Equil->Drying Ramp Thermal Ramp (10°C/min to 400°C) Drying->Ramp Deriv Calculate DTG (1st Derivative) Ramp->Deriv Decision Isolate Peak T? Deriv->Decision Report T_onset Report T_onset Decision->Report T_onset Yes

Figure 2: Standardized TGA workflow for differentiating moisture from degradation.

Comparative Data Analysis

The following data summarizes the expected thermal profiles based on lattice energy principles and validated literature values.

Thermal Performance Table
Property2-Iodobenzoic Acid (Ortho)3-Iodobenzoic Acid (Meta)4-Iodobenzoic Acid (Para)
Melting Point (

)
~162°C~185°C~270°C
TGA Onset (

)
155–165°C 180–190°C 265–275°C
Mass Loss Mechanism Sublimation/Decarboxylation overlapMixedPredominantly Sublimation
Residual Mass (

)
< 1% (Complete Volatilization)< 1%< 1%
Stability Rating Low Medium High
Detailed Curve Interpretation
1. 2-Iodobenzoic Acid (The Unstable Isomer)
  • Profile: The TGA curve for the ortho-isomer is characterized by an early, sharp mass loss starting near

    
    .
    
  • Analysis: This temperature coincides closely with its melting point. Once the crystal lattice breaks (melting), the vapor pressure spikes, leading to rapid evaporation/sublimation. Simultaneously, the liquid phase facilitates decarboxylation (loss of

    
    ).
    
  • Warning: In open pans, this material may vanish completely before chemically decomposing, leading to false "clean" profiles.

2. 4-Iodobenzoic Acid (The Stable Reference)
  • Profile: This isomer shows a flat baseline up to

    
    . The mass loss event is a single, precipitous step.
    
  • Analysis: The high thermal stability is due to the symmetry of the para-substitution, which creates a robust crystal lattice. It requires significantly more energy to break the lattice (melt) or sublime.

  • Application: This is the preferred isomer for high-temperature processing or melt-crystallization.

3. Comparative Delta

There is a ~100°C stability gap between the ortho and para isomers. This is a massive window in process chemistry. If a formulation requires drying at


, 2-IBA is at risk of sublimation or degradation over long durations, whereas 4-IBA is completely safe.

Application & Storage Implications

Based on the TGA data, the following handling protocols are recommended:

  • Drying:

    • 2-IBA: Do not vacuum dry above

      
      . The vapor pressure is significant enough to cause yield loss via sublimation even below the melting point.
      
    • 4-IBA: Can be aggressively dried at

      
       without yield loss.
      
  • Reaction Monitoring:

    • When using 2-IBA as a precursor (e.g., for IBX synthesis), ensure reaction temperatures do not exceed

      
       to prevent decarboxylation, which would yield iodobenzene—a difficult-to-remove impurity.
      
  • Storage:

    • Store 2-IBA in tightly sealed containers away from heat sources. The TGA profile suggests it is kinetically labile in the solid state over long periods if heated.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-iodo- / 4-iodo- Thermodynamic Data. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: 2-Iodobenzoic Acid. National Library of Medicine. [Link]

  • Strong, L. E., et al. (1989). Ionization of the iodobenzoic acids in water. Journal of Solution Chemistry. (Provides structural context for the ortho-effect). [Link]

Safety Operating Guide

2,3,4,5,6-Pentaiodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for 2,3,4,5,6-Pentaiodobenzoic Acid

Chemical Profiling and Operational Context

This compound is a highly substituted halogenated aromatic compound primarily utilized as an organic linker in the synthesis of advanced supramolecular materials and metal-organic frameworks (MOFs)[1]. With a molecular weight of 751.60 g/mol and a molecular formula of C


HI

O

, the compound is overwhelmingly composed of iodine by mass[2]. This extreme halogen density dictates strict operational handling and disposal protocols to mitigate environmental toxicity and prevent damage to institutional waste infrastructure.

The Mechanistic Rationale for Halogenated Waste Segregation

In laboratory waste management, the fundamental principle of segregating halogenated from non-halogenated organic waste is paramount.

  • Causality of Segregation: Non-halogenated organic wastes are frequently repurposed for fuel blending or subjected to standard commercial incineration. However, when heavily iodinated compounds like this compound are incinerated under standard conditions, they can generate highly corrosive hydrogen iodide (HI) gas and toxic halogenated combustion byproducts[3][4].

  • Final Treatment Mechanism: To safely neutralize the carbon-iodine bonds, the waste must be processed via high-temperature incineration at a permitted hazardous waste facility. These specialized incinerators are equipped with alkaline flue gas scrubbers designed to capture and neutralize acidic halogen gases before atmospheric release[3][5].

Procedural Waste Management Workflow

The following step-by-step methodology ensures a self-validating system where each action prevents downstream chemical incompatibilities.

Step 1: Chemical Compatibility and Segregation

  • Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Waste"[6].

  • Mechanistic Check: Never mix iodinated organic waste with strong oxidizers (e.g., sodium hypochlorite, concentrated nitric acid). Oxidative environments can rapidly oxidize iodinated organics or residual iodide ions, liberating volatile and highly toxic elemental iodine (I

    
    ) gas or forming reactive iodinated byproducts[7].
    

Step 2: Containerization

  • Action: Utilize a chemically compatible, leak-proof container, such as high-density polyethylene (HDPE) or amber glass.

  • Mechanistic Check: Amber glass is preferred if the waste is stored as a solution, as carbon-iodine bonds can be photolytically labile. Exposure to UV/visible light can induce homolytic cleavage, generating reactive iodine radicals[8].

Step 3: Storage and Secondary Containment

  • Action: Store the sealed container in a cool, well-ventilated area within a secondary containment tray.

  • Mechanistic Check: Secondary containment ensures that if the primary vessel fails, the halogenated waste will not mix with incompatible waste streams (e.g., bases, oxidizers) present in the same storage cabinet.

Step 4: Institutional EHS Transfer

  • Action: Initiate a waste transfer request with the facility's Environmental Health and Safety (EHS) department, providing an exact inventory of the chemical composition.

  • Mechanistic Check: Accurate manifesting ensures the waste contractor routes the material specifically to a high-temperature halogen incinerator rather than a standard landfill or fuel-blending site[3].

Spill Response and Decontamination Protocol

A localized spill requires immediate containment to prevent environmental release and inhalation exposure.

  • PPE Donning: Immediately equip nitrile gloves, a chemical-resistant lab coat, safety goggles, and a particulate respirator (N95/P100) if the dry powder is dispersed[9][10].

  • Solid Containment: For powder spills, avoid sweeping motions that aerosolize the compound. Use a shovel or non-sparking scoop to transfer the solid into a dedicated hazardous waste container[10].

  • Liquid Containment: If the compound is dissolved in an organic solvent, apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, ensuring all rinsate is collected and classified as halogenated aqueous waste[3].

Quantitative Data & Safety Summary

ParameterSpecification / Data
Chemical Name This compound
CAS Number 64385-02-0
Molecular Formula C

HI

O

Molecular Weight 751.60 g/mol
Primary Hazards Skin Irritation (H315), Eye Irritation (H319)
Waste Classification Halogenated Organic Waste
Incompatible Materials Strong oxidizers, strong bases
Mandatory Final Disposal High-temperature incineration with alkaline gas scrubbing

Visual Workflow

G A Waste Generation: This compound B Waste Segregation: Strictly Halogenated Organic Stream A->B C Containerization: Compatible Receptacle (e.g., Amber Glass) B->C D Temporary Storage: Secondary Containment (Isolated from Oxidizers) C->D E EHS Transfer: Accurate Manifesting & Documentation D->E F Final Treatment: High-Temperature Incineration (with Alkaline Gas Scrubbing) E->F

Figure 1: Workflow for segregation, containerization, and incineration of iodinated organic waste.

References

1.1 - Alfa Chemistry 2.2 - BLD Pharm 3.9 - Ambeed 4.3 - Benchchem 5.4 - RiskAssess 6.5 - US EPA 7. 10 - Spectrum Chemical 8.6 - UTIA Safety Office 9. 7 - NCBI 10. 8 - UN

Sources

Personal protective equipment for handling 2,3,4,5,6-Pentaiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Status: Research Chemical (Toxicology not fully established). Core Directive: Treat with High Caution . Due to the heavy halogenation (five iodine atoms), this compound presents unique risks regarding particulate inhalation and halogenated waste disposal.

As a Senior Application Scientist, I must emphasize that while specific GHS data for the penta- substituted variant is limited, we apply the Read-Across Principle from its structural analog, 2,3,5-Triiodobenzoic acid (TIBA) . TIBA is classified as Acute Toxic (Oral) and an Irritant . Therefore, 2,3,4,5,6-Pentaiodobenzoic acid must be handled as a potential respiratory sensitizer and severe eye irritant.

Part 2: Hazard Identification & Risk Assessment[1][2]

The "Heavy Atom" Risk Factor

Unlike standard benzoic acid, the pentaiodo- derivative has a molecular weight of ~751.6 g/mol .

  • Inhalation Risk: The high density of the powder means it settles quickly, but fine particulates generated during transfer can be deeply irritating to the bronchial lining due to the acidity and iodine content.

  • Systemic Toxicity: Poly-iodinated aromatics can interfere with thyroid function if chronically absorbed.

  • Solvent Carrier Risk: This compound is sparingly soluble in water but soluble in DMSO or DMF . These solvents are skin-permeable and can carry the toxicant directly into the bloodstream.

Hazard Classification (derived from Analog CAS 88-82-4)
Hazard CategoryGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[2]
Eye Damage H318/H319Causes serious eye damage/irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[5][3][4]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid particulates and organic solutions .

PPE Decision Logic

Use the following diagram to determine the required PPE tier based on your experimental state.

PPE_Logic Start Start: Define State State_Solid Solid / Powder Start->State_Solid State_Soln Solution (DMSO/DMF) Start->State_Soln Quant_Low < 100 mg State_Solid->Quant_Low Quant_High > 100 mg State_Solid->Quant_High Solvent_Risk DMSO Permeation Risk State_Soln->Solvent_Risk PPE_Level1 TIER 1: Standard Nitrile Gloves + N95 + Safety Glasses Quant_Low->PPE_Level1 PPE_Level2 TIER 2: Elevated Double Nitrile + P100/Fume Hood Quant_High->PPE_Level2 PPE_Level3 TIER 3: Chemical Resistant Silver Shield/Laminate Gloves + Splash Goggles Solvent_Risk->PPE_Level3

Caption: PPE Selection Logic based on physical state and quantity. Blue path = Solid handling; Red path = Solution handling.

Technical Specifications for PPE[3]
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry powder. Prevents contact with acidic dust.
Hand Protection (Solution) Laminate (Silver Shield) or Double Nitrile If dissolved in DMSO, standard nitrile degrades in <5 mins. Laminate gloves prevent carrier-mediated absorption.
Respiratory N95 (Minimum) or Fume Hood High molecular weight dusts are irritating. A hood is preferred to capture fugitive dust during weighing.
Eye Protection Chemical Goggles Safety glasses with side shields are minimum; goggles required if mixing liquids to prevent acidic splashes.
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize static-induced dust dispersion.

  • Static Control: Pentaiodobenzoic acid is a dry, halogenated powder prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may corrode/contaminate over time with acidic residues.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.

Protocol B: Solubilization (Liquid State)

Goal: Dissolve without creating a transdermal hazard.

  • Solvent Choice: Typically DMSO or DMF.

  • Addition Order: Add the solid to the vial first, then add the solvent. This prevents "puffing" of the powder if solvent is squirted onto it.

  • Vortexing: Cap tightly before vortexing. Ensure the cap liner is compatible (PTFE-lined) to prevent leaching.

Part 5: Waste Disposal & Decontamination[9]

CRITICAL: This is a Halogenated Organic Compound . It must NOT be mixed with standard organic waste solvents (like acetone/methanol) if your facility incinerates waste, as burning iodine-rich compounds releases corrosive HI gas and elemental iodine, damaging incinerator scrubbers.

Disposal Workflow

Waste_Flow Waste_Source Waste Generated Check_Halogen Is it Halogenated? Waste_Source->Check_Halogen Standard_Stream Standard Organic Waste (DO NOT USE) Check_Halogen->Standard_Stream No Halo_Stream Halogenated Waste Stream (Green Label) Check_Halogen->Halo_Stream Yes (Liquid) Solid_Waste Solid Hazardous Waste (Bag & Tag) Check_Halogen->Solid_Waste Yes (Solid/Wipes)

Caption: Waste segregation logic. Pentaiodobenzoic acid must strictly follow the Halogenated or Solid Hazardous streams.

Decontamination Steps[2][10][11][12]
  • Spills (Solid): Do not dry sweep. Cover with wet paper towels (water + mild detergent) to dampen, then scoop into "Solid Hazardous Waste."

  • Spills (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

  • Surface Cleaning: Wash surface with 5% Sodium Thiosulfate solution if iodine staining occurs, followed by water.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12256098, this compound. Retrieved from [Link]

  • Bucknell University (2016). Laboratory Waste Segregation Guidelines: Halogenated vs Non-Halogenated. Retrieved from [Link]

Sources

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